molecular formula C8H24N4Sn B092812 Tetrakis(dimethylamino)tin CAS No. 1066-77-9

Tetrakis(dimethylamino)tin

Número de catálogo: B092812
Número CAS: 1066-77-9
Peso molecular: 295.01 g/mol
Clave InChI: WHXTVQNIFGXMSB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Atomic number of base material: 50 Tin>

Propiedades

IUPAC Name

N-methyl-N-[tris(dimethylamino)stannyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H6N.Sn/c4*1-3-2;/h4*1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXTVQNIFGXMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Sn](N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24N4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147660
Record name Tetrakis(dimethylamino)tin
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Molecular Weight

295.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1066-77-9
Record name Tetrakis(dimethylamino)tin
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Record name Tetrakis(dimethylamino)tin
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Record name dimethyl[tris(dimethylamino)stannyl]amine
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Foundational & Exploratory

Tetrakis(dimethylamino)tin chemical properties and structure.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tetrakis(dimethylamino)tin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. The information is intended for researchers and professionals in chemistry, materials science, and drug development who utilize organometallic compounds.

Molecular Structure and Bonding

This compound, with the chemical formula Sn[N(CH₃)₂]₄, is an organometallic compound featuring a central tin(IV) atom.[1] The tin atom is bonded to four dimethylamido ligands, resulting in a tetrahedral molecular geometry.[2] The bond angles around the tin center are approximately 109.5°, which is characteristic of tetrahedral coordination.[2] Unlike many metal alkoxides, the diorganoamides of tin are monomeric, which contributes to their volatility.[2]

The molecule's structure is defined by the Sn-N bonds, which are the primary sites of its reactivity. The nitrogen atoms have a lone pair of electrons, and the dimethylamino groups can rotate around the Sn-N bond.

Caption: Molecular structure of this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid that is highly volatile and reactive.[3] It is extremely sensitive to moisture and air, reacting rapidly with water and other protic solvents.[3][4]

PropertyValue
Molecular Formula C₈H₂₄N₄Sn[5][6][7]
Molecular Weight 295.01 g/mol [3][5][6][7]
Appearance Colorless to light yellow liquid[2][3][5]
Boiling Point 53-55 °C at 0.1 mmHg[3][5] 110 °C at 0.5 mmHg[2][8]
Density 1.17 g/mL[3][5] 1.125 g/mL at 25 °C[8] 1.169 g/mL[9]
Flash Point -7 °C[5]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents[3][4]
Purity Commercially available in high purity, up to 99.99%[3][10]

Synthesis and Purification

The most common laboratory and industrial synthesis of this compound involves the reaction of a tin(IV) halide, typically tin(IV) chloride, with a lithium amide reagent like lithium dimethylamide.[1][2]

Synthesis_Pathway SnCl4 Tin(IV) Chloride (SnCl₄) Reaction + SnCl4->Reaction LiNMe2 Lithium Dimethylamide (LiN(CH₃)₂) LiNMe2->Reaction Solvent Inert Solvent (e.g., Hexane, Diethyl Ether) Solvent->Reaction Reaction Conditions Product This compound (Sn[N(CH₃)₂]₄) Byproduct Lithium Chloride (LiCl) Reaction->Product Reaction->Byproduct

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of this compound:

  • Preparation : All manipulations should be conducted under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.[2][11] Glassware should be oven-dried and cooled under vacuum. Anhydrous solvents, such as diethyl ether or hexane, are required.[2]

  • Reaction Setup : A solution of tin(IV) chloride in an anhydrous solvent is prepared in a reaction flask equipped with a magnetic stirrer and an addition funnel.

  • Amide Addition : A solution of lithium dimethylamide (4 equivalents) in the same solvent is added dropwise to the tin(IV) chloride solution. The reaction is exothermic, so the temperature should be carefully controlled, potentially with an ice bath.[2]

  • Reaction : The reaction mixture is stirred for several hours at room temperature to ensure complete reaction. The formation of a precipitate (lithium chloride) will be observed.

  • Workup : The reaction mixture is filtered to remove the lithium chloride precipitate.

  • Purification : The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by distillation or sublimation under reduced pressure to yield the final high-purity liquid.[2]

Chemical Reactivity

This compound is a highly reactive compound, primarily due to the polarity of the Sn-N bond and the basicity of the dimethylamido ligands.

  • Hydrolysis : It reacts vigorously with water and other protic solvents to produce tin hydroxides and dimethylamine.[1][2] This sensitivity necessitates handling in an inert, dry environment.[3]

  • Oxidation : The compound can be oxidized to form tin oxides.[1][2] This property is exploited in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes, where it is reacted with oxidizing agents like oxygen, ozone, or hydrogen peroxide to deposit thin films of tin oxide.[1][12]

  • Ligand Exchange/Substitution : this compound readily undergoes ligand exchange reactions with a variety of protic reagents, including other amines and phosphines.[1][2] For instance, it reacts with tris(aminoalkyl)amines to form azastannatranes.[1][9]

  • Thermal Decomposition : When heated, this compound can undergo decomposition. Studies have shown that upon heating, it can form an intermediate Sn-imine complex and, with prolonged heating, can lead to the formation of a crystalline dimer, bis(dimethylamino)-bis(µ-dimethylamido)-di-tin(II).[13]

Applications

The primary application of this compound is in the materials science and semiconductor industries as a high-purity precursor for the deposition of tin-containing thin films.[2][3]

  • Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) : Its high volatility and reactivity make it an excellent precursor for ALD and CVD.[3] It is used to grow uniform, dense, and pure thin films of tin oxide (SnOₓ).[3][14] These films are crucial in the fabrication of microelectronic devices, photovoltaics, and as transparent conductive oxides.[3]

  • Gas Sensors : Tin oxide thin films deposited using this precursor show sensitive electrical responses to certain gases, making them suitable for use in highly sensitive gas sensors.[3]

  • Organometallic Synthesis : It serves as a versatile reagent in organometallic chemistry for the synthesis of other organotin compounds.[2]

  • Catalysis : It can act as a catalyst or a catalyst precursor in various organic reactions.[2]

Experimental Protocol: Atomic Layer Deposition of Tin Oxide

The following is a generalized protocol for the ALD of tin oxide using this compound and water as the co-reactant.

  • System Preparation : An ALD reactor is heated to the desired deposition temperature, typically in the range of 30 to 200 °C.[14]

  • Precursor Introduction : The this compound precursor is heated to generate sufficient vapor pressure and is pulsed into the reactor chamber.

  • Purge : The chamber is purged with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor and byproducts.

  • Co-reactant Introduction : A pulse of the co-reactant, such as water vapor or hydrogen peroxide, is introduced into the chamber.[12][14]

  • Purge : The chamber is purged again with the inert gas to remove unreacted co-reactant and reaction byproducts.

  • Cycle Repetition : Steps 2-5 constitute one ALD cycle. The desired film thickness is achieved by repeating this cycle multiple times. The growth rate is typically in the range of 0.70-1.2 Å/cycle.[12][14]

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a key technique for confirming the purity and structure of this compound.

    • ¹H NMR : A pure sample will show a singlet peak corresponding to the methyl protons of the dimethylamido groups.[13]

    • ¹¹⁹Sn NMR : The ¹¹⁹Sn NMR spectrum provides direct information about the tin center. A single resonance peak is indicative of a pure compound.[13]

    • ¹³C NMR : The ¹³C NMR spectrum will show a resonance for the methyl carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to confirm the presence of CH₃ groups.[13]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards : It is a highly flammable liquid and vapor.[4][6] It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[6]

  • Handling : All operations must be performed in a glove box or a closed system under a high-purity inert atmosphere (nitrogen or argon).[3] Contact with strong oxidizers, acids, and water should be strictly avoided to prevent violent reactions.[3][4] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.

  • Storage : It should be stored in tightly sealed containers under an inert atmosphere, away from heat and sources of ignition.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tetrakis(dimethylamino)tin(IV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tetrakis(dimethylamino)tin(IV) (Sn[N(CH₃)₂]₄), a key precursor in materials science and organometallic chemistry. This document details the established synthetic protocols, physical and chemical properties, and a full spectroscopic characterization of the compound. All quantitative data are presented in clearly structured tables, and detailed experimental methodologies are provided. Logical workflows for synthesis and characterization are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound(IV), with the chemical formula Sn[N(CH₃)₂]₄, is a volatile, colorless to light yellow liquid that serves as an important precursor for the deposition of tin-containing thin films.[1] Its utility in various applications, including as a precursor for tin oxide films in electronics, necessitates a thorough understanding of its synthesis and characterization. This guide aims to provide researchers and professionals with a detailed technical resource for the preparation and analysis of this compound.

Synthesis of this compound(IV)

The most common and effective method for the synthesis of this compound(IV) is the salt metathesis reaction between tin(IV) chloride (SnCl₄) and four equivalents of lithium dimethylamide (LiN(CH₃)₂).[1] This reaction is analogous to the synthesis of other tetrakis(dimethylamino) metal compounds, such as the titanium analogue.[2] The reaction proceeds as follows:

SnCl₄ + 4 LiN(CH₃)₂ → Sn[N(CH₃)₂]₄ + 4 LiCl

This synthesis must be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the high sensitivity of the reactants and product to moisture and air.[1] Non-polar organic solvents such as diethyl ether or hexane (B92381) are typically used to facilitate the reaction and the subsequent separation of the lithium chloride byproduct.[1]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product SnCl4 Tin(IV) Chloride (SnCl₄) ReactionVessel Reaction in Inert Atmosphere (e.g., Diethyl Ether/Hexane) SnCl4->ReactionVessel 1 equivalent LiNMe2 Lithium Dimethylamide (LiNMe₂) LiNMe2->ReactionVessel 4 equivalents Filtration Filtration to remove LiCl ReactionVessel->Filtration Distillation Vacuum Distillation Filtration->Distillation Product Sn[N(CH₃)₂]₄ Distillation->Product

Caption: Synthetic workflow for Sn[N(CH₃)₂]₄.

Experimental Protocols

Synthesis of this compound(IV)

Materials:

  • Tin(IV) chloride (SnCl₄)

  • Lithium dimethylamide (LiN(CH₃)₂)

  • Anhydrous diethyl ether or hexane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • All glassware should be thoroughly dried and the reaction assembled under an inert atmosphere.

  • A solution of four equivalents of lithium dimethylamide in anhydrous diethyl ether or hexane is prepared in a reaction flask equipped with a magnetic stirrer and a dropping funnel.

  • The flask is cooled in an ice bath.

  • One equivalent of tin(IV) chloride is added dropwise to the cooled and stirred solution of lithium dimethylamide.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The resulting suspension, containing precipitated lithium chloride, is filtered under inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield pure this compound(IV) as a colorless to light yellow liquid.[3]

Characterization

Physical and Chemical Properties

A summary of the key physical and chemical properties of Sn[N(CH₃)₂]₄ is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₂₄N₄Sn[4]
Molecular Weight 295.01 g/mol [4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 53-55 °C at 0.1 mmHg[3]
Density 1.169 g/mL at 25 °C[3]
Hydrolytic Sensitivity Reacts rapidly with moisture and protic solvents[3]
Spectroscopic Data

The structure and purity of Sn[N(CH₃)₂]₄ are confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

NMR spectroscopy is a powerful tool for the structural elucidation of Sn[N(CH₃)₂]₄. The ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provide characteristic signals for the dimethylamino ligands and the central tin atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a single resonance for the protons of the methyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show a single resonance for the carbon atoms of the methyl groups.

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is particularly informative for determining the coordination environment of the tin atom.[6] For a four-coordinate tin(IV) compound like Sn[N(CH₃)₂]₄, the chemical shift is expected in a specific range.[3]

A summary of the expected NMR data is presented below.

NucleusExpected Chemical Shift (ppm)Multiplicity
¹H~2.5 - 3.5Singlet
¹³C~40 - 50Singlet
¹¹⁹Sn-50 to -150Singlet

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) should be observed, corresponding to the molecular weight of Sn[N(CH₃)₂]₄.

Expected Mass Spectrometry Data:

IonExpected m/z
[Sn(N(CH₃)₂)₄]⁺ (Molecular Ion)296 (for ¹²⁰Sn)
[Sn(N(CH₃)₂)₃]⁺252 (for ¹²⁰Sn)
[N(CH₃)₂]⁺44

Note: The m/z values are based on the most abundant isotope of tin, ¹²⁰Sn. The full spectrum will show an isotopic pattern characteristic of tin.

Elemental analysis provides the percentage composition of each element in the compound, which can be compared to the theoretical values to confirm purity.

Elemental Analysis Data for C₈H₂₄N₄Sn:

ElementTheoretical %
Carbon32.57
Hydrogen8.19
Nitrogen18.98
Tin40.26

Characterization Workflow

Characterization_Workflow cluster_sample Synthesized Product cluster_techniques Characterization Techniques cluster_data Data Analysis Sample Sn[N(CH₃)₂]₄ NMR NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) Sample->NMR MS Mass Spectrometry Sample->MS EA Elemental Analysis Sample->EA Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment EA->Purity

Caption: Workflow for the characterization of Sn[N(CH₃)₂]₄.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound(IV). The established synthetic protocol via salt metathesis is reliable and yields a high-purity product. The comprehensive characterization data, including physical properties and spectroscopic analysis, serve as a valuable reference for researchers in the fields of materials science, organometallic chemistry, and drug development. The provided workflows and experimental details are intended to facilitate the successful synthesis and confirmation of this important tin precursor.

References

An In-depth Technical Guide to Tetrakis(dimethylamino)tin (CAS 1066-77-9): Properties, Safety, and Biological Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(dimethylamino)tin, with the CAS number 1066-77-9, is a highly reactive organotin compound primarily utilized as a precursor in the fabrication of tin-containing thin films through processes like atomic layer deposition (ALD) and chemical vapor deposition (CVD). Its utility in the semiconductor and photovoltaic industries is well-documented. This guide provides a comprehensive overview of its chemical and physical properties, detailed safety and handling protocols, and an exploration of its potential biological effects and toxicological profile, drawing inferences from the broader class of organotin compounds due to the limited specific toxicological data on this particular molecule.

Chemical and Physical Properties

This compound is a colorless to pale-yellow, fuming liquid that is highly sensitive to moisture and air.[1][2] Its key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General Properties of this compound

PropertyValue
CAS Number 1066-77-9
Molecular Formula C8H24N4Sn
Molecular Weight 295.01 g/mol [1][3][4]
Appearance Colorless to pale-yellow fuming liquid[1][2]
Odor Acrid, amine-like

Table 2: Physicochemical Data of this compound

PropertyValue
Boiling Point 53-55 °C @ 0.1 mmHg[1]
Density 1.169 - 1.17 g/cm³[1]
Flash Point -7.8 °C (18.0 °F) - closed cup[3]
Vapor Pressure < 0.1 mm Hg @ 20 °C[5]
Solubility Reacts vigorously with water and protic solvents.[1] Soluble in organic solvents.
Hydrolytic Sensitivity High; reacts rapidly with moisture.[1]

Safety and Handling

This compound is classified as a hazardous material due to its flammability, corrosivity, and toxicity.[4][6][7] Proper handling and storage are critical to ensure laboratory safety.

Table 3: GHS Hazard Information for this compound

Hazard ClassHazard Statement
Flammable liquidsH225: Highly flammable liquid and vapor[4]
Acute toxicity, OralH302: Harmful if swallowed[4]
Acute toxicity, DermalH312: Harmful in contact with skin[4]
Acute toxicity, InhalationH332: Harmful if inhaled[7]
Skin corrosion/irritationH314: Causes severe skin burns and eye damage[4]
Serious eye damage/eye irritationH318: Causes serious eye damage[4]
Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Skin Protection: Flame-retardant, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.

  • Respiratory Protection: A NIOSH-certified respirator with an organic vapor/amine gas cartridge is required when working outside of a fume hood or in case of a spill.[8]

Handling and Storage
  • Handling: All manipulations of this compound should be performed in a well-ventilated fume hood or a glove box under an inert atmosphere (e.g., nitrogen or argon).[9] The compound is air and moisture sensitive.[7]

  • Storage: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7] It should be stored under an inert gas.

First Aid Measures
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Biological Effects and Potential Signaling Pathways

Specific toxicological studies on this compound are limited. However, the biological effects of organotin compounds, in general, are well-documented and can be used to infer potential mechanisms of toxicity. Organotins are known to be immunotoxic, neurotoxic, and can act as endocrine disruptors.[10]

The cytotoxicity of organotin compounds is often attributed to their ability to induce apoptosis.[5][11] This process can be initiated through various signaling pathways, including the activation of caspases and the disruption of mitochondrial function.

organotin_apoptosis_pathway organotin Organotin Compound (e.g., this compound) cell_membrane Cell Membrane organotin->cell_membrane Enters Cell mitochondrion Mitochondrion cell_membrane->mitochondrion ros Increased ROS Production mitochondrion->ros bax Bax Activation mitochondrion->bax bcl2 Bcl-2 Inhibition mitochondrion->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Inferred apoptotic pathway induced by organotin compounds.

Experimental Protocols

The following are generalized protocols for assessing the cytotoxicity of organotin compounds, which can be adapted for this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of an organotin compound on cell viability by measuring the metabolic activity of the cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the organotin compound in a suitable solvent (e.g., DMSO) and then in cell culture medium. Treat the cells with varying concentrations of the compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

  • Cell Treatment: Treat cells with the organotin compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

experimental_workflow start Start: Cell Culture treatment Treatment with This compound start->treatment incubation Incubation (e.g., 24h, 48h, 72h) treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay flow_cytometry Flow Cytometry for Apoptosis (Annexin V/PI) incubation->flow_cytometry data_analysis Data Analysis mtt_assay->data_analysis flow_cytometry->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: General experimental workflow for cytotoxicity assessment.

Conclusion

This compound is a valuable precursor in materials science with significant industrial applications. Its high reactivity necessitates stringent safety protocols for handling and storage. While specific toxicological data for this compound is scarce, the known effects of other organotin compounds suggest a potential for cytotoxicity, likely through the induction of apoptosis. Further research is warranted to fully elucidate the biological effects and specific signaling pathways affected by this compound to ensure its safe and responsible use in research and industry.

References

An In-depth Technical Guide to the Physical Properties of Liquid TDMASn Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the liquid precursor Tetrakis(dimethylamino)tin (TDMASn). It is intended to be a valuable resource for researchers and professionals involved in materials science, particularly in the fabrication of tin oxide thin films for applications in semiconductors, photovoltaics, and transparent conductive electrodes.

Introduction to TDMASn

This compound, commonly abbreviated as TDMASn, is an organometallic compound with the chemical formula Sn[N(CH₃)₂]₄.[1][2] It is a highly volatile and reactive liquid that serves as a key precursor for the deposition of tin oxide (SnO₂) thin films through processes like Atomic Layer Deposition (ALD) and spin coating.[3][4][5] Its low boiling point and high vapor pressure make it particularly suitable for vapor-phase deposition techniques.[3] TDMASn is favored for its ability to produce uniform, dense, and high-purity thin films, even on complex three-dimensional structures.[3]

Physical and Chemical Properties

The physical and chemical properties of TDMASn are critical for its handling, storage, and application in deposition processes. A summary of these properties is presented in the table below.

PropertyValueNotes
Molecular Weight 295.01 g/mol [3][6]
Appearance Colorless to light yellow liquid[3][7]
Density 1.169 - 1.17 g/mL[3][8]
Boiling Point 53-55 °C at 0.1 mmHg[3][8][9]
Vapor Pressure < 0.1 mmHg at 20 °C[10][11]
0.008 torr at 20°C[1]
1520 mmHg at 25°C[12]
Flash Point -7 °C to > 25 °C[9][10][11][12]
Melting Point < 0 °C[11]
Solubility Reacts vigorously with water and protic solvents[3][10][11]
Purity ≥ 99.99% (metal basis)[1][3]
Hydrolysis Sensitivity Reacts rapidly with water[3]
Air Sensitivity Sensitive to air and moisture[2][10]

Note: Discrepancies in reported vapor pressure and flash point values may be due to different measurement conditions and purity levels.

Experimental Protocols

TDMASn is predominantly used as a precursor in thin film deposition techniques. The following sections detail the experimental protocols for Atomic Layer Deposition (ALD) and spin coating as described in the literature.

ALD is a thin film deposition technique that relies on sequential, self-limiting surface reactions. The use of TDMASn in ALD allows for the deposition of high-quality SnO₂ films at low temperatures.[13]

Experimental Setup:

  • Precursor: this compound (TDMASn) is held in a stainless steel bubbler.

  • Oxidizer: Common oxidizers include water (H₂O), ozone (O₃), and hydrogen peroxide (H₂O₂).[4][14]

  • Substrate: Deposition can be performed on various substrates, such as silicon (Si) wafers and glass.[13]

  • Deposition Temperature: The process can be carried out at temperatures ranging from 30 °C to 200 °C.[13]

Protocol:

  • The TDMASn precursor is typically heated to around 40-45 °C to ensure sufficient vapor pressure.[14][15]

  • The substrate is placed in the ALD reactor, and the temperature is set. For example, a deposition temperature of 100 °C can be used.[15]

  • An inert carrier gas, such as argon (Ar), is flowed through the reactor to maintain a base pressure.[15]

  • The ALD cycle consists of four steps: a. TDMASn Pulse: A pulse of TDMASn vapor is introduced into the reactor, where it chemisorbs onto the substrate surface. b. Purge: The reactor is purged with an inert gas to remove any unreacted TDMASn and byproducts. c. Oxidizer Pulse: A pulse of the oxidizer (e.g., O₃) is introduced, reacting with the surface-bound TDMASn precursor to form a layer of SnO₂.[15] d. Purge: The reactor is purged again to remove reaction byproducts.

  • These cycles are repeated to achieve the desired film thickness. The growth rate is typically around 0.12 nm per cycle.[15]

While less common than ALD, TDMASn can also be used to fabricate SnO₂ thin films via a sol-gel spin-coating process.[5]

Protocol:

  • Sol-Gel Preparation:

    • A solution is prepared by mixing 1-butanol (B46404) and nitric acid (HNO₃).[5]

    • TDMASn (1 g, 0.00339 mol) is dissolved in this solution.[5]

    • The mixture is stirred at 200 rpm for 24 hours at room temperature to form a sol-gel.[5]

  • Spin Coating:

    • The prepared gel solution is spin-coated onto a glass substrate at 3000 rpm for 30 seconds.[5]

  • Drying and Annealing:

    • The coated substrate is dried at 100 °C for 60 seconds to remove residual butanol.[5]

    • The thin film is then annealed in a muffle furnace under a nitrogen flow for 3 hours at temperatures ranging from 250 °C to 550 °C.[5]

Visualization of Experimental Workflow

The following diagram illustrates the sequential workflow of the Atomic Layer Deposition (ALD) process for depositing tin oxide (SnO₂) thin films using TDMASn as the precursor.

ALD_Workflow cluster_cycle One ALD Cycle step1 Step 1: TDMASn Pulse Precursor adsorbs on surface purge1 Step 2: Inert Gas Purge Remove excess precursor step1->purge1 Self-limiting reaction step2 Step 3: Oxidizer Pulse (e.g., O3) Surface reaction forms SnO2 purge1->step2 purge2 Step 4: Inert Gas Purge Remove reaction byproducts step2->purge2 Forms monolayer purge2->step1 Cycle repeats for desired thickness end_process End (Desired film thickness achieved) purge2->end_process start Start start->step1

Caption: Atomic Layer Deposition (ALD) workflow for SnO₂ thin film deposition using TDMASn.

Stability and Decomposition

TDMASn can undergo thermal decomposition, which may impact the properties of the deposited films. Studies have shown that TDMASn can degrade into bis(dimethylamido)tin(II) via an Sn-imine complex.[16] While this degradation may not significantly affect the growth kinetics, it can alter the electronic properties of the resulting SnOₓ films.[16] The onset of thermal decomposition of the TDMASn precursor has been observed at temperatures around 350 °C, leading to non-self-limited growth in ALD processes.[14] Proper storage under a dry, inert atmosphere and away from heat is crucial to maintain the precursor's integrity.[10]

References

An In-depth Technical Guide on the Molecular Structure and Bonding in Tetrakis(dimethylamino)tin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylamino)tin, with the chemical formula Sn(N(CH3)2)4, is an organometallic compound that has garnered significant interest as a precursor in materials science, particularly for the deposition of tin-containing thin films through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). Its utility in these applications is intrinsically linked to its molecular structure, bonding characteristics, and reactivity. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, summarizing key experimental and spectroscopic data to aid researchers in their understanding and application of this compound.

Molecular Structure

The molecular geometry of this compound is characterized by a central tin (Sn) atom coordinated to four dimethylamino (-N(CH3)2) ligands. Both X-ray crystallography and gas-phase electron diffraction studies have confirmed that the four nitrogen atoms are arranged tetrahedrally around the central tin atom. The molecule is monomeric in the gas, solution, and solid states.

This tetrahedral coordination is typical for Sn(IV) compounds with four identical ligands. The overall structure can be visualized as a central tin atom at the core of a tetrahedron, with each vertex occupied by a nitrogen atom from a dimethylamino group.

Figure 1: Molecular structure of this compound.

Bond Parameters
BondTypical Length (Å)Notes
Sn-N~2.05 - 2.15The Sn-N bond length is a critical parameter influencing the reactivity and precursor characteristics.
N-C~1.45 - 1.50Consistent with a single bond between a nitrogen and a sp³-hybridized carbon atom.
C-H~1.09 - 1.11Typical C-H bond length in methyl groups.
Angle Typical Angle (°) Notes
N-Sn-N~109.5Expected to be close to the ideal tetrahedral angle due to the symmetry of the molecule. Minor deviations may occur due to steric hindrance between the bulky dimethylamino groups.
Sn-N-C~115 - 125The geometry around the nitrogen atom is generally planar or near-planar, indicating some degree of pπ-dπ interaction between the nitrogen lone pair and empty d-orbitals of the tin atom.
C-N-C~110 - 115Consistent with sp² or sp³ hybridization of the nitrogen atom.

Bonding

The bonding in this compound is primarily covalent in nature. The key interactions include:

  • Sn-N Sigma (σ) Bonds: These are formed by the overlap of an sp³ hybrid orbital on the tin atom with an appropriate hybrid orbital on the nitrogen atom. These strong covalent bonds are responsible for the stability of the molecule.

  • N-C and C-H Sigma (σ) Bonds: These are standard covalent single bonds within the dimethylamino ligands.

  • pπ-dπ Interactions: There is evidence to suggest the presence of some degree of pπ-dπ back-bonding from the filled p-orbitals of the nitrogen atoms to the vacant d-orbitals of the tin atom. This interaction would contribute to the planarity at the nitrogen centers and a shorter Sn-N bond length than a pure single bond. This is a common feature in metal amides.[1]

The following diagram illustrates the key bonding interactions within the molecule.

G cluster_ligand Dimethylamino Ligand cluster_metal Tin Center N Nitrogen (p-orbitals) C1 Methyl Carbon N->C1 σ-bond C2 Methyl Carbon N->C2 σ-bond Sn Tin (sp³ hybrid orbitals, vacant d-orbitals) N->Sn pπ-dπ back-bonding Sn->N σ-bond

Figure 2: Bonding in the Sn-N unit of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of tin(IV) chloride with a lithium amide.[2] The following protocol is adapted from the synthesis of the analogous titanium compound and is expected to yield the desired product.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_workup Workup SnCl4 Tin(IV) Chloride (SnCl4) Mix Mix in Anhydrous Hydrocarbon Solvent (e.g., Hexane) SnCl4->Mix LiNMe2 Lithium Dimethylamide (LiN(CH3)2) LiNMe2->Mix React Stir at Low Temperature (-78 °C to room temp.) under Inert Atmosphere Mix->React TDMASn This compound (Sn(N(CH3)2)4) React->TDMASn LiCl Lithium Chloride (LiCl) (precipitate) React->LiCl Filter Filtration TDMASn->Filter LiCl->Filter Distill Vacuum Distillation Filter->Distill Filtrate Distill->TDMASn Purified Product

Figure 3: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

  • Preparation of Lithium Dimethylamide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of n-butyllithium in hexane (B92381) is added dropwise to a cooled (-78 °C) solution of an excess of dimethylamine (B145610) in anhydrous hexane. The mixture is allowed to warm to room temperature and stirred for several hours to ensure complete formation of lithium dimethylamide.

  • Reaction with Tin(IV) Chloride: The flask is cooled again to -78 °C, and a solution of tin(IV) chloride in anhydrous hexane is added dropwise from the dropping funnel. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Purification: The resulting white precipitate of lithium chloride is removed by filtration under an inert atmosphere. The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Structural Characterization

Gas-Phase Electron Diffraction (GED): This technique provides highly accurate data on the geometry of molecules in the gas phase, free from intermolecular interactions.

Methodology:

  • A sample of this compound is vaporized and introduced into a high-vacuum chamber.

  • A high-energy electron beam is directed through the vapor.

  • The scattered electrons create a diffraction pattern on a detector.

  • The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule, from which bond lengths, bond angles, and torsional angles can be derived.

X-ray Crystallography: This method is used to determine the precise arrangement of atoms in a crystalline solid.

Methodology:

  • Single crystals of this compound are grown, typically by slow cooling of a saturated solution or by sublimation.

  • A crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is collected on a detector as the crystal is rotated.

  • The positions and intensities of the diffracted spots are used to determine the electron density map of the unit cell, from which the atomic positions, bond lengths, and bond angles are calculated.

Spectroscopic Data

Spectroscopic techniques are essential for characterizing the structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the nuclei in the molecule.

NucleusSolventChemical Shift (δ, ppm)MultiplicityAssignment
¹HBenzene-d₆2.86Singlet-N(CH ₃)₂
¹³CBenzene-d₆40.8Singlet-N(C H₃)₂
¹¹⁹SnBenzene-d₆-243.8SingletSn (N(CH₃)₂)₄

Note: The NMR data is based on a study of the compound and its degradation products. The chemical shifts can vary slightly depending on the solvent and other experimental conditions.

The observation of a single resonance for the methyl protons in the ¹H NMR spectrum and a single resonance for the methyl carbons in the ¹³C NMR spectrum indicates that all eight methyl groups are chemically and magnetically equivalent in solution at room temperature. This is consistent with a highly symmetric, tetrahedral arrangement of the dimethylamino ligands around the tin center and rapid rotation around the Sn-N and N-C bonds on the NMR timescale.

Vibrational Spectroscopy (Infrared and Raman)
Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
ν(C-H)2800 - 3000Stretching vibrations of the methyl groups.
δ(CH₃)1350 - 1470Bending (deformation) vibrations of the methyl groups.
ν(C-N)1000 - 1250Stretching vibrations of the carbon-nitrogen bonds.
ν(Sn-N)500 - 700Stretching vibrations of the tin-nitrogen bonds. These are key indicators of the Sn-N bond strength.
Skeletal Deformations< 500Bending and torsional modes involving the SnN₄ core and the entire molecular framework.

Conclusion

This compound possesses a well-defined tetrahedral molecular structure with covalent Sn-N bonds that exhibit some degree of pπ-dπ interaction. Its synthesis is readily achievable through standard organometallic procedures. The spectroscopic data, particularly the simple NMR spectra, are consistent with a highly symmetric and fluxional molecule in solution. This comprehensive understanding of its structure and bonding is crucial for optimizing its use as a precursor in the deposition of high-quality tin-containing thin films and for the rational design of new materials and chemical processes. Further detailed experimental and theoretical studies would be beneficial to refine the bond parameters and provide a complete assignment of its vibrational spectra.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Solvent Compatibility of Tetrakis(dimethylamino)tin (TDMASn)

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of this compound (TDMASn), a key precursor in various chemical deposition processes. Due to its high reactivity, understanding its interactions with different solvents is critical for safe handling, storage, and application.

Chemical Identification and Physical Properties

TDMASn, with the chemical formula C₈H₂₄N₄Sn, is an organotin compound widely used as a precursor for depositing tin-based thin films in applications such as sensors, batteries, and photovoltaics[1]. It is also known by other names including (Me₂N)₄Sn, Tetrakis(dimethylamido)tin(IV), and Octamethylstannanetetraamine[2][3]. The high reactivity of TDMASn stems from its labile tin-nitrogen bonds[4].

Table 1: Physical and Chemical Properties of TDMASn

PropertyValueSource(s)
CAS Number 1066-77-9[2][5][6]
Molecular Formula C₈H₂₄N₄Sn[2][6][7]
Molecular Weight 295.01 g/mol [2][3][7]
Appearance Colorless to pale-yellow liquid[1][2][6][8]
Density 1.169 g/mL at 20°C[1][9]
Boiling Point 53-55°C at 0.1 mmHg[2][9]
Vapor Pressure ~0.04 Torr at 40°C[10]
Purity Typically ≥99%[2][6]

Solubility and Solvent Compatibility

TDMASn is extremely sensitive to moisture and protic solvents, with which it reacts vigorously[5][9][11]. It is also incompatible with strong oxidizing agents and acids[5][11]. Therefore, all handling and storage must be conducted under a dry, inert atmosphere such as high-purity nitrogen or argon[3][5].

Table 2: Solvent Compatibility Summary for TDMASn

Compatibility ClassSolvent Type / ExamplesRationale for Classification & References
Incompatible / Reactive Protic Solvents (e.g., Water, Alcohols, Amines)TDMASn reacts vigorously with moisture, water, and other protic solvents due to its high hydrolytic sensitivity. The tin-nitrogen bonds are readily cleaved by protons.[5][9][11][12]
Incompatible / Reactive Strong Oxidizing AgentsContact with strong oxidizers can cause a violent reaction, potentially leading to fire or explosion.[5][11]
Incompatible / Reactive AcidsReacts with acids, likely leading to the decomposition of the compound.[5][11]
Potentially Compatible Non-polar Aprotic Solvents (e.g., Hexanes, Benzene, Toluene)A patent for a related organotin compound synthesis suggests that these solvents are non-reactive with the starting materials and products, indicating likely compatibility.[13]
Potentially Compatible Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dimethoxyethane)Similar to non-polar aprotic solvents, these are mentioned as suitable for related processes and are expected to be compatible as they lack reactive protons.[13]

Experimental Protocols: A General Guideline for Solubility Determination

While specific experimental protocols for TDMASn solubility are not detailed in the available literature, a general methodology for determining the solubility of a highly reactive, air- and moisture-sensitive compound like TDMASn can be outlined. All procedures must be carried out in a controlled inert atmosphere (e.g., a glovebox).

Objective: To determine the solubility of TDMASn in a selected aprotic solvent at a specific temperature.

Materials:

  • TDMASn

  • Anhydrous aprotic solvent (e.g., hexane, toluene, THF)

  • Inert atmosphere glovebox

  • Analytical balance

  • Vials with airtight caps

  • Magnetic stirrer and stir bars

  • Temperature control system (e.g., hot plate with thermostat)

  • Filtration system (e.g., syringe with a 0.2-micron PTFE filter)

  • Analytical instrument for quantification (e.g., NMR, ICP-MS)

Procedure:

  • Preparation: Ensure all glassware and equipment are rigorously dried and brought into the inert atmosphere of the glovebox. The chosen solvent must be anhydrous.

  • Sample Preparation: In a vial, add a known mass of TDMASn.

  • Solvent Addition: Add a small, known volume of the anhydrous solvent to the vial.

  • Equilibration: Seal the vial tightly and stir the mixture at a constant, controlled temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect the solution for any undissolved material. If the TDMASn has completely dissolved, add more TDMASn and repeat the equilibration step. If solid remains, the solution is saturated.

  • Sample Extraction: Once the solution is saturated and has been allowed to settle, carefully extract a known volume of the clear supernatant using a syringe fitted with a filter to remove any suspended solids.

  • Quantification: Dilute the extracted sample with a known volume of the same anhydrous solvent. Analyze the concentration of tin in the diluted sample using a suitable analytical technique like Nuclear Magnetic Resonance (NMR) spectroscopy or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Calculation: From the measured concentration and the dilution factor, calculate the solubility of TDMASn in the solvent at the specified temperature (e.g., in g/100 mL).

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable solvent for TDMASn, taking into account its chemical reactivity and the requirements of the intended application.

TDMASn_Solvent_Selection start Start: Define Application Requirements (e.g., Deposition, Synthesis) check_reactivity Initial Screening: Check for Incompatible Functional Groups start->check_reactivity protic_solvents Protic Solvents (Water, Alcohols, etc.) check_reactivity->protic_solvents Presence of -OH, -NH, etc. oxidizers_acids Strong Oxidizers & Acids check_reactivity->oxidizers_acids Presence of strong oxidizing/acidic character aprotic_solvents Aprotic Solvents (Polar & Non-Polar) check_reactivity->aprotic_solvents Absence of reactive groups reject1 Reject protic_solvents->reject1 reject2 Reject oxidizers_acids->reject2 proceed Proceed to Evaluation aprotic_solvents->proceed check_physical Evaluate Physical Properties: Boiling Point, Vapor Pressure, Viscosity test_solubility Experimental Validation: Determine Solubility & Stability check_physical->test_solubility If properties are compatible with process parameters unsuitable Unsuitable check_physical->unsuitable If properties are incompatible suitable Suitable test_solubility->suitable If solubility and stability meet requirements test_solubility->unsuitable If solubility is too low or compound degrades final_selection Final Solvent Selection proceed->check_physical suitable->final_selection unsuitable->check_reactivity Re-evaluate other aprotic candidates

Caption: Logical workflow for selecting a compatible solvent for TDMASn.

References

In-depth Technical Guide: ¹H and ¹¹⁹Sn NMR Spectra of High-Purity Tris(dimethylamino)stannane (TDMASn)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of high-purity tris(dimethylamino)stannane (TDMASn), a critical precursor in various chemical synthesis and materials science applications. This document details the characteristic ¹H and ¹¹⁹Sn NMR spectra, presents quantitative data in a clear format, and outlines the necessary experimental protocols for the synthesis and analysis of this air-sensitive compound.

Introduction

Tris(dimethylamino)stannane, often abbreviated as TDMASn, is an organotin compound of significant interest due to its utility as a precursor for the deposition of tin-containing thin films and as a reagent in organic synthesis. The purity of TDMASn is paramount for these applications, and NMR spectroscopy is a powerful analytical tool for its characterization. This guide focuses on the ¹H and ¹¹⁹Sn NMR spectra, which provide crucial information about the compound's structure, purity, and stability.

Quantitative NMR Data

The NMR spectra of high-purity TDMASn are characterized by their simplicity, reflecting the symmetrical nature of the molecule. The following tables summarize the key quantitative data for the ¹H and ¹¹⁹Sn NMR spectra.

Table 1: ¹H NMR Spectral Data for High-Purity TDMASn

ParameterValueMultiplicityNotes
Chemical Shift (δ)~2.80 ppmSingletThe singlet peak indicates the chemical equivalence of all 18 protons of the six methyl groups. Satellites arising from coupling to tin isotopes may be observed.
Coupling Constant (J)Not Applicable-No proton-proton coupling is observed in the high-purity compound.

Table 2: ¹¹⁹Sn NMR Spectral Data for High-Purity TDMASn

ParameterValueMultiplicityNotes
Chemical Shift (δ)~-120.07 ppmSingletThe ¹¹⁹Sn nucleus gives rise to a single resonance, confirming the presence of a single tin environment. The chemical shift is sensitive to the coordination environment of the tin atom.
Coupling Constant (J)Not Applicable-No tin-tin coupling is expected for the monomeric species.

Note: Chemical shifts can be influenced by the solvent, concentration, and temperature. The values presented here are typical and should be used as a reference.

Experimental Protocols

The successful synthesis and NMR analysis of TDMASn require careful handling due to its sensitivity to air and moisture. The following protocols provide a general framework for these procedures.

Synthesis of High-Purity TDMASn

A common method for the synthesis of TDMASn involves the reaction of a tin(IV) halide with a lithium amide.

Materials:

  • Tin(IV) chloride (SnCl₄)

  • Lithium dimethylamide (LiNMe₂)

  • Anhydrous, oxygen-free solvent (e.g., diethyl ether, hexane)

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve lithium dimethylamide in the anhydrous solvent in a Schlenk flask.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add a stoichiometric amount of tin(IV) chloride to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.

  • The reaction mixture will contain precipitated lithium chloride (LiCl). Remove the salt by filtration under an inert atmosphere.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude TDMASn product.

  • Purify the TDMASn by vacuum distillation to obtain a high-purity, colorless liquid.

NMR Sample Preparation and Analysis

Given the air-sensitive nature of TDMASn, proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • High-purity TDMASn

  • Deuterated NMR solvent (e.g., C₆D₆, CDCl₃), dried and degassed

  • NMR tube with a J. Young's valve or a sealable cap

  • Glovebox or Schlenk line

Procedure:

  • Inside a glovebox or on a Schlenk line, add the desired amount of high-purity TDMASn to a clean, dry NMR tube.

  • Add the appropriate volume of dried and degassed deuterated solvent to the NMR tube.

  • Seal the NMR tube securely with a J. Young's valve or a cap, ensuring an airtight seal.

  • The sample is now ready for NMR analysis.

NMR Acquisition Parameters (General Recommendations):

  • ¹H NMR:

    • A standard single-pulse experiment is typically sufficient.

    • Ensure an adequate relaxation delay to allow for full magnetization recovery.

  • ¹¹⁹Sn NMR:

    • Inverse-gated proton decoupling is recommended to suppress the negative Nuclear Overhauser Effect (NOE) and obtain accurate quantitative data.

    • A longer relaxation delay may be necessary due to the typically longer T₁ relaxation times of ¹¹⁹Sn.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and NMR analysis of high-purity TDMASn.

TDMASn_Workflow cluster_synthesis Synthesis of TDMASn cluster_nmr NMR Analysis start_synth Start: Inert Atmosphere reactants Reactants: SnCl₄ + LiNMe₂ start_synth->reactants reaction Reaction in Anhydrous Solvent reactants->reaction filtration Filtration to Remove LiCl reaction->filtration distillation Vacuum Distillation filtration->distillation product High-Purity TDMASn distillation->product sample_prep Sample Preparation: TDMASn in Deuterated Solvent product->sample_prep Transfer start_nmr Start: Inert Atmosphere start_nmr->sample_prep nmr_tube Sealed NMR Tube sample_prep->nmr_tube nmr_acq NMR Acquisition (¹H and ¹¹⁹Sn) nmr_tube->nmr_acq data_analysis Data Analysis nmr_acq->data_analysis

Caption: Experimental workflow for the synthesis and NMR analysis of TDMASn.

Conclusion

The ¹H and ¹¹⁹Sn NMR spectra of high-purity TDMASn are straightforward and serve as excellent indicators of the compound's identity and purity. The protocols outlined in this guide provide a solid foundation for researchers working with this valuable and sensitive material. Adherence to inert atmosphere techniques is critical for obtaining reliable and reproducible results.

Tetrakis(dimethylamino)tin: A Technical Guide to Thermal Stability and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylamino)tin, often abbreviated as TDMASn, is an organometallic precursor utilized in the fabrication of tin-containing thin films. Its application in processes such as Atomic Layer Deposition (ALD) for creating tin oxide (SnO₂) layers is of significant interest in the semiconductor and optoelectronics industries. The thermal stability of TDMASn is a critical parameter that dictates its handling, storage, and process window in these applications. This technical guide provides an in-depth analysis of the thermal behavior of TDMASn, including its decomposition temperature and degradation pathways.

Thermal Stability and Decomposition Temperature

The thermal stability of this compound is a subject of varying reports in scientific literature, with the decomposition temperature being highly dependent on the experimental conditions.

Onset of Thermal Decomposition

The onset of significant thermal decomposition for TDMASn has been observed to occur at approximately 350°C.[1] At this temperature, the precursor undergoes non-self-limited growth during Atomic Layer Deposition (ALD) processes, indicating a departure from the controlled, layer-by-layer deposition mechanism due to the thermal breakdown of the molecule.[1]

Thermal Degradation at Lower Temperatures

Even at temperatures below the rapid decomposition point, TDMASn can undergo a significant degradation. Studies have shown that upon heating, for instance at 125°C for an extended period, TDMASn can degrade into bis(dimethylamido)tin(II) (BDMASn) through the formation of an intermediate Sn-imine complex. This degradation pathway is relevant in ALD processes where the precursor is typically heated to ensure sufficient vapor pressure.

Quantitative Thermal Analysis Data

While detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) curves for this compound are not widely available in public literature, the following table summarizes the key thermal events based on reported observations.

Thermal EventTemperature (°C)Observations and RemarksReference
Onset of Thermal Decomposition350Leads to non-self-limited film growth in ALD.[1]
Significant Degradation125 (over 48 hours)Degradation to bis(dimethylamido)tin(II) (BDMASn) via an Sn-imine complex.

Experimental Protocols

The following are detailed, generalized methodologies for conducting thermal analysis of air-sensitive organometallic compounds like this compound. These protocols are based on best practices and should be adapted to specific instrumentation and safety requirements.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of TDMASn by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: Due to the air and moisture sensitivity of TDMASn, all sample handling must be performed in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox).

  • Crucible Selection: An inert crucible, typically alumina, is tared on the TGA balance.

  • Sample Loading: A small amount of TDMASn (typically 5-10 mg) is loaded into the crucible inside the glovebox.

  • Instrument Setup:

    • The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

    • The initial temperature is set to ambient (e.g., 25°C).

  • Thermal Program:

    • The sample is heated from the initial temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

    • The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum mass loss, and the residual mass. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of the fastest decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

  • Sample Preparation: As with TGA, all sample handling must be performed in an inert atmosphere.

  • Crucible Selection and Sealing: A small amount of TDMASn (typically 2-5 mg) is loaded into an aluminum DSC pan inside a glovebox. The pan is then hermetically sealed to prevent the volatile and reactive compound from escaping and to protect it from the atmosphere.

  • Instrument Setup:

    • A sealed empty pan is used as a reference.

    • The DSC cell is purged with an inert gas.

  • Thermal Program:

    • The sample is subjected to a controlled temperature program, for example, heating from room temperature to 400°C at a rate of 10°C/min.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to thermal events.

Decomposition Pathway and Experimental Workflow

Thermal Degradation Pathway of TDMASn

The following diagram illustrates the initial degradation pathway of this compound to bis(dimethylamido)tin(II) via an Sn-imine complex.

G TDMASn This compound (TDMASn) Heat Heat (e.g., 125°C) TDMASn->Heat Sn_imine Sn-imine Complex (Intermediate) Heat->Sn_imine Degradation BDMASn bis(dimethylamido)tin(II) (BDMASn) Sn_imine->BDMASn

Caption: Thermal degradation of TDMASn to BDMASn.

Experimental Workflow for Thermal Analysis

The logical workflow for assessing the thermal stability of an air-sensitive precursor like TDMASn is depicted below.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Glovebox Inert Atmosphere (Glovebox) Loading Sample Loading into Crucible/Pan Glovebox->Loading Sealing Hermetic Sealing (for DSC) Loading->Sealing TGA Thermogravimetric Analysis (TGA) Loading->TGA DSC Differential Scanning Calorimetry (DSC) Sealing->DSC Decomp_Temp Determine Decomposition Temperature TGA->Decomp_Temp Mass_Loss Quantify Mass Loss TGA->Mass_Loss DSC->Decomp_Temp Thermal_Events Identify Thermal Events (Melting, Boiling) DSC->Thermal_Events

References

Unveiling Tetrakis(dimethylamino)tin: A Journey into its Early Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational literature surrounding the discovery and synthesis of Tetrakis(dimethylamino)tin, Sn(NMe₂₎₄. The document focuses on the seminal work that first introduced this compound to the scientific community, providing a detailed look at the experimental protocols and the initial characterization data. This information is presented to offer a comprehensive understanding of the compound's origins and fundamental properties.

Historical Context and Initial Synthesis

The first detailed account of the synthesis and properties of this compound was published in 1965 by K. Jones and M. F. Lappert in the Journal of Organometallic Chemistry. This work was part of a broader investigation into amino-derivatives of metals and metalloids. The primary synthetic route established in this seminal paper involves the reaction of tin(IV) chloride with lithium dimethylamide. This method remains a fundamental approach for the preparation of this and similar organotin compounds.

The reaction proceeds via a salt elimination pathway, where the highly reactive lithium dimethylamide displaces the chloride ligands from the tin center. The overall stoichiometry of the reaction is as follows:

SnCl₄ + 4LiN(CH₃)₂ → Sn(N(CH₃)₂)₄ + 4LiCl

This reaction is typically carried out in an inert solvent, such as diethyl ether or a hydrocarbon, under anhydrous conditions to prevent the hydrolysis of the reactants and products.

Experimental Protocols from Early Literature

The following is a detailed experimental protocol for the synthesis of this compound, as adapted from the early literature.

Materials:

  • Anhydrous Tin(IV) chloride (SnCl₄)

  • Lithium dimethylamide (LiNMe₂)

  • Anhydrous diethyl ether

  • Anhydrous n-hexane

Procedure:

  • A solution of lithium dimethylamide in diethyl ether is prepared.

  • The solution is cooled in an ice-salt bath.

  • A stoichiometric amount of tin(IV) chloride, dissolved in n-hexane, is added dropwise to the cooled lithium dimethylamide solution with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure the reaction goes to completion.

  • The precipitated lithium chloride is removed by filtration under an inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting crude product is then purified by distillation under high vacuum to yield pure this compound.

Quantitative Data from Early Characterization

The initial characterization of this compound provided key physical and chemical data, which are summarized in the table below.

PropertyValue
Molecular Formula C₈H₂₄N₄Sn
Molecular Weight 295.01 g/mol
Appearance Colorless to pale-yellow liquid
Boiling Point 53-55 °C at 0.1 mmHg
Density 1.169 g/mL at 25 °C
Refractive Index (n²⁰/D) ~1.49
Solubility Soluble in common organic solvents
Hydrolytic Sensitivity Highly sensitive to moisture

Visualizing the Synthesis

The synthesis of this compound can be represented as a straightforward logical workflow.

G cluster_reactants Reactants cluster_process Process cluster_products Products SnCl4 Tin(IV) Chloride (SnCl₄) Reaction Reaction in Anhydrous Solvent SnCl4->Reaction LiNMe2 Lithium Dimethylamide (LiNMe₂) LiNMe2->Reaction Filtration Filtration Reaction->Filtration Distillation Vacuum Distillation Filtration->Distillation Byproduct Lithium Chloride (LiCl) Filtration->Byproduct Removed Product This compound (Sn(NMe₂)₄) Distillation->Product

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Steps

The core of the synthesis relies on a fundamental chemical principle: the reaction of a metal halide with an organolithium reagent.

G MetalHalide Metal Halide (e.g., SnCl₄) Product Organometallic Compound (e.g., Sn(NMe₂)₄) MetalHalide->Product Reacts with Organolithium Organolithium Reagent (e.g., LiNMe₂) Organolithium->Product Salt Lithium Halide (e.g., LiCl) Product->Salt Forms byproduct

Caption: Principle of salt elimination in the synthesis.

This foundational work laid the groundwork for the future exploration of this compound, particularly its application as a precursor in modern materials science for the deposition of tin-containing thin films. A thorough understanding of its early discovery and synthesis provides a valuable context for contemporary research and development.

Reactivity of Sn-N Bonds in Tetrakis(dimethylamino)tin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylamino)tin, with the chemical formula Sn[N(CH₃)₂]₄, is a volatile, colorless to light yellow liquid organotin compound that serves as a versatile precursor in materials science and a reagent in organometallic chemistry.[1][2][3] Its reactivity is dominated by the polar and labile tin-nitrogen (Sn-N) bonds, which are susceptible to cleavage by a variety of protic reagents and electrophiles. This technical guide provides a comprehensive overview of the core reactivity of the Sn-N bonds in this compound, with a focus on experimental protocols, quantitative data, and reaction pathways.

Molecular Structure and Spectroscopic Properties

The molecular geometry of this compound is characterized by a central tin(IV) atom in a tetrahedral coordination environment, bonded to four dimethylamino ligands.[4] The molecule is monomeric in the gas phase, in solution, and in the solid state.[4]

Table 1: Key Geometric and Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₂₄N₄Sn[2]
Molecular Weight295.01 g/mol [2]
AppearanceColorless to light yellow liquid[3][5]
Boiling Point53-55 °C at 0.1 mmHg[3][6]
Density1.169 - 1.17 g/mL[3][6]
Coordination GeometryTetrahedral[4]
Sn-N Bond Length~2.05 Å (Theoretical)[4]
N-Sn-N Bond Angle~109.5°[4]
Hydrolytic SensitivityReacts rapidly with moisture, water, and protic solvents[3][6]

Spectroscopic Characterization:

The structure of this compound can be confirmed by various spectroscopic techniques. The high symmetry of the molecule often leads to simple spectra.

Table 2: Spectroscopic Data for this compound

TechniqueSolventChemical Shift (δ) / SignalReference(s)
¹H NMRC₆D₆~2.80 ppm (singlet with ¹¹⁷/¹¹⁹Sn satellites)[1]
¹³C NMR-Single resonance for methyl carbons[4]
¹¹⁹Sn NMRC₆D₆~-120.07 ppm[1]
IR Spectroscopy-Characterized by C-H stretching and bending of methyl groups[4]

Core Reactivity of the Sn-N Bond

The reactivity of this compound is primarily dictated by the facile cleavage of the Sn-N bonds. This reactivity allows for its use in a variety of chemical transformations, most notably in ligand exchange reactions and as a precursor for materials synthesis.

Ligand Exchange Reactions with Protic Reagents

This compound readily undergoes ligand exchange reactions with a wide range of protic reagents (H-X), including alcohols, phenols, thiols, and other amines.[1] The general reaction involves the substitution of one or more dimethylamino groups with the conjugate base of the protic reagent, liberating volatile dimethylamine (B145610) as a byproduct.

General Reaction Scheme: Sn(NMe₂)₄ + n HX → Sn(NMe₂₎₄₋ₙXₙ + n HNMe₂

The number of substituted ligands (n) can often be controlled by the stoichiometry of the reactants and the steric bulk of the incoming ligand.

The reaction with alcohols is a common method for the synthesis of tin(IV) alkoxides. The use of an excess of alcohol can lead to the formation of the corresponding homoleptic tin(IV) alkoxide, Sn(OR)₄.[1]

Reaction_with_Alcohols

With sterically demanding alcohols or phenols, it is possible to isolate mixed amide-alkoxide species. For instance, the reaction with two equivalents of a bulky phenol (B47542) can yield Sn(OAr)₂(NMe₂)₂.[1]

Similar to alcohols, thiols can react with this compound to form tin(IV) thiolates. Transamination reactions with other amines are also possible, leading to the exchange of dimethylamino groups.[7] For example, it reacts with tris(aminoalkyl)amines to produce azastannatranes.[6]

Hydrolysis

The Sn-N bonds in this compound are extremely sensitive to moisture.[3][8] Hydrolysis occurs rapidly upon exposure to water, leading to the formation of tin hydroxides and ultimately tin oxides, with the release of dimethylamine. This high reactivity is the basis for its use as a precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of tin oxide films.

Hydrolysis_Pathway

Thermal Decomposition

This compound can undergo thermal decomposition at elevated temperatures. Recent studies have shown that at temperatures relevant to ALD conditions (e.g., 125 °C), it can degrade into bis(dimethylamino)tin(II) (BDMASn) through a Sn-imine complex intermediate.[9] This degradation can impact the electronic properties of the resulting thin films.

Thermal_Decomposition

Table 3: NMR Data for Thermal Degradation Products of this compound

Compound¹¹⁹Sn NMR (C₆D₆, δ)¹H NMR (C₆D₆, δ)Reference
TDMASn-120.072.80[1]
Sn-imine complex-146.342.17, 2.86, 2.88, 3.31[1]
BDMASn-dimer--[9]

Experimental Protocols

Detailed experimental procedures for the reactions of this compound are often conducted under inert atmosphere due to its high sensitivity to air and moisture.[7]

Synthesis of this compound

A common synthetic route involves the reaction of a tin(IV) halide with a lithium amide.[10]

Synthesis_Workflow

Experimental Details (Analogous to Ti(NMe₂)₄ synthesis): Under an inert atmosphere, dimethylamine is dissolved in a hydrocarbon solvent (e.g., n-hexane) in a reaction flask and cooled to -78 °C.[10] A solution of n-butyllithium is added dropwise while stirring, and the reaction is allowed to proceed for several hours to form lithium dimethylamide. Tin(IV) chloride is then added dropwise to this solution, keeping the temperature below 60 °C.[10] After the addition is complete, the reaction is stirred for an extended period (e.g., 24 hours) under an inert atmosphere. The solvent is then removed, and the product is purified by vacuum distillation.[10]

General Procedure for Ligand Exchange with Alcohols

The following is a general procedure for the reaction of this compound with alcohols to form tin(IV) alkoxides.

Ligand_Exchange_Workflow

Note: The reaction conditions, particularly temperature and reaction time, will vary depending on the steric and electronic properties of the alcohol. For sterically hindered alcohols, higher temperatures and longer reaction times may be necessary, and the reaction may stop at the formation of mixed amide-alkoxide species.

Applications in Drug Development and Research

While this compound is not directly used in drug formulations, its reactivity is relevant to drug development and research in several ways:

  • Precursor for Catalysts: Organotin compounds, which can be synthesized from this compound, are used as catalysts in various organic reactions that are crucial for the synthesis of complex organic molecules, including active pharmaceutical ingredients.

  • Functionalization of Biomaterials: The ability to deposit thin, conformal coatings of tin oxide via ALD using this compound allows for the surface modification of biomaterials. These coatings can alter surface properties such as biocompatibility, conductivity, and chemical resistance.

  • Development of Sensors: Tin oxide is a well-known gas-sensing material. The controlled deposition of tin oxide films using this precursor is critical for the fabrication of highly sensitive and selective sensors that could be used for diagnostic purposes.

Conclusion

The reactivity of the Sn-N bonds in this compound is central to its utility as a chemical precursor. The facile cleavage of these bonds by protic reagents enables the synthesis of a wide range of organotin compounds and the deposition of high-quality tin oxide thin films. A thorough understanding of these reaction pathways and the ability to control them through carefully designed experimental protocols are essential for leveraging the full potential of this versatile organometallic compound in research and industrial applications. Future research may focus on expanding the scope of ligand exchange reactions to synthesize novel organotin compounds with tailored properties for catalysis and materials science.

References

Methodological & Application

Application Notes and Protocols: Tetrakis(dimethylamino)tin as a Precursor for SnO₂ Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin oxide (SnO₂) is a versatile n-type semiconductor with a wide bandgap (typically around 3.6 eV), high optical transparency in the visible spectrum, and excellent chemical stability.[1] These properties make it a critical material in a variety of applications, including transparent conducting electrodes for solar cells and displays, gas sensors, and as a protective coating in drug delivery systems. The choice of precursor is crucial for controlling the quality and properties of SnO₂ thin films. Tetrakis(dimethylamino)tin (Sn(N(CH₃)₂)₄), hereafter referred to as TDMASn, is a metalorganic precursor that offers significant advantages, including high volatility and the ability to deposit high-purity films at lower temperatures compared to traditional halogenated precursors like SnCl₄. This document provides detailed application notes and experimental protocols for the deposition of SnO₂ thin films using TDMASn via Atomic Layer Deposition (ALD) and a sol-gel spin-coating method. A theoretical protocol for Chemical Vapor Deposition (CVD) is also discussed.

Atomic Layer Deposition (ALD) of SnO₂ Thin Films

ALD is a thin film deposition technique that allows for atomic-level control over film thickness and conformality, making it ideal for coating complex, high-aspect-ratio structures. The ALD of SnO₂ from TDMASn typically involves sequential, self-limiting surface reactions of TDMASn and an oxygen source, such as hydrogen peroxide (H₂O₂), water (H₂O), or ozone (O₃).

Quantitative Data Summary
Deposition ParameterValue/RangeOxidantSubstrateFilm PropertyResultReference
Deposition Temperature50-300 °CH₂O₂Si(100), GlassGrowth Rate1.2 Å/cycle (average)[2]
Deposition Temperature150 °CH₂O₂Si(100)Growth Rate0.96 Å/cycle[2]
Deposition Temperature50 °CH₂O₂Si(100)Growth Rate1.58 Å/cycle[1][3]
Deposition Temperature325 °CH₂O₂Si(100)Growth Rate0.83 Å/cycle[1][3]
Deposition Temperature30-200 °CH₂OSi(100), GlassGrowth Rate~2.0 Å/cycle (at 30°C) to 0.70 Å/cycle (at 150°C)[4]
Deposition Temperature200 °CH₂O₂Flexible SubstrateResistivity9.7 x 10⁻⁴ Ω·cm[5]
Deposition Temperature200 °CH₂O₂Flexible SubstrateCarrier Mobility22 cm²/V·s[5]
Film Thickness140 nmH₂O₂GlassOptical Transmission94%[1]
Film Thickness92 nmH₂O₂Si(100)Surface Roughness (RMS)0.84 nm[1]
Film Thickness40 nmH₂O₂Flexible SubstrateOptical Transmission> 80%[5]
Experimental Protocol: ALD of SnO₂

Materials:

  • This compound (TDMASn), >95% purity

  • Hydrogen peroxide (H₂O₂), 50 wt% in water, or deionized water (H₂O)

  • High-purity nitrogen (N₂) or argon (Ar) gas for carrier and purging

  • Substrates (e.g., Si(100) wafers, glass slides)

  • ALD reactor

Procedure:

  • Substrate Preparation:

    • Clean substrates using a standard solvent cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

    • Dry the substrates with a stream of N₂ gas.

    • For some applications, a pre-deposition of a thin (~1 nm) Al₂O₃ layer via ALD can be performed to ensure uniform nucleation.[1]

  • Precursor Handling:

    • Load TDMASn into a stainless-steel bubbler. TDMASn is a liquid at room temperature.[1]

    • Heat the TDMASn bubbler to 40 °C to achieve a vapor pressure of approximately 0.04 Torr.[1]

    • Maintain the precursor delivery lines at a temperature higher than the bubbler (e.g., 150 °C) to prevent condensation.[1]

  • ALD Cycle:

    • Set the substrate temperature in the ALD reactor to the desired deposition temperature (e.g., 150-200 °C).

    • A typical ALD cycle consists of four steps:

      • TDMASn Pulse: Introduce TDMASn vapor into the reactor for a set time (e.g., 1 second) to allow for self-limiting adsorption onto the substrate surface.

      • Purge 1: Purge the reactor with inert gas (N₂ or Ar) for a sufficient time (e.g., 5 seconds) to remove any unreacted TDMASn and byproducts from the gas phase.

      • Oxidant Pulse: Introduce the oxidant (e.g., H₂O₂ vapor) into the reactor for a set time (e.g., 1 second) to react with the adsorbed TDMASn precursor.

      • Purge 2: Purge the reactor with inert gas for a sufficient time (e.g., 5 seconds) to remove unreacted oxidant and reaction byproducts.

    • Repeat this cycle until the desired film thickness is achieved. The film thickness is linearly proportional to the number of ALD cycles.

Characterization:

  • Film thickness can be measured using spectroscopic ellipsometry.

  • Surface morphology and roughness can be characterized by Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

  • Crystallinity can be determined by X-ray Diffraction (XRD). As-deposited films are typically amorphous.[1]

  • Electrical properties (resistivity, carrier concentration, mobility) can be measured using a four-point probe setup.

  • Optical properties (transmittance) can be measured using a UV-Vis spectrophotometer.

Visualizations

ALD_Workflow cluster_prep Preparation cluster_ald ALD Cycle (Repeat N times) cluster_char Characterization sub_prep Substrate Cleaning precursor_prep Precursor Handling (TDMASn in bubbler at 40°C) tdmasn_pulse 1. TDMASn Pulse precursor_prep->tdmasn_pulse purge1 2. N2 Purge tdmasn_pulse->purge1 oxidant_pulse 3. Oxidant (H2O2) Pulse purge1->oxidant_pulse purge2 4. N2 Purge oxidant_pulse->purge2 purge2->tdmasn_pulse Next Cycle characterization Film Analysis (Ellipsometry, SEM, XRD, etc.) purge2->characterization Deposition Complete ALD_Pathway cluster_surface Substrate Surface cluster_gas Gas Phase surface_oh Surface-OH surface_sn_dma Surface-O-Sn(DMA)* surface_oh->surface_sn_dma surface_sno2 Surface-SnO2 surface_sn_dma->surface_sno2 hdma HDMA (HN(CH3)2) surface_sn_dma->hdma Byproduct surface_sno2->surface_oh Surface Regeneration tdmasn TDMASn (Sn(N(CH3)2)4) tdmasn->surface_sn_dma Pulse 1 h2o2 H2O2 h2o2->surface_sno2 Pulse 2 SolGel_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing & Analysis sol_prep Sol-Gel Preparation (TDMASn in Butanol/HNO3) stirring Stirring (24h at 200 rpm) sol_prep->stirring spin_coating Spin-Coating (3000 rpm, 30s) stirring->spin_coating drying Drying (100°C, 60s) spin_coating->drying annealing Annealing (250-550°C, 3h in N2) drying->annealing characterization Film Characterization annealing->characterization CVD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing & Analysis sub_heating Substrate Loading and Heating (e.g., 350-500°C) gas_intro Introduce TDMASn and O2 into Reactor sub_heating->gas_intro precursor_delivery TDMASn Vapor Delivery (with carrier gas) precursor_delivery->gas_intro film_growth Thermal Decomposition and Film Growth on Substrate gas_intro->film_growth cooldown Cool Down in Inert Gas film_growth->cooldown characterization Film Characterization cooldown->characterization

References

Application Notes and Protocols for Atomic Layer Deposition of Tin Oxide (SnO₂) using TDMASn and Ozone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the deposition of high-quality tin oxide (SnO₂) thin films using Atomic Layer Deposition (ALD) with tetrakis(dimethylamino)tin (TDMASn) and ozone (O₃) as precursors. The described methods are suitable for applications requiring precise thickness control and conformal coatings, such as in sensors, transparent conductive oxides, and encapsulation layers for sensitive devices.

Introduction to TDMASn and Ozone ALD

Atomic Layer Deposition is a thin film deposition technique based on sequential, self-limiting surface reactions. The use of TDMASn and ozone for SnO₂ deposition offers several advantages over traditional methods, including lower deposition temperatures and higher growth rates compared to water-based processes.[1][2] The ozone-based process involves a combustion-like mechanism that efficiently removes the precursor ligands, leading to the formation of crystalline SnO₂ films at temperatures as low as 200°C.[1]

Data Presentation

The following tables summarize the key quantitative data for the ALD process of SnO₂ using TDMASn and ozone.

Table 1: ALD Process Parameters and Growth Characteristics

ParameterValueReference
Tin PrecursorThis compound (TDMASn)[1][3][4]
Oxidizing AgentOzone (O₃)[1][3][4]
Deposition Temperature100°C - 250°C[3][5]
TDMASn Bubbler Temperature40°C - 50°C[1][4]
TDMASn Pulse Time0.5 - 2.0 seconds (saturation at 2.0s)[1]
Ozone Concentration100 - 400 g/m³[1]
Purge GasArgon (Ar)[1]
Growth Per Cycle (GPC)0.89 - 1.49 Å/cycle[1][4]

Table 2: Influence of Ozone Concentration on Growth Per Cycle (at 200°C)

Ozone Concentration (g/m³)Growth Per Cycle (Å/cycle)Reference
1001.38[1]
2001.42[1]
3001.46[1]
4001.49[1]

Table 3: Electrical and Optical Properties of ALD SnO₂ Films

Deposition Temperature (°C)Film Resistivity (Ω·cm)Carrier Concentration (cm⁻³)Optical Transmittance (% at 550nm)Reference
>2005.63 x 10⁻⁴3.2 x 10²⁰ - 1.2 x 10²¹>80[5]
2003.6 x 10⁻³3.22 x 10²⁰>90[6]

Experimental Protocols

This section outlines the detailed methodology for the deposition of SnO₂ thin films using TDMASn and ozone in a thermal ALD system.

1. Substrate Preparation

  • Clean the substrates (e.g., silicon wafers, glass) using a standard cleaning procedure. A common method involves sequential ultrasonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

  • For hydroxyl-terminated surfaces, a UV/Ozone treatment for 10-15 minutes prior to deposition can be beneficial for initial film growth.[3]

2. ALD System Setup

  • Load the cleaned substrates into the ALD reactor.

  • Heat the TDMASn precursor in a stainless-steel bubbler to a stable temperature, typically between 40°C and 50°C.[1][4]

  • Maintain the precursor delivery lines at a temperature higher than the bubbler (e.g., 100-150°C) to prevent condensation.[1][4]

  • Set the reactor chamber temperature to the desired deposition temperature, typically in the range of 100°C to 250°C.[3][5]

  • Use a high-purity carrier gas, such as Argon (Ar), for both the precursor delivery and purging steps.

3. ALD Deposition Cycle The ALD process consists of repeating a four-step cycle:

  • Step 1: TDMASn Pulse: Introduce TDMASn vapor into the reactor chamber for a duration sufficient to achieve surface saturation. A typical pulse time is 2.0 seconds.[1]

  • Step 2: Purge 1: Purge the reactor with an inert gas (e.g., Argon) to remove any unreacted TDMASn and gaseous byproducts. A purge time of 5-10 seconds is generally sufficient.

  • Step 3: Ozone Pulse: Introduce ozone into the reactor. The ozone reacts with the surface-adsorbed TDMASn species to form SnO₂. A typical ozone pulse time is 1.0-2.0 seconds.

  • Step 4: Purge 2: Purge the reactor again with the inert gas to remove unreacted ozone and reaction byproducts. A purge time of 5-10 seconds is typical.

Repeat this four-step cycle until the desired film thickness is achieved. The thickness can be estimated by multiplying the number of cycles by the known Growth Per Cycle (GPC).

4. Post-Deposition Characterization (Optional)

  • The as-deposited films can be characterized for their thickness, crystallinity, surface morphology, and electrical and optical properties using techniques such as ellipsometry, X-ray diffraction (XRD), scanning electron microscopy (SEM), and four-point probe measurements.

  • For some applications, a post-deposition anneal may be performed to further improve film properties.

Visualizations

Diagram 1: ALD Experimental Workflow

ALD_Workflow cluster_prep Preparation cluster_setup System Setup cluster_ald ALD Cycle (Repeat N times) cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning UV_Ozone UV/Ozone Treatment (Optional) Substrate_Cleaning->UV_Ozone Substrate_Loading Substrate Loading into Reactor UV_Ozone->Substrate_Loading Reactor_Heating Heat Reactor to Deposition Temperature Substrate_Loading->Reactor_Heating Precursor_Heating Heat TDMASn Bubbler (40-50°C) Substrate_Loading->Precursor_Heating Line_Heating Heat Delivery Lines (> Bubbler Temp) Substrate_Loading->Line_Heating TDMASn_Pulse 1. TDMASn Pulse Reactor_Heating->TDMASn_Pulse Precursor_Heating->TDMASn_Pulse Line_Heating->TDMASn_Pulse Purge1 2. Ar Purge TDMASn_Pulse->Purge1 Ozone_Pulse 3. Ozone Pulse Purge1->Ozone_Pulse Purge2 4. Ar Purge Ozone_Pulse->Purge2 Purge2->TDMASn_Pulse Unload Unload Samples Purge2->Unload N Cycles Complete Characterization Film Characterization Unload->Characterization Annealing Post-Annealing (Optional) Characterization->Annealing ALD_Reaction_Pathway cluster_stepA Step A: TDMASn Pulse cluster_stepB Step B: Ozone Pulse Initial_Surface Hydroxyl-Terminated Surface (-OH groups) TDMASn_Reacts TDMASn adsorbs on surface, reacts with -OH groups Initial_Surface->TDMASn_Reacts TDMASn(g) Ligand_Combustion Ozone combusts dimethylamino ligands (-N(CH₃)₂) TDMASn_Reacts->Ligand_Combustion O₃(g) SnO2_Formation SnO₂ film forms and surface is re-hydroxylated Ligand_Combustion->SnO2_Formation Combustion Byproducts (e.g., H₂O, CO₂, NOx) SnO2_Formation->Initial_Surface Ready for next cycle

References

Application Notes and Protocols for Low-Temperature Atomic Layer Deposition of Tin Oxide Using Tetrakis(dimethylamino)tin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin oxide (SnO₂), a wide band-gap semiconductor, possesses a unique combination of high electrical conductivity and optical transparency, making it a critical material in a variety of applications including transparent conductive electrodes in solar cells and displays, gas sensors, and low-emissivity coatings. Atomic Layer Deposition (ALD) is a vapor-phase thin film deposition technique that enables the growth of conformal, uniform, and pinhole-free films with precise thickness control at the atomic level. The use of the metalorganic precursor Tetrakis(dimethylamino)tin (TDMASn) allows for the deposition of high-quality tin oxide films at low temperatures, which is particularly advantageous for applications involving temperature-sensitive substrates such as polymers and organic electronics.

This document provides detailed protocols and application notes for the low-temperature ALD of tin oxide films using TDMASn with various oxygen sources, including water (H₂O), hydrogen peroxide (H₂O₂), and ozone (O₃).

Data Presentation

Table 1: Comparison of ALD SnO₂ Processes with TDMASn and Different Oxygen Sources
ParameterTDMASn + H₂OTDMASn + H₂O₂TDMASn + O₃
Deposition Temperature Range 30–200°C[1][2][3]50–300°C[4][5]50–250°C[6][7]
Growth Per Cycle (GPC) ~0.5 - 2.1 Å/cycle (temperature dependent)[1]~1.2 - 1.6 Å/cycle[3][4][5]~1.38 - 1.49 Å/cycle (at 200°C)[8]
Film Purity (Carbon Content) Below XPS detection limits even near room temperature[1]Residual carbon and nitrogen below 150-200°C[4][5]Carbon impurities detected at 100-150°C, removed above 200°C[7]
As-Deposited Film Crystallinity Amorphous[1][2][4]Amorphous[4][5]Amorphous at 100-200°C, polycrystalline at 250°C[6]
Post-Annealing Crystallinity Polycrystalline rutile SnO₂ (at 600°C in N₂)[1][2]--
Optical Transmittance ~94% for a 140 nm film[3]~94% for a 140 nm film[4][5]>80% at 550 nm[6]
Resistivity -~0.3 Ω·cm[4][5]5.63 x 10⁻⁴ Ω·cm (at >200°C)[6]
Table 2: Process Parameters for Saturated ALD Growth
ParameterTDMASn + H₂O (150°C)TDMASn + H₂O₂ (175°C)TDMASn + O₃ (200°C)
TDMASn Pulse Time 1 s[1]1 s[4]2 s[8]
TDMASn Purge Time 30 s[1]5 s[4]Not specified, typically > pulse time
Oxidant Pulse Time 2 s[1]1 s[4]Not specified, typically > pulse time
Oxidant Purge Time 30 s[1]5 s[4]Not specified, typically > pulse time
Carrier Gas Nitrogen[1][3]Nitrogen[4]Argon[8]
Reactor Pressure ~100 mTorr[1][3]Not specified0.55 Torr[8]

Experimental Protocols

Protocol 1: ALD of SnO₂ using TDMASn and Water (H₂O)

This protocol is based on the work of Mullings et al. and is suitable for depositing amorphous tin oxide films at very low temperatures.[1][3]

1. Pre-deposition Preparation: a. Substrates (e.g., Si(100) or glass) are cleaned using a standard cleaning procedure (e.g., RCA clean for silicon). b. Load the substrates into the ALD reactor. c. Heat the TDMASn precursor to a stable temperature (e.g., 40°C) to ensure adequate vapor pressure. The vapor pressure of TDMASn at 40°C is approximately 0.04 Torr.[4] d. Heat the reactor walls and substrate to the desired deposition temperature (e.g., 30-200°C). e. Purge the reactor with a high-purity inert gas (e.g., Nitrogen at 10 sccm) to establish a stable baseline pressure (e.g., 100 mTorr).[1][3]

2. ALD Cycle Sequence (t₁:t₂:t₃:t₄):

  • t₁: TDMASn Pulse: Introduce TDMASn vapor into the reactor for a duration sufficient for self-limiting surface adsorption (e.g., 1 second).

  • t₂: Purge: Purge the reactor with the inert carrier gas to remove unreacted TDMASn and byproducts (e.g., 30 seconds).

  • t₃: H₂O Pulse: Introduce water vapor into the reactor to react with the adsorbed TDMASn precursor on the surface (e.g., 2 seconds).

  • t₄: Purge: Purge the reactor with the inert carrier gas to remove unreacted water and reaction byproducts (e.g., 30 seconds).

3. Deposition Process: a. Repeat the ALD cycle (Step 2) for the desired number of cycles to achieve the target film thickness. The growth per cycle is temperature-dependent, ranging from approximately 2.1 Å/cycle at 30°C to 0.5 Å/cycle at 200°C.[1]

4. Post-deposition (Optional): a. For crystalline films, the as-deposited amorphous SnO₂ can be annealed in a nitrogen atmosphere at temperatures up to 600°C to induce crystallization into the rutile phase.[1][2]

Protocol 2: ALD of SnO₂ using TDMASn and Hydrogen Peroxide (H₂O₂)

This protocol is based on the findings of Elam et al. and is effective for achieving a relatively stable growth rate over a broader temperature range.[4][5]

1. Pre-deposition Preparation: a. Clean and load substrates as described in Protocol 1. b. Heat the TDMASn precursor to 40°C. c. Heat the reactor and substrate to the desired deposition temperature (e.g., 50-200°C). d. Establish a stable flow of inert carrier gas (e.g., Nitrogen).

2. ALD Cycle Sequence (t₁:t₂:t₃:t₄):

  • t₁: TDMASn Pulse: 1 second.

  • t₂: Purge: 5 seconds.

  • t₃: H₂O₂ Pulse: 1 second.

  • t₄: Purge: 5 seconds.

3. Deposition Process: a. Repeat the ALD cycle for the desired number of cycles. The average growth rate is approximately 1.2 Å/cycle.[3][4][5]

4. Post-deposition: a. Characterize the film properties as needed. Note that films deposited below 150°C may contain residual dimethylamine (B145610) ligands.[5]

Protocol 3: ALD of SnO₂ using TDMASn and Ozone (O₃)

This protocol is suitable for depositing highly conductive tin oxide films at temperatures of 200°C and above.[6]

1. Pre-deposition Preparation: a. Clean and load substrates as described in Protocol 1. b. Heat the TDMASn precursor to 50°C.[8] c. Heat the reactor and substrate to the desired deposition temperature (e.g., 200-250°C). d. Use Argon as the carrier and purging gas.

2. ALD Cycle Sequence (t₁:t₂:t₃:t₄):

  • t₁: TDMASn Pulse: 2 seconds.

  • t₂: Purge: Purge time should be sufficient to remove all non-adsorbed precursors.

  • t₃: O₃ Pulse: Introduce ozone at the desired concentration (e.g., 100-300 g/m³). Pulse time should be sufficient for surface reaction.

  • t₄: Purge: Purge time should be sufficient to remove unreacted ozone and byproducts.

3. Deposition Process: a. Repeat the ALD cycle to achieve the desired film thickness. The growth rate at 200°C is approximately 1.38 Å/cycle.[8]

4. Post-deposition: a. Characterize the film properties. Films deposited at 250°C are expected to be polycrystalline.[6]

Visualizations

ALD_Reaction_Mechanism cluster_step1 Step 1: TDMASn Pulse cluster_step2 Step 2: Oxidant Pulse (e.g., H₂O) Surface_OH Hydroxylated Surface (-OH) Adsorbed_Sn Surface-O-Sn(N(CH₃)₂)₃* + HN(CH₃)₂ (byproduct) Surface_OH->Adsorbed_Sn Reaction TDMASn Sn(N(CH₃)₂)₄ (TDMASn) Adsorbed_Sn_React Surface-O-Sn(N(CH₃)₂)₃* New_Surface_OH New Hydroxylated Surface + SnO₂ layer + HN(CH₃)₂ (byproduct) Adsorbed_Sn_React->New_Surface_OH Reaction Water H₂O

Caption: ALD reaction mechanism for SnO₂ deposition.

ALD_Experimental_Workflow Start Start Substrate_Prep Substrate Preparation (Cleaning) Start->Substrate_Prep Load_Substrate Load Substrate into ALD Reactor Substrate_Prep->Load_Substrate Reactor_Setup Reactor Setup (Heating, Purging) Load_Substrate->Reactor_Setup ALD_Cycle Perform ALD Cycles Reactor_Setup->ALD_Cycle TDMASn_Pulse Pulse TDMASn ALD_Cycle->TDMASn_Pulse Purge1 Purge TDMASn_Pulse->Purge1 Oxidant_Pulse Pulse Oxidant (H₂O, H₂O₂, or O₃) Purge1->Oxidant_Pulse Purge2 Purge Oxidant_Pulse->Purge2 Check_Cycles Desired Cycles Reached? Purge2->Check_Cycles Check_Cycles->ALD_Cycle No Unload Unload Substrate Check_Cycles->Unload Yes Characterization Film Characterization Unload->Characterization End End Characterization->End

Caption: Experimental workflow for ALD of SnO₂.

References

Application Notes and Protocols for Chemical Vapor Deposition (CVD) of Tin Oxide (SnO₂) Thin Films using Tetrakis(dimethylamino)tin(IV)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Tin oxide (SnO₂) is a versatile n-type semiconductor renowned for its unique combination of high electrical conductivity and optical transparency in the visible spectrum. These properties make it an invaluable material in a wide array of applications, including transparent conducting electrodes for solar cells and displays, gas sensors, and catalysts. For professionals in drug development and biomedical research, SnO₂ thin films are emerging as a promising platform for the fabrication of highly sensitive biosensors for biomarker detection and as functional coatings for biomedical devices.

This document provides detailed application notes and protocols for the deposition of high-quality SnO₂ thin films via Chemical Vapor Deposition (CVD) using the metalorganic precursor tetrakis(dimethylamino)tin(IV), Sn[N(CH₃)₂]₄ (TDMASn). This precursor is favored for its high volatility and lower decomposition temperature compared to traditional halide precursors, enabling cleaner and more controlled deposition processes.

Quantitative Data Summary

While specific data for thermal CVD of SnO₂ from Sn[N(CH₃)₂]₄ is limited in published literature, extensive data from Atomic Layer Deposition (ALD) studies provide valuable insights into the precursor's behavior and the resulting film properties. This data can be used to inform the development of CVD process parameters.

Table 1: Film Properties of SnO₂ Grown by ALD using Sn[N(CH₃)₂]₄ and H₂O₂

Deposition Temperature (°C)Growth Rate (Å/cycle)Refractive IndexResistivity (Ω·cm)Film Composition
501.58Low-Amorphous with residual N and C
150~1.2~1.8~0.3Amorphous
200~1.0~1.9-Amorphous, pure SnO₂
300~0.85~1.9-Amorphous, pure SnO₂

Note: The onset of thermal decomposition for Sn[N(CH₃)₂]₄ has been observed to begin around 350°C, leading to non-self-limited growth in ALD, which is the desired regime for CVD.[1]

Experimental Protocols

The following protocols are provided as a comprehensive guide for the deposition of SnO₂ thin films using Sn[N(CH₃)₂]₄. A representative thermal CVD protocol is presented, derived from the known thermal properties of the precursor and general CVD practices for similar metalorganic compounds.

Protocol 1: Thermal Chemical Vapor Deposition of SnO₂

This protocol describes a typical low-pressure thermal CVD process.

1. Substrate Preparation:

  • Clean substrates (e.g., silicon wafers, quartz, or glass slides) ultrasonically in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • For enhanced film adhesion, a pre-treatment with an oxygen plasma for 5-10 minutes can be performed.

2. CVD System Setup:

  • Place the cleaned substrates into the CVD reactor chamber.

  • The Sn[N(CH₃)₂]₄ precursor should be held in a stainless-steel bubbler heated to a constant temperature to ensure a stable vapor pressure. A typical bubbler temperature is 40-60°C.

  • Heat the precursor delivery lines to a temperature approximately 20-30°C higher than the bubbler to prevent condensation.

  • Use a high-purity carrier gas, such as argon or nitrogen, to transport the precursor vapor to the reactor.

  • Introduce an oxidizing agent, typically high-purity oxygen (O₂), through a separate gas line into the reactor.

3. Deposition Parameters:

  • Precursor Bubbler Temperature: 50°C

  • Substrate Temperature: 350 - 500°C (A higher temperature promotes crystallinity and better film quality).

  • Reactor Pressure: 1 - 10 Torr

  • Carrier Gas (Ar/N₂) Flow Rate: 20 - 100 sccm

  • Oxygen (O₂) Flow Rate: 50 - 200 sccm

  • Deposition Time: 15 - 60 minutes (depending on the desired film thickness).

4. Post-Deposition:

  • After the deposition, stop the precursor and oxygen flow and cool the reactor to room temperature under a continuous flow of the carrier gas.

  • For improved crystallinity and electrical properties, the films can be annealed at 400-600°C in air or a controlled atmosphere.

Visualizations

Experimental Workflow

CVD_Workflow Fig. 1: Experimental Workflow for SnO₂ CVD cluster_prep Preparation cluster_cvd CVD Process cluster_post Post-Deposition sub_clean Substrate Cleaning (Acetone, IPA, DI Water) sub_dry N₂ Drying sub_clean->sub_dry plasma O₂ Plasma Treatment (Optional) sub_dry->plasma load Load Substrate into Reactor plasma->load Transfer pump Evacuate to Base Pressure load->pump heat Heat Substrate to Deposition Temperature pump->heat precursor Introduce Sn[N(CH₃)₂]₄ with Carrier Gas heat->precursor oxygen Introduce O₂ heat->oxygen deposit Film Deposition precursor->deposit oxygen->deposit cool Cool Down under Inert Gas Flow deposit->cool End Deposition unload Unload Sample cool->unload anneal Post-Deposition Annealing (Optional) unload->anneal Characterization Film Characterization (XRD, SEM, Electrical, Optical) unload->Characterization anneal->Characterization Reaction_Pathway Fig. 2: Proposed Reaction Pathway for SnO₂ CVD cluster_gas Gas Phase cluster_surface Substrate Surface (Heated) cluster_byproducts Volatile Byproducts precursor Sn[N(CH₃)₂]₄ (g) adsorbed_precursor Sn[N(CH₃)₂]₄ (ads) precursor->adsorbed_precursor Adsorption oxygen O₂ (g) surface_reaction Surface Reactions oxygen->surface_reaction Oxidation adsorbed_precursor->surface_reaction Thermal Decomposition sno2_film SnO₂ (s) Film Growth surface_reaction->sno2_film Incorporation byproducts e.g., HN(CH₃)₂, CH₂=NCH₃, H₂O, CO₂ surface_reaction->byproducts Desorption

References

Applications of Tris(dimethylamino)tin (TDMASn) in Perovskite Solar Cell Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

Tris(dimethylamino)tin(IV) (TDMASn) is a metal-organic precursor utilized in the fabrication of perovskite solar cells. Its primary application lies in the deposition of tin oxide (SnO₂) thin films, which serve as a crucial electron transport layer (ETL). The quality of this SnO₂ layer significantly influences the overall performance and stability of the solar cell. TDMASn is favored for its volatility and reactivity, making it suitable for various deposition techniques, including Atomic Layer Deposition (ALD) and sol-gel spin-coating. This document provides detailed application notes and experimental protocols for the use of TDMASn in perovskite solar cell manufacturing.

Key Applications of TDMASn

The predominant application of TDMASn in perovskite solar cell fabrication is as a precursor for the synthesis of SnO₂ electron transport layers. This can be achieved through two primary methods:

  • Atomic Layer Deposition (ALD): ALD is a vapor-phase deposition technique that allows for the growth of highly uniform and conformal thin films with precise thickness control at the atomic level. TDMASn is used as the tin precursor in ALD processes to create high-quality SnO₂ layers.

  • Sol-Gel Spin-Coating: This is a solution-based method where a precursor solution containing TDMASn is spin-coated onto a substrate to form a gel-like film, which is then thermally treated to produce the final SnO₂ layer. This method offers a simpler and lower-cost alternative to ALD.

A critical consideration in the use of TDMASn is its potential for degradation. TDMASn, a Sn(IV) precursor, can degrade into bis(dimethylamido)tin(II), a Sn(II) species.[1][2] This degradation can negatively impact the electronic properties of the resulting SnO₂ film, leading to increased electrical resistance and a decrease in the power conversion efficiency of the perovskite solar cell.[1][2][3] Therefore, proper handling and storage of the precursor are crucial to ensure high-quality film deposition and optimal device performance.

Data Presentation

Table 1: Properties of SnO₂ Thin Films Fabricated using TDMASn
Deposition MethodAnnealing Temperature (°C)Bandgap (eV)Transmittance (%)Reference
Sol-Gel Spin-Coating2503.6-[4]
Sol-Gel Spin-Coating3503.5-[4]
Sol-Gel Spin-Coating4503.5-[4]
Sol-Gel Spin-Coating5503.4183.2[4]
Atomic Layer DepositionAs-deposited4.38> FTO substrate[5]
Atomic Layer Deposition1804.33-[5]
Atomic Layer Deposition3003.93-[5]
Table 2: Performance of Perovskite Solar Cells with TDMASn-derived SnO₂ ETL
Deposition MethodPost-annealing Temperature (°C)Power Conversion Efficiency (PCE) (%)Open-circuit Voltage (Voc) (V)Short-circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)Reference
Atomic Layer Deposition-~4% (with degraded TDMASn)---[1]
Atomic Layer Deposition-~20% (with passivation)---[5]

Experimental Protocols

Protocol 1: Atomic Layer Deposition of SnO₂ from TDMASn

This protocol describes the deposition of a SnO₂ electron transport layer using atomic layer deposition with TDMASn as the tin precursor.

Materials and Equipment:

  • TDMASn precursor (CAS# 1066-77-9)[6]

  • Oxidizer (e.g., ozone (O₃) or hydrogen peroxide (H₂O₂))[5][7]

  • Substrates (e.g., FTO-coated glass)

  • Atomic Layer Deposition (ALD) reactor

  • Nitrogen (N₂) or Argon (Ar) carrier gas[8]

  • Furnace for post-annealing (optional)

Procedure:

  • Substrate Preparation:

    • Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and ethanol (B145695) for 10 minutes each.[8]

    • Dry the substrates with a nitrogen or argon stream.[8]

    • Treat the substrates with a UV/Ozone cleaner for 10-15 minutes to remove organic residues and improve surface wettability.[8]

  • ALD Process:

    • Load the cleaned substrates into the ALD reactor.

    • Heat the TDMASn precursor to a stable temperature to ensure sufficient vapor pressure. A typical temperature is 40-45°C.[7][8]

    • Maintain the ALD reactor at the desired deposition temperature, for example, 100°C.[8]

    • Set the base pressure of the reactor, for instance, to 3 x 10⁻² torr with an Ar flow of 20 sccm.[8]

    • The ALD cycle consists of four steps: a. TDMASn pulse: Introduce TDMASn vapor into the reactor for a set duration (e.g., 0.5 - 1 second).[1][7] b. Purge: Purge the reactor with an inert gas (N₂ or Ar) to remove unreacted precursor and byproducts. c. Oxidizer pulse: Introduce the oxidizer (e.g., O₃ or H₂O₂) into the reactor. d. Purge: Purge the reactor again with the inert gas.

    • Repeat the ALD cycle until the desired film thickness is achieved. The growth rate is typically around 0.12 nm per cycle.[8]

  • Post-Deposition Annealing (Optional):

    • The deposited SnO₂ films can be post-annealed to improve their properties.[5]

    • Anneal the films in a furnace at a specific temperature (e.g., 180°C or 300°C) for 1 hour in ambient air.[8]

Protocol 2: Sol-Gel Spin-Coating of SnO₂ from TDMASn

This protocol outlines the fabrication of a SnO₂ electron transport layer using a sol-gel spin-coating method with TDMASn.[4]

Materials and Equipment:

  • TDMASn precursor[4]

  • 1-Butanol[4]

  • Nitric acid (HNO₃)[4]

  • Substrates (e.g., glass or FTO-coated glass)

  • Magnetic stirrer and hotplate

  • Spin-coater

  • Muffle furnace

  • Nitrogen (N₂) gas supply

Procedure:

  • Sol-Gel Preparation:

    • Prepare a solution of 0.22 mol of 1-butanol (B46404) and 0.019 mol of nitric acid.[4]

    • Dissolve 1 g (0.00339 mol) of TDMASn in the prepared solution.[4]

    • Stir the solution at 200 rpm for 24 hours at room temperature to form a stable sol-gel.[4]

  • Spin-Coating:

    • Place a cleaned substrate on the spin-coater.

    • Dispense the prepared sol-gel solution onto the substrate.

    • Spin-coat at 3000 rpm for 30 seconds in ambient conditions to form a thin film.[4]

    • Dry the substrate at 100°C for 60 seconds to remove residual butanol.[4]

  • Annealing:

    • Place the coated substrates in a muffle furnace.

    • Anneal the films at the desired temperature (e.g., 250°C, 350°C, 450°C, or 550°C) for 3 hours under a nitrogen flow.[4]

Visualizations

ALD_Workflow cluster_prep Substrate Preparation cluster_ald Atomic Layer Deposition cluster_post Post-Processing Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, Ethanol) Drying N2/Ar Drying Cleaning->Drying Cleaning->Drying UV_Ozone UV/Ozone Treatment Drying->UV_Ozone Drying->UV_Ozone TDMASn_pulse TDMASn Pulse Purge1 Inert Gas Purge TDMASn_pulse->Purge1 TDMASn_pulse->Purge1 Oxidizer_pulse Oxidizer Pulse (O3 or H2O2) Purge1->Oxidizer_pulse Purge1->Oxidizer_pulse Purge2 Inert Gas Purge Oxidizer_pulse->Purge2 Oxidizer_pulse->Purge2 Cycle Repeat N Cycles Purge2->Cycle Purge2->Cycle Cycle->TDMASn_pulse for desired thickness Annealing Post-Annealing (Optional)

Caption: Workflow for Atomic Layer Deposition of SnO₂ using TDMASn.

SpinCoating_Workflow cluster_solgel Sol-Gel Preparation cluster_deposition Film Deposition cluster_annealing Thermal Treatment Mix_solvents Mix 1-Butanol and Nitric Acid Dissolve_TDMASn Dissolve TDMASn in Solution Mix_solvents->Dissolve_TDMASn Mix_solvents->Dissolve_TDMASn Stir Stir for 24h at Room Temperature Dissolve_TDMASn->Stir Dissolve_TDMASn->Stir Spin_coating Spin-Coat Sol-Gel onto Substrate Drying Dry at 100°C for 60s Spin_coating->Drying Spin_coating->Drying Anneal Anneal for 3h under N2 Flow (e.g., 250-550°C)

Caption: Workflow for Sol-Gel Spin-Coating of SnO₂ using TDMASn.

TDMASn_Degradation cluster_impact Impact on Perovskite Solar Cell TDMASn TDMASn (Tris(dimethylamino)tin(IV)) Degradation_Product Bis(dimethylamido)tin(II) TDMASn->Degradation_Product Degradation (e.g., via Sn-imine complex) TDMASn->Degradation_Product Increased_Resistance Increased Electrical Resistance of SnO2 Film Reduced_PCE Reduced Power Conversion Efficiency (PCE) Increased_Resistance->Reduced_PCE Increased_Resistance->Reduced_PCE

Caption: Degradation pathway of TDMASn and its impact on solar cell performance.

References

Application Notes and Protocols for Conformal SnO₂ Film Growth on 3D Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the growth of conformal tin oxide (SnO₂) films on three-dimensional (3D) substrates. Conformal coating of complex topographies is critical for a wide range of applications, including catalysis, sensing, energy storage, and as electron transport layers in advanced solar cells. The following sections detail various deposition techniques, with a focus on Atomic Layer Deposition (ALD) and Chemical Bath Deposition (CBD) due to their excellent conformality.

Data Presentation: Deposition Parameters

The successful growth of conformal SnO₂ films is highly dependent on the precise control of deposition parameters. The following tables summarize key quantitative data from various established methods.

Table 1: Atomic Layer Deposition (ALD) Parameters for SnO₂

Precursor (Sn Source)OxidizerDeposition Temperature (°C)Growth per Cycle (nm)Film PropertiesReference
Tetrakis(dimethylamino)tin(IV) (TDMASn)Ozone (O₃)1000.12Compact and pinhole-free[1]
This compound(IV) (TDMASn)Oxygen (O₂) Plasma50 - 200Not SpecifiedAmorphous at 50°C, crystalline at 200°C[2]
This compound(IV) (TDMASn)Hydrogen Peroxide (H₂O₂)50 - 150~0.18Highly pure, conductive, nanocrystalline[3][4]
Tin(IV) chloride (SnCl₄)Water (H₂O)>300Not SpecifiedCorrosive byproducts[2]
Bis(N,N′-diisopropylformamidinato)tin(II)Water (H₂O)1400.082Crystalline SnO films[5]

Table 2: Chemical Bath Deposition (CBD) Parameters for SnO₂

Precursor (Sn Source)Additives/SolventDeposition Temperature (°C)Deposition TimeFilm PropertiesReference
Tin(II) chloride (SnCl₂)Urea, Hydrochloric acid, Thioglycolic acid in water70~12 hoursUniform, compact, pinhole-free[6]
Sodium Stannate trihydrateDeionized water55 - 856 minutes9 nm thick amorphous Sn(IV)-oxide film[6]
Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)Deionized water (hydrothermal)12020 hoursDense and uniform[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments in growing conformal SnO₂ films.

Protocol 1: Atomic Layer Deposition (ALD) of SnO₂

ALD is a vapor phase technique capable of depositing uniform and conformal thin films on complex 3D structures with atomic-level precision. This protocol is based on the use of this compound(IV) (TDMASn) and an oxidizer.

Materials and Equipment:

  • ALD reactor

  • 3D substrate of choice

  • This compound(IV) (TDMASn) precursor, heated to 45-50°C[1][9]

  • Oxidizer: Ozone (O₃), Oxygen (O₂) plasma, or Hydrogen Peroxide (H₂O₂)

  • High-purity nitrogen (N₂) or argon (Ar) carrier gas

  • Substrate cleaning solutions (e.g., detergent, deionized water, acetone, ethanol)[1]

  • UV/Ozone cleaner

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the 3D substrate by ultrasonication in a sequence of detergent, deionized water, acetone, and ethanol (B145695), for 10 minutes each.[1]

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • Treat the substrate with a UV/Ozone cleaner for 10-15 minutes to remove any residual organic contaminants and enhance surface reactivity.[1][7]

  • ALD Process:

    • Place the cleaned substrate into the ALD reactor chamber.

    • Heat the substrate to the desired deposition temperature (e.g., 50-200°C).[2]

    • Set the precursor (TDMASn) temperature to 45-50°C to ensure adequate vapor pressure.[1][9]

    • Maintain a base pressure in the reactor, typically around 3 × 10⁻² torr, with a constant flow of inert carrier gas (e.g., 20 sccm Ar).[1]

    • Execute the ALD cycles. One cycle consists of four steps: a. TDMASn Pulse: Introduce TDMASn vapor into the reactor for a set duration (e.g., 0.2 s) to allow for self-limiting chemisorption onto the substrate surface.[10] b. Purge 1: Purge the reactor with inert gas for a defined time (e.g., 10 s) to remove any unreacted precursor and gaseous byproducts.[10] c. Oxidizer Pulse: Introduce the oxidizer (e.g., O₃, O₂ plasma, or H₂O₂) into the reactor for a specific duration (e.g., 0.015 s for H₂O).[10] This step reacts with the surface-adsorbed precursor to form a layer of SnO₂. d. Purge 2: Purge the reactor again with inert gas (e.g., 15 s) to remove any unreacted oxidizer and byproducts.[10]

    • Repeat the ALD cycle until the desired film thickness is achieved. The thickness can be controlled by the number of cycles.

  • Post-Deposition (Optional):

    • Depending on the application, a post-deposition anneal may be performed to improve crystallinity and electrical properties. For instance, annealing at 180°C or 300°C in ambient conditions for 1 hour.[1]

Protocol 2: Chemical Bath Deposition (CBD) of SnO₂

CBD is a solution-based method that can produce uniform and conformal coatings, particularly on conductive substrates.

Materials and Equipment:

  • 3D substrate (e.g., FTO-coated glass)

  • Glass beaker or deposition tank

  • Hot plate or convection oven

  • Magnetic stirrer

  • Tin(II) chloride (SnCl₂) or Sodium Stannate trihydrate

  • Urea

  • Hydrochloric acid (HCl)

  • Thioglycolic acid (TGA) (Note: toxic)

  • Deionized water

  • Substrate cleaning solutions

Procedure:

  • Substrate Preparation:

    • Clean the 3D substrate using the same procedure as in the ALD protocol (ultrasonication and UV/Ozone treatment).

  • Precursor Solution Preparation (SnCl₂-based):

    • Prepare an aqueous solution containing SnCl₂, urea, hydrochloric acid, and thioglycolic acid.[9] The concentrations and ratios of these components can be varied to control the deposition rate and film properties.

    • Stir the solution until all components are fully dissolved.

  • Deposition Process:

    • Immerse the cleaned substrate vertically in the precursor solution within the deposition vessel.

    • Heat the solution to the desired deposition temperature, typically around 70°C, and maintain this temperature for the duration of the deposition.[11]

    • The deposition time can range from a few hours to 12 hours, depending on the desired thickness and solution chemistry.[6]

  • Post-Deposition Treatment:

    • After deposition, remove the substrate from the bath.

    • Rinse the substrate thoroughly with deionized water and ethanol to remove any residual salts.

    • Dry the substrate with a stream of nitrogen.

    • An optional annealing step (e.g., 100°C for 10 minutes in air) can be performed.[9]

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

ALD_Workflow sub_prep Substrate Preparation (Cleaning & UV/Ozone) load_sub Load Substrate into ALD Reactor sub_prep->load_sub heat_sub Heat Substrate to Deposition T load_sub->heat_sub ald_cycle Start ALD Cycles heat_sub->ald_cycle precursor_pulse 1. TDMASn Precursor Pulse ald_cycle->precursor_pulse Begin Cycle purge1 2. Inert Gas Purge precursor_pulse->purge1 oxidizer_pulse 3. Oxidizer Pulse (O₃, O₂ Plasma, or H₂O₂) purge1->oxidizer_pulse purge2 4. Inert Gas Purge oxidizer_pulse->purge2 check_thickness Desired Thickness Reached? purge2->check_thickness check_thickness->precursor_pulse No unload Unload Coated Substrate check_thickness->unload Yes post_anneal Optional: Post-Deposition Annealing unload->post_anneal end_proc Process Complete post_anneal->end_proc CBD_Workflow sub_prep Substrate Preparation (Cleaning & UV/Ozone) immerse_sub Immerse Substrate in Solution sub_prep->immerse_sub solution_prep Prepare Precursor Solution (e.g., SnCl₂-based) solution_prep->immerse_sub heat_bath Heat Bath to Deposition T (e.g., 70°C) immerse_sub->heat_bath deposition Maintain Temperature for Deposition Time (e.g., 6-12 hours) heat_bath->deposition remove_sub Remove Coated Substrate deposition->remove_sub rinse_dry Rinse with DI Water/Ethanol & Dry remove_sub->rinse_dry post_anneal Optional: Post-Deposition Annealing rinse_dry->post_anneal end_proc Process Complete post_anneal->end_proc

References

Application Notes and Protocols for Doping of Tin Oxide Films using Tetrakis(dimethylamino)tin (TDMASn) in Atomic Layer Deposition (ALD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin oxide (SnO₂), a wide band-gap semiconductor, is a material of significant interest for a multitude of applications including transparent conducting oxides (TCOs), gas sensors, catalysts, and as an electron transport layer in photovoltaic devices like perovskite solar cells.[1][2][3] Atomic Layer Deposition (ALD) has emerged as a superior technique for depositing high-quality, conformal, and ultrathin SnO₂ films with precise thickness control at relatively low temperatures.[4][5] This document provides detailed application notes and protocols for the deposition of conductive (n-type doped) tin oxide films using tetrakis(dimethylamino)tin (TDMASn) as the tin precursor in an ALD process. The conductivity in these films is primarily achieved through intrinsic doping, such as the creation of oxygen vacancies, which can be controlled by the deposition parameters.

Deposition Chemistry

The ALD of SnO₂ using TDMASn involves the sequential and self-limiting surface reactions of TDMASn and an oxygen source (e.g., water, hydrogen peroxide, ozone, or oxygen plasma). The overall reaction can be summarized as the reaction of TDMASn with a hydroxylated surface, releasing dimethylamine (B145610) as a byproduct.[6][7] The choice of oxygen source significantly impacts the growth rate and the physical properties of the deposited films.[6]

Experimental Protocols

General ALD Protocol for SnO₂ Deposition

This protocol outlines the fundamental steps for depositing SnO₂ films using a thermal ALD reactor.

a. Substrate Preparation:

  • Clean the substrates (e.g., Si(100), glass) using a standard cleaning procedure (e.g., RCA clean for silicon wafers or sonication in acetone, isopropanol, and deionized water for glass).

  • Dry the substrates thoroughly with a nitrogen gun and place them in the ALD reactor.

b. ALD System Preparation:

  • Heat the TDMASn precursor to a stable temperature to ensure sufficient vapor pressure. A typical bubbler temperature for TDMASn is 40 °C.[6]

  • Heat the precursor delivery lines to a temperature higher than the bubbler to prevent condensation (e.g., 150 °C).[6]

  • Set the desired substrate deposition temperature. The ALD window for TDMASn is typically between 50 °C and 300 °C.[6][7]

c. Deposition Cycle: The ALD cycle consists of four steps:

  • TDMASn Pulse: Introduce TDMASn vapor into the reactor chamber. The pulse time should be sufficient for the precursor to saturate the substrate surface.

  • Purge 1: Purge the chamber with an inert gas (e.g., N₂) to remove any unreacted TDMASn and gaseous byproducts.

  • Oxidant Pulse: Introduce the oxygen source (e.g., H₂O, H₂O₂, O₃) into the chamber to react with the adsorbed TDMASn layer.

  • Purge 2: Purge the chamber with the inert gas to remove the oxidant and reaction byproducts.

This cycle is repeated until the desired film thickness is achieved.

Specific Protocol using H₂O₂ as the Oxidant

Hydrogen peroxide is a common oxidant used with TDMASn for SnO₂ ALD.

  • Precursor Temperatures:

    • TDMASn bubbler: 40 °C[6]

    • H₂O₂ bubbler: Room temperature

  • Substrate Temperature: 150-200 °C

  • ALD Timing Sequence (t₁:t₂:t₃:t₄ in seconds): 1:5:1:5, where:

    • t₁ = TDMASn pulse time

    • t₂ = N₂ purge time

    • t₃ = H₂O₂ pulse time

    • t₄ = N₂ purge time[6]

Specific Protocol using H₂O as the Oxidant

Water is another widely used oxygen source for SnO₂ ALD.

  • Precursor Temperatures:

    • TDMASn bubbler: 40 °C

    • H₂O bubbler: Room temperature

  • Substrate Temperature: 150-250 °C[5]

  • ALD Timing Sequence (t₁:t₂:t₃:t₄ in seconds): A typical sequence involves determining the saturation curves for both precursors. For example, a 1-second pulse of TDMASn has been shown to be sufficient.[5] A subsequent water pulse of 1 second is also typically sufficient to achieve saturation.[5] Purge times are dependent on the reactor geometry but are generally in the range of 5-20 seconds.

Specific Protocol using Ozone (O₃) as the Oxidant

Ozone can be used to achieve highly conductive SnO₂ films.

  • Precursor Temperature:

    • TDMASn bubbler: 40 °C

  • Substrate Temperature: 200-250 °C[8]

  • Ozone Concentration: Typically generated by an ozone generator from an oxygen source.

  • ALD Timing Sequence: Pulse and purge times need to be optimized for the specific reactor and ozone delivery system.

Data Presentation

Table 1: Growth and Electrical Properties of ALD SnO₂ Films with TDMASn and H₂O₂
Deposition Temp. (°C)Growth Rate (Å/cycle)Resistivity (Ω·cm)Carrier Conc. (cm⁻³)Mobility (cm²/V·s)
501.58---
1501.3~0.3--
1751.2---
3000.9---
3250.83---

Data synthesized from Elam et al.[6][7]

Table 2: Growth and Electrical Properties of ALD SnO₂ Films with TDMASn and O₃
Deposition Temp. (°C)Growth Rate (Å/cycle)Resistivity (Ω·cm)Carrier Conc. (cm⁻³)Mobility (cm²/V·s)
100~0.7---
200~0.65.63 x 10⁻⁴3.2 x 10²⁰~32
250~0.5-1.2 x 10²¹~32

Data synthesized from Kim et al.[8]

Table 3: Growth and Optical Properties of ALD SnO₂ Films with TDMASn and H₂O
Deposition Temp. (°C)Growth Rate (Å/cycle)Refractive Index (@633 nm)Optical Band Gap (eV)
1500.48-~3.6
200---
250--~3.4

Data synthesized from Lee et al.[5]

Visualizations

ALD Cycle for SnO₂ Deposition

ALD_Cycle cluster_0 ALD Supercycle for Conductive SnO₂ Step1 1. TDMASn Pulse (Surface Saturation) Step2 2. N₂ Purge (Remove Excess Precursor) Step1->Step2 t₁ Step3 3. Oxidant Pulse (H₂O, H₂O₂, O₃) Step2->Step3 t₂ Step4 4. N₂ Purge (Remove Byproducts) Step3->Step4 t₃ Step4->Step1 t₄ (Repeat n times)

Caption: A schematic of the four-step ALD cycle for depositing SnO₂ films.

Experimental Workflow

Experimental_Workflow cluster_workflow Workflow for ALD of Conductive SnO₂ Substrate Substrate Preparation (Cleaning & Loading) Deposition ALD Process (Cyclic Deposition) Substrate->Deposition Precursor Precursor Preparation (TDMASn Heating) Precursor->Deposition Characterization Film Characterization (Electrical, Optical, Structural) Deposition->Characterization

Caption: A simplified workflow for the fabrication and analysis of SnO₂ films.

Simplified Surface Reaction Chemistry

Surface_Chemistry cluster_reactions Simplified TDMASn Surface Reactions Surface_OH Hydroxylated Surface -OH TDMASn_Pulse TDMASn Adsorption Sn(N(CH₃)₂)ₓ* Surface_OH:f1->TDMASn_Pulse:f0 TDMASn pulse After_TDMASn Surface after TDMASn Pulse -O-Sn(N(CH₃)₂)₃ TDMASn_Pulse:f1->After_TDMASn:f0 Reaction & HN(CH₃)₂ release Oxidant_Pulse Oxidation & Ligand Exchange H₂O/H₂O₂/O₃ After_TDMASn:f1->Oxidant_Pulse:f0 Oxidant pulse SnO2_Surface SnO₂ Surface with -OH groups -O-Sn-OH Oxidant_Pulse:f1->SnO2_Surface:f0 Reaction & HN(CH₃)₂ release

Caption: A representation of the surface reactions during the ALD of SnO₂.

References

Application Notes and Protocols for the Synthesis of Tin-Based Catalysts from Tetrakis(dimethylamino)tin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of tin-based catalysts, primarily tin oxide (SnO₂), using Tetrakis(dimethylamino)tin (TDMASn) as a precursor. The protocols outlined below are suitable for producing high-purity tin oxide thin films and nanoparticles for a variety of applications, including catalysis, gas sensing, and optoelectronics.[1][2][3]

Introduction

This compound (TDMASn) is a volatile, liquid organometallic compound that serves as an excellent precursor for the deposition of tin-containing materials.[4][5][6] Its high reactivity and volatility make it particularly suitable for techniques like Atomic Layer Deposition (ALD), enabling precise control over film thickness and conformality.[1][4] This document details two primary methods for synthesizing tin oxide catalysts from TDMASn: Atomic Layer Deposition for thin film applications and a sol-gel method for the production of nanoparticles.[7][8]

Application 1: Atomic Layer Deposition of Tin Oxide Thin Films

Atomic Layer Deposition (ALD) is a vapor phase technique that allows for the deposition of thin films with atomic-level precision. The use of TDMASn in ALD processes offers significant advantages, including the ability to deposit high-purity, uniform, and conformal tin oxide films at relatively low temperatures.[1][9][10]

Experimental Protocol: Atomic Layer Deposition (ALD)

Materials:

  • This compound (TDMASn) (precursor)[1][7]

  • Hydrogen peroxide (H₂O₂) or deionized water (H₂O) (oxidant)[1][7][9]

  • High-purity nitrogen (N₂) gas (carrier and purge gas)[7]

  • Substrates (e.g., Si(100) wafers, glass slides)[7][11]

  • ALD reactor[7]

Procedure:

  • Substrate Preparation:

    • Clean substrates using a standard procedure, such as sonication in acetone, isopropanol, and deionized water, to remove organic and particulate contaminants.[7]

    • Dry the substrates with a stream of high-purity nitrogen gas.[7]

    • For some applications, a Piranha etch (70% H₂SO₄ and 30% H₂O₂) can be used to remove organics and create a chemical oxide layer on the substrate.[11]

  • Precursor and Oxidant Setup:

    • Load the TDMASn precursor into a stainless-steel bubbler and maintain it at a constant temperature (e.g., 40 °C) to achieve sufficient vapor pressure.[1][7]

    • Heat the delivery lines connecting the bubbler to the ALD reactor to a higher temperature (e.g., 150 °C) to prevent precursor condensation.[1][7]

    • Prepare the oxidant source (H₂O₂ or H₂O) for delivery into the reactor.[7]

  • ALD Cycle: The ALD process is composed of sequential, self-limiting surface reactions. A typical cycle for SnO₂ deposition is as follows:

    • TDMASn Pulse: Introduce TDMASn vapor into the reactor for a specific duration (e.g., 1 second) to allow for the chemisorption of a monolayer onto the substrate surface.[1][7]

    • N₂ Purge: Purge the reactor with high-purity nitrogen gas for a sufficient time (e.g., 5-30 seconds) to remove any unreacted precursor and byproducts.[7][9]

    • Oxidant Pulse: Introduce the oxidant vapor (H₂O₂ or H₂O) into the reactor for a set duration (e.g., 1-2 seconds) to react with the adsorbed precursor layer, forming tin oxide.[7][9]

    • N₂ Purge: Purge the reactor again with nitrogen gas (e.g., 5-30 seconds) to remove unreacted oxidant and reaction byproducts.[7][9]

    • Repeat this cycle until the desired film thickness is achieved.

Quantitative Data Summary: ALD of SnO₂
ParameterValueSubstrateOxidantReference
Deposition Temperature 50–300 °CSi(100), GlassH₂O₂[1]
Growth Rate 1.58 Å/cycle at 50 °CSi(100)H₂O₂[1]
0.83 Å/cycle at 325 °CSi(100)H₂O₂[1]
~2.0 Å/cycle at 30 °CSi(100), GlassH₂O[9]
0.70 Å/cycle at 150 °CSi(100), GlassH₂O[9]
TDMASn Pulse Time 1 secondSi(100)H₂O₂[1]
H₂O₂ Pulse Time 1 secondSi(100)H₂O₂[1]
H₂O Pulse Time 2 secondsSi(100)H₂O[9]
Film Purity No nitrogen detected by XPS at deposition temperatures >200 °CSi(100)H₂O₂[1]
No carbon or nitrogen contamination observed by XPSSi(100)H₂O[11][12]
Surface Roughness (RMS) 0.84 nm for a 92 nm thick filmSi(100)H₂O₂[1]
33 Å for a 460 Å thick filmSi(100)H₂O[9]
Optical Transmission 94% for a 140 nm thick filmGlassH₂O₂[1]

Experimental Workflow: Atomic Layer Deposition

ALD_Workflow cluster_prep Preparation cluster_ald ALD Cycle (Repeated) cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning Precursor_Setup Precursor & Oxidant Setup TDMASn_Pulse TDMASn Pulse Precursor_Setup->TDMASn_Pulse N2_Purge1 N₂ Purge TDMASn_Pulse->N2_Purge1 Oxidant_Pulse Oxidant Pulse N2_Purge1->Oxidant_Pulse N2_Purge2 N₂ Purge Oxidant_Pulse->N2_Purge2 N2_Purge2->TDMASn_Pulse Repeat n times Characterization Film Characterization N2_Purge2->Characterization

Caption: Workflow for Atomic Layer Deposition of SnO₂.

Application 2: Sol-Gel Synthesis of Tin Oxide Nanoparticles

The sol-gel method offers a versatile and cost-effective route for synthesizing tin oxide nanoparticles. This solution-based process allows for good control over the size and morphology of the resulting nanoparticles.[7]

Experimental Protocol: Sol-Gel Synthesis

Materials:

  • This compound (TDMASn)[8]

  • 1-butanol[8]

  • Nitric acid (HNO₃)[8]

  • Substrates (e.g., glass slides)[8]

  • Spin-coater

  • Muffle furnace

Procedure:

  • Sol-Gel Preparation:

    • Prepare a solution of 0.22 mol of 1-butanol (B46404) and 0.019 mol of nitric acid.[8]

    • Dissolve 1 g (0.00339 mol) of TDMASn in the butanol/nitric acid solution.[8]

    • Stir the mixture at 200 rpm for 24 hours at room temperature to form a stable sol-gel.[8]

  • Thin Film Deposition (Spin-Coating):

    • Deposit the sol-gel solution onto a glass substrate using a spin-coater at 3000 rpm for 30 seconds.[8]

    • Dry the coated substrate at 100 °C for 60 seconds to evaporate the solvent.[8]

  • Annealing:

    • Anneal the dried films in a muffle furnace under a nitrogen flow for 3 hours at various temperatures (e.g., 250 °C, 350 °C, 450 °C, and 550 °C) to induce crystallization and form SnO₂ nanoparticles within the film.[8]

Quantitative Data Summary: Sol-Gel Synthesis of SnO₂
ParameterValueReference
TDMASn 1 g (0.00339 mol)[8]
1-Butanol 0.22 mol[8]
Nitric Acid 0.019 mol[8]
Stirring Time 24 hours[8]
Spin-Coating Speed 3000 rpm[8]
Drying Temperature 100 °C[8]
Annealing Temperature 250-550 °C[8]
Highest Transmittance 83.2% (at 550 °C annealing)[8]

Experimental Workflow: Sol-Gel Synthesis

SolGel_Workflow cluster_synthesis Sol-Gel Preparation cluster_deposition Deposition and Drying cluster_post Post-Treatment Mixing Mix TDMASn, 1-Butanol, and Nitric Acid Stirring Stir for 24h at Room Temperature Mixing->Stirring Spin_Coating Spin-Coat onto Substrate Stirring->Spin_Coating Drying Dry at 100°C Spin_Coating->Drying Annealing Anneal at 250-550°C Drying->Annealing Characterization Nanoparticle Characterization Annealing->Characterization

Caption: Workflow for Sol-Gel Synthesis of SnO₂ Nanoparticles.

Safety Precautions

This compound is a moisture-sensitive and potentially pyrophoric compound. It should be handled in an inert atmosphere (e.g., a glovebox or under nitrogen) and with appropriate personal protective equipment. The hydrolysis of TDMASn can produce flammable and toxic byproducts. All synthesis procedures should be carried out in a well-ventilated fume hood.

References

Application Notes and Protocols for TDMASn Delivery in ALD Reactors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup and protocols for the delivery of Tetrakis(dimethylamino)tin (TDMASn) in Atomic Layer Deposition (ALD) reactors for the deposition of tin-based thin films.

Introduction to TDMASn in ALD

This compound (TDMASn) is a widely used non-halogenated precursor for the ALD of tin oxide (SnO₂) and other tin-containing thin films.[1][2] Its use avoids the corrosive byproducts associated with halogenated precursors like SnCl₄.[2] TDMASn is a liquid at room temperature with a vapor pressure of approximately 0.04 Torr at 40°C, making it suitable for vapor-phase delivery in ALD systems.[2] This precursor enables the deposition of high-quality, smooth, and conformal tin oxide films at a range of temperatures, even as low as 30-50°C.[1][2]

Experimental Setup

A typical experimental setup for TDMASn delivery in an ALD process involves a viscous-flow, hot-wall reactor.[1][3] The key components and considerations for the setup are outlined below.

Key Components:

  • TDMASn Precursor Vessel: TDMASn is typically held in a stainless steel bubbler.[2] The bubbler should be heated to a stable temperature to ensure a consistent vapor pressure.

  • Heating: The TDMASn precursor vial and the delivery lines leading to the reactor must be heated to a temperature similar to or higher than the precursor vessel to prevent condensation.[1][2][3]

  • Carrier Gas: An inert carrier gas, such as nitrogen (N₂) or argon (Ar), is used to transport the TDMASn vapor into the reactor chamber.[1][3] A mass flow controller (MFC) is used to precisely regulate the carrier gas flow rate.

  • ALD Reactor: A hot-wall reactor is commonly used, where the entire chamber is heated to the desired deposition temperature.[1][3] This ensures uniform temperature across the substrate.

  • Co-reactant Delivery: A separate delivery line and injection system are required for the co-reactant, which is typically water (H₂O), hydrogen peroxide (H₂O₂), or ozone (O₃).[1][2]

  • Vacuum System: A vacuum pump, such as a rotary vane pump, is used to maintain the low-pressure environment required for ALD.[1][3]

Quantitative Data Summary

The following table summarizes typical quantitative data for TDMASn ALD processes, compiled from various studies. These parameters can serve as a starting point for process optimization.

ParameterValueSource
TDMASn Precursor Temperature 30 - 50 °C[2]
45 °C[1][3]
50 °C[4]
Delivery Line Temperature Maintained at or above precursor temperature (e.g., 150 °C)[2]
Deposition Temperature 30 - 200 °C[1][5]
50 - 300 °C[2]
Carrier Gas Nitrogen (N₂)[1][2][3]
Carrier Gas Flow Rate 10 sccm[1][3]
360 sccm[2]
Reactor Pressure ~100 mTorr[1][3]
~260 mTorr[4]
TDMASn Pulse Time (t₁) 0.5 - 1 s (saturation achieved at 0.5 s at 150°C)[1]
1 s[2]
5 s[4]
Purge Time (t₂ & t₄) 5 s[2]
30 s[1]
60 s[4]
Co-reactant Pulse Time (t₃) 1 s (H₂O₂)[2]
2 s (H₂O)[1]
10 s (H₂O)[4]
Growth Rate ~0.5 - 2.1 Å/cycle (with H₂O, temperature dependent)[1]
~1.2 Å/cycle (with H₂O₂)[2]

Experimental Protocols

The following is a detailed protocol for a typical TDMASn-based ALD process for depositing tin oxide using water as the co-reactant.

4.1. Substrate Preparation

  • Clean the substrates using a standard procedure appropriate for the substrate material. For silicon wafers, this may involve sonication in ethanol (B145695) followed by a deionized water rinse.[6]

  • Load the cleaned substrates into the ALD reactor.

  • Perform an in-situ outgassing step by heating the reactor to the deposition temperature under vacuum or with inert gas flow for at least 20 minutes to remove any adsorbed moisture or contaminants from the substrate surface.[1]

4.2. TDMASn Delivery and ALD Cycle

The ALD process consists of sequential, self-limiting surface reactions. A typical ALD cycle for SnO₂ deposition using TDMASn and H₂O is as follows:

  • TDMASn Pulse (t₁): Introduce TDMASn vapor into the reactor chamber for a set duration (e.g., 1 second). The TDMASn molecules will react with the hydroxyl groups (-OH) on the substrate surface in a self-limiting manner.

  • Purge 1 (t₂): Purge the reactor with an inert gas (e.g., N₂) for a sufficient time (e.g., 30 seconds) to remove any unreacted TDMASn and gaseous byproducts from the chamber.

  • Water Pulse (t₃): Introduce the water vapor (co-reactant) into the reactor for a set duration (e.g., 2 seconds). The water molecules will react with the surface-bound tin-containing species, leading to the formation of a tin oxide layer and regenerating the surface hydroxyl groups.

  • Purge 2 (t₄): Purge the reactor again with the inert gas for a sufficient time (e.g., 30 seconds) to remove any unreacted water and gaseous byproducts.

This four-step sequence constitutes one ALD cycle. The desired film thickness is achieved by repeating this cycle a specific number of times.

4.3. Post-Deposition

  • After the desired number of cycles is completed, stop the precursor and co-reactant flows.

  • Cool down the reactor to a safe temperature under an inert gas flow.

  • Remove the coated substrates from the reactor for ex-situ analysis.

Visualizations

Experimental Workflow for TDMASn Delivery in ALD

TDMASn_ALD_Workflow Experimental Workflow for TDMASn Delivery in ALD cluster_prep 1. Preparation cluster_ald 2. ALD Cycle (Repeated 'n' times) cluster_post 3. Post-Deposition substrate_prep Substrate Cleaning & Loading outgassing In-situ Outgassing substrate_prep->outgassing tdmasn_pulse TDMASn Pulse (t1) outgassing->tdmasn_pulse purge1 Inert Gas Purge (t2) tdmasn_pulse->purge1 h2o_pulse Co-reactant Pulse (t3) (e.g., H2O) purge1->h2o_pulse purge2 Inert Gas Purge (t4) h2o_pulse->purge2 purge2->tdmasn_pulse cooldown Reactor Cooldown purge2->cooldown unload Unload Substrate cooldown->unload analysis Ex-situ Analysis unload->analysis

Caption: Workflow for TDMASn-based ALD.

Signaling Pathway for SnO₂ Deposition

TDMASn_Reaction_Pathway Surface Reaction Pathway for SnO2 ALD reactant_surface Hydroxylated Surface (-OH groups) surface_intermediate Surface with Sn(N(CH3)2)x* species reactant_surface->surface_intermediate TDMASn Pulse tdmasn_gas TDMASn(g) tdmasn_gas->surface_intermediate byproduct1 Dimethylamine(g) (CH3)2NH surface_intermediate->byproduct1 sno2_surface SnO2 Layer with -OH groups surface_intermediate->sno2_surface H2O Pulse h2o_gas H2O(g) h2o_gas->sno2_surface sno2_surface->reactant_surface Next ALD Cycle byproduct2 Dimethylamine(g) (CH3)2NH sno2_surface->byproduct2

Caption: Surface reactions in TDMASn/H₂O ALD.

References

Application Notes and Protocols for Transamination Reactions with Tetrakis(dimethylamino)tin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylamino)tin, Sn(NMe₂)₄, is a highly reactive organometallic compound that serves as a versatile precursor in a variety of chemical transformations. Its labile tin-nitrogen bonds make it particularly well-suited for transamination reactions, a process involving the exchange of an amino group from one chemical compound to another. This reactivity allows for the synthesis of a diverse range of tin-amide and other nitrogen-containing compounds.

These application notes provide an overview of the utility of this compound in transamination reactions and offer detailed protocols for specific applications. The information is intended to guide researchers in the efficient and safe use of this reagent for the synthesis of novel molecules relevant to materials science and drug development.

Principle of Transamination

The driving force for transamination reactions with this compound is the formation of the volatile and relatively stable dimethylamine (B145610) (HNMe₂) byproduct, which can be easily removed from the reaction mixture, driving the equilibrium towards the desired product. The general transformation can be represented as follows:

Sn(NMe₂)₄ + n R¹R²NH → Sn(NMe₂₎₄₋ₙ(NR¹R²)ₙ + n HNMe₂

The degree of substitution (n) can often be controlled by the stoichiometry of the reactants and the reaction conditions.

Applications

Transamination reactions involving this compound are primarily utilized for the synthesis of:

  • Sterically Hindered Tin Amides: The reaction with bulky primary or secondary amines allows for the formation of tin compounds with tailored steric and electronic properties.[1]

  • Azastannatranes: Intramolecular transamination with tris(aminoalkyl)amines can yield complex cage-like structures known as azastannatranes.

  • Precursors for Materials Science: The resulting tin-amide compounds can serve as precursors for the deposition of tin-containing thin films and nanomaterials through techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).

Quantitative Data Summary

The following table summarizes the quantitative data found for a representative transamination reaction with this compound.

Amine SubstrateStoichiometric Ratio (Amine:Sn(NMe₂)₄)SolventReaction Time (h)ProductYield (%)Reference
2,4,6-Trimethylaniline (Mesityl amine)4:1n-hexane12Tetrakis(2,4,6-trimethylanilido)tin(IV)38[1]

Experimental Protocols

Protocol 1: Synthesis of Tetrakis(2,4,6-trimethylanilido)tin(IV)

This protocol details the synthesis of a sterically hindered tin amide via transamination of this compound with an aromatic amine.[1]

Materials:

  • This compound (Sn(NMe₂)₄) (1.36 g, 4.61 mmol)

  • 2,4,6-Trimethylaniline (Mesityl amine) (2.5 g, 18.4 mmol)

  • Anhydrous n-hexane (30 ml)

  • Schlenk flask and standard Schlenk line equipment

  • Argon or Nitrogen gas (inert atmosphere)

  • Filter funnel and flask

  • Crystallization vessel

Procedure:

  • Under an inert atmosphere of argon, add a solution of 2.5 g (18.4 mmol) of mesityl amine to a solution of 1.36 g (4.61 mmol) of this compound in 30 ml of n-hexane in a Schlenk flask.

  • Stir the reaction mixture at room temperature. The solution will slowly turn pale yellow, and a colorless precipitate will form.

  • Continue stirring for 12 hours.

  • After 12 hours, filter the reaction mixture to collect the precipitate. This initial solid is part of the product.

  • Transfer the filtrate to a crystallization vessel and store it at 253 K (-20 °C) to induce further crystallization of the product.

  • Collect the additional yellowish crystals that form from the filtrate.

  • Combine both batches of the product and dry under vacuum.

Expected Yield: A combined yield of approximately 1.13 g (38%) of tetrakis(2,4,6-trimethylanilido)tin(IV) is expected.[1]

Visualizations

Diagram 1: General Transamination Reaction

Transamination_Reaction General Transamination Reaction with this compound Sn_NMe2_4 Sn(NMe₂)₄ This compound Product Sn(NMe₂)₄₋ₙ(NR¹R²)ₙ Substituted Tin Amide Sn_NMe2_4->Product + n R¹R²NH RNH n R¹R²NH Primary or Secondary Amine RNH->Product Byproduct n HNMe₂ Dimethylamine Product->Byproduct - n HNMe₂

Caption: A diagram illustrating the general transamination reaction.

Diagram 2: Experimental Workflow for the Synthesis of Tetrakis(2,4,6-trimethylanilido)tin(IV)

Experimental_Workflow Workflow for Tetrakis(2,4,6-trimethylanilido)tin(IV) Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup Reactants Combine Sn(NMe₂)₄ and Mesityl Amine in n-hexane Stir Stir at Room Temperature for 12h under Inert Atmosphere Reactants->Stir Filter Filter to Collect Precipitate Stir->Filter Crystallize Crystallize Product from Filtrate at -20°C Filter->Crystallize Combine Combine and Dry Product Crystallize->Combine

References

Revolutionizing Nanomaterial Synthesis: A Detailed Guide to Tin Oxide Nanoparticle Growth Using TDMASn

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols and technical guidance for the synthesis of tin oxide (SnO₂) nanoparticles utilizing the precursor tetrakis(dimethylamino)tin (TDMASn). Aimed at researchers, scientists, and professionals in drug development, this document outlines two primary synthesis methodologies: Atomic Layer Deposition (ALD) for ultra-thin, conformal coatings and a versatile sol-gel technique for the production of nanoparticle suspensions and films. These methods offer precise control over nanoparticle characteristics, paving the way for advancements in electronics, catalysis, and targeted drug delivery systems.

Tin oxide nanoparticles are of significant interest due to their unique electronic and chemical properties.[1] The use of the TDMASn precursor, in particular, offers advantages in achieving high-purity and well-controlled nanoparticle growth.

Application 1: Atomic Layer Deposition of Tin Oxide Thin Films and Nanostructures

Atomic Layer Deposition (ALD) is a superior technique for depositing highly uniform and conformal thin films, which is crucial for applications in advanced electronics and as functional coatings in drug delivery systems. TDMASn is an ideal precursor for ALD due to its volatility and reactivity with an oxygen source like water (H₂O) or hydrogen peroxide (H₂O₂).[1]

Experimental Protocol: Atomic Layer Deposition (ALD)

Materials:

  • This compound (TDMASn) (precursor)

  • Deionized water (H₂O) or Hydrogen Peroxide (H₂O₂) (oxidant)

  • High-purity nitrogen (N₂) gas (carrier and purge gas)

  • Substrates (e.g., Si(100) wafers, glass slides)

  • ALD reactor

Procedure:

  • Substrate Preparation: Thoroughly clean substrates using a standard sonication procedure in acetone, isopropanol, and deionized water to eliminate organic and particulate contaminants. Dry the substrates using a stream of high-purity nitrogen gas.

  • Precursor and Oxidant Setup: Load the TDMASn precursor into a stainless-steel bubbler and gently heat to 40 °C to achieve sufficient vapor pressure.[1] To prevent condensation, maintain the precursor delivery lines at a higher temperature, for instance, 150 °C.[1] Prepare the chosen oxidant source for introduction into the reactor.

  • ALD Cycle: The ALD process is composed of sequential, self-limiting surface reactions. A characteristic ALD cycle for SnO₂ deposition includes the following steps:

    • TDMASn Pulse: Introduce TDMASn vapor into the reactor chamber for a defined period (e.g., 1 second) to facilitate the chemisorption of a monolayer onto the substrate surface.[1]

    • N₂ Purge: Purge the chamber with high-purity nitrogen gas for an adequate duration (e.g., 5 seconds) to remove any unreacted precursor and byproducts.[1]

    • Oxidant Pulse: Introduce the oxidant vapor (H₂O or H₂O₂) into the reactor for a set duration (e.g., 1 second) to react with the adsorbed precursor layer, thereby forming tin oxide.[1]

    • N₂ Purge: Purge the reactor again with nitrogen gas (e.g., 5 seconds) to eliminate any unreacted oxidant and reaction byproducts.

  • Deposition: Repeat the ALD cycle until the desired film thickness is achieved. The growth rate is dependent on the deposition temperature and the oxidant used.

Quantitative Data for ALD Synthesis
ParameterValueReference
PrecursorThis compound (TDMASn)[1]
OxidantWater (H₂O) or Hydrogen Peroxide (H₂O₂)[1][2]
Deposition Temperature50 - 350 °C[3]
Growth Rate (with H₂O₂)0.83 - 1.58 Å/cycle[3]
Growth Rate (with H₂O)0.70 - 2.0 Å/cycle[2]
Film Roughness (RMS)~0.84 nm for a 92 nm film[3]
Film StructureAmorphous (as-deposited)[2][3]

ALD Experimental Workflow

ALD_Workflow cluster_prep Preparation cluster_ald ALD Cycle (Repeated) sub_prep Substrate Cleaning precursor_setup Precursor & Oxidant Setup sub_prep->precursor_setup tdmasn_pulse TDMASn Pulse precursor_setup->tdmasn_pulse Start Deposition n2_purge1 N2 Purge tdmasn_pulse->n2_purge1 Self-limiting reaction oxidant_pulse Oxidant Pulse n2_purge1->oxidant_pulse Remove excess precursor n2_purge2 N2 Purge oxidant_pulse->n2_purge2 Surface reaction n2_purge2->tdmasn_pulse Remove byproducts Start next cycle end Characterization n2_purge2->end Desired thickness achieved SolGel_Workflow cluster_prep Sol Preparation cluster_formation Nanoparticle Formation mix_solvents Mix 1-Butanol and Nitric Acid dissolve_precursor Dissolve TDMASn mix_solvents->dissolve_precursor stir Stir for 24h at RT dissolve_precursor->stir spin_coating Spin Coating (for films) stir->spin_coating drying_powder Drying (for powder) stir->drying_powder annealing Annealing (250-550°C) spin_coating->annealing drying_powder->annealing characterization Characterization annealing->characterization Reaction_Pathway TDMASn Sn(N(CH₃)₂)₄ (TDMASn) Intermediate Sn(OH)ₓ(N(CH₃)₂)₄₋ₓ (Hydrolyzed Intermediate) TDMASn->Intermediate + H₂O (Hydrolysis) H2O H₂O (Water) SnO2 SnO₂ (Tin Oxide) Intermediate->SnO2 Condensation (-H₂O) Byproduct HN(CH₃)₂ (Dimethylamine) Intermediate->Byproduct Release

References

Troubleshooting & Optimization

Technical Support Center: Tetrakis(dimethylamino)tin (TDMASn) Precursor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of the Tetrakis(dimethylamino)tin (TDMASn) precursor during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, storage, and use of TDMASn.

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results (e.g., variable film properties). Precursor degradation due to improper storage or handling.1. Verify that the TDMASn container is stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[1][2] 2. Ensure that the precursor is handled exclusively in a glovebox or under an inert gas flow to prevent exposure to air and moisture.[1] 3. Check the age of the precursor. TDMASn has a limited shelf life and can degrade over time even under optimal conditions.[3]
Visible changes in the precursor (e.g., color change to yellow, formation of precipitates). Thermal degradation or reaction with contaminants.1. Avoid exposing the precursor to high temperatures, open flames, or sparks.[4] 2. Ensure all glassware and transfer lines are scrupulously clean and dry before use. 3. If precipitates are observed, they may be degradation products. It is recommended to use a fresh batch of precursor for critical applications.
Poor film quality (e.g., high electrical resistance). Use of degraded precursor.1. Degradation of TDMASn to bis(dimethylamido)tin(II) can significantly increase the electrical resistance of deposited films.[5][6][7] 2. Consider implementing a quality control check (e.g., NMR spectroscopy) on the precursor before use, especially if it has been stored for an extended period or exposed to suboptimal conditions.
Clogging of delivery lines or vaporizers. Precursor decomposition or reaction with residual moisture in the system.1. Thoroughly purge all delivery lines with an inert gas before introducing the precursor. 2. Ensure that the vaporizer temperature is within the recommended range to prevent thermal decomposition.[8] 3. Regularly inspect and clean the delivery system to remove any potential residues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause TDMASn to degrade?

A1: TDMASn is primarily sensitive to moisture, air, heat, and light.[2][4] Exposure to any of these can initiate degradation pathways. It is also incompatible with water, oxidizing agents, and acids.[4]

Q2: How should I properly store TDMASn to maximize its shelf life?

A2: To maximize shelf life, store TDMASn in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere such as nitrogen or argon.[1][2] The storage area should be well-ventilated and away from heat sources.[4]

Q3: What is the expected shelf life of TDMASn?

A3: The shelf life of TDMASn can be limited. Even under optimal storage conditions (20°C, <1ppm O₂), a degradation rate of approximately 0.3% per month has been reported.[3] For this reason, it is advisable to use the precursor as fresh as possible and to monitor its quality over time.

Q4: Can a degraded TDMASn precursor still be used?

A4: While degraded TDMASn may still be usable for some non-critical applications, it is important to be aware of the potential impact on experimental outcomes. Degradation can lead to the formation of bis(dimethylamido)tin(II), which can double the electrical resistance of deposited tin oxide films.[5][6][7] For applications where electronic properties are critical, using a fresh, high-purity precursor is strongly recommended.

Q5: Are there any engineering controls that can help improve the stability of TDMASn during use?

A5: Yes. One notable example is the use of cylinder passivation technology, which can help prevent precursor degradation during storage and delivery.[3] Additionally, ensuring a properly designed and maintained gas delivery system with minimal dead volume and thorough purging capabilities can reduce the risk of contamination and degradation.

Quantitative Data on TDMASn Stability

Parameter Condition Value Reference
Degradation Rate Optimal storage (20°C, <1ppm O₂)~0.3% per month[3]
Thermal Decomposition Heat-treated at 125°C for 2 days~10% degradation products[9]
Thermal Decomposition Onset In ALD applicationsAbove 325°C[8][10]

Experimental Protocols

Protocol: Quality Control of TDMASn using Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To assess the purity and detect potential degradation products in a TDMASn sample.

Methodology:

  • Sample Preparation:

    • In an inert atmosphere (glovebox), carefully transfer approximately 0.1 mL of the TDMASn precursor into a clean, dry NMR tube.

    • Add approximately 0.5 mL of a suitable deuterated solvent (e.g., benzene-d6, C6D6).

    • Cap the NMR tube securely.

  • NMR Acquisition:

    • Acquire ¹H and ¹¹⁹Sn NMR spectra.

    • For more detailed analysis, ¹³C, ¹H-¹¹⁹Sn HMBC, and ¹H-¹³C HSQC NMR spectra can also be acquired.[5][9]

  • Data Analysis:

    • In the ¹H NMR spectrum of pure TDMASn, a single peak corresponding to the dimethylamino protons should be observed. The presence of additional peaks may indicate the formation of degradation products like the Sn-imine complex.[9]

    • The ¹¹⁹Sn NMR spectrum of pure TDMASn should show a single resonance. The appearance of other resonances is indicative of degradation.[9]

    • Compare the acquired spectra to reference spectra of pure TDMASn to identify any impurities or degradation products.

Visualizations

Factors Affecting TDMASn Stability TDMASn This compound (TDMASn) Degradation Degradation TDMASn->Degradation Moisture Moisture/Water Moisture->Degradation Air Air (Oxygen) Air->Degradation Heat Heat/High Temperature Heat->Degradation Light Light Light->Degradation Impurities Impurities/Contaminants Impurities->Degradation Stabilization Stabilization Measures Stabilization->TDMASn Inert_Atmosphere Inert Atmosphere (N2, Ar) Inert_Atmosphere->Stabilization Proper_Storage Proper Storage (Cool, Dark, Sealed) Proper_Storage->Stabilization Handling Proper Handling (Glovebox) Handling->Stabilization

Caption: Logical relationship of factors affecting TDMASn stability.

Experimental Workflow for TDMASn Stability Assessment Start Start: Receive/Prepare TDMASn Sample Sample_Prep Sample Preparation in Inert Atmosphere Start->Sample_Prep NMR_Analysis NMR Analysis (1H, 119Sn, etc.) Sample_Prep->NMR_Analysis Data_Analysis Spectral Data Analysis NMR_Analysis->Data_Analysis Purity_Assessment Assess Purity and Degradation Level Data_Analysis->Purity_Assessment Proceed Proceed with Experiment Purity_Assessment->Proceed High Purity Remediate Remediate: Use Fresh Precursor/ Purify Purity_Assessment->Remediate Degradation Detected

Caption: Experimental workflow for TDMASn stability assessment.

References

Troubleshooting low growth rate in SnO₂ ALD with TDMASn.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a low growth rate during the Atomic Layer Deposition (ALD) of Tin Oxide (SnO₂) using the precursor tetrakis(dimethylamino)tin (TDMASn).

Troubleshooting Guide: Low Growth Rate

Question: My SnO₂ ALD process using TDMASn is showing a very low or no growth rate. What are the potential causes and how can I troubleshoot this issue?

Answer:

A low growth-per-cycle (GPC) is a common issue in ALD. The following steps provide a systematic approach to identifying and resolving the root cause.

Step 1: Verify Precursor and Co-reactant Delivery

Ensure that both the TDMASn precursor and the co-reactant (e.g., H₂O, H₂O₂, O₃) are being delivered to the reactor chamber correctly.

  • Precursor Temperature: TDMASn is a liquid at room temperature. For adequate vapor pressure, the bubbler is typically heated. A common temperature is 40-45°C.[1][2][3] Insufficient heating will lead to low precursor vapor pressure and consequently a low growth rate.

  • Line Heating: The delivery lines from the precursor bubbler to the reactor should be heated to a temperature higher than the bubbler to prevent condensation. A typical line temperature is around 150°C.[1]

  • Carrier Gas Flow: Check the carrier gas (e.g., N₂, Ar) flow rate through the bubbler. Ensure the mass flow controller is functioning correctly.

  • Co-reactant Delivery: Verify that the co-reactant is being delivered as expected. For liquid co-reactants like water or hydrogen peroxide, ensure the vapor draw is functioning. For ozone, check the ozone generator and delivery lines.

Step 2: Review ALD Process Parameters

The ALD cycle parameters (pulse times, purge times, and temperature) are critical for achieving the expected GPC.

  • Deposition Temperature: The deposition temperature significantly influences the GPC. For TDMASn, a typical ALD window is between 50°C and 300°C.[1] Within this window, the GPC tends to decrease as the temperature increases.[1][4] For example, with H₂O₂ as the co-reactant, the GPC can be around 1.58 Å/cycle at 50°C and decrease to 0.83 Å/cycle at 325°C.[1] Above 350°C, TDMASn may start to decompose, leading to a sharp increase in growth rate and a loss of self-limiting behavior.[1][5]

  • Pulse and Purge Times: Inadequate pulse or purge times are a frequent cause of low growth rates. It is crucial to perform saturation experiments to determine the optimal timings for your specific reactor configuration.

Step 3: Perform Saturation Curve Experiments

To ensure self-limiting growth, you must operate in a saturated regime for both the precursor and the co-reactant. This is verified by performing saturation curve experiments.

  • TDMASn Saturation: Fix the co-reactant pulse and purge times and vary the TDMASn pulse time. The GPC should increase with the pulse time and then plateau. The optimal pulse time is the point at which the GPC first reaches this plateau.

  • Co-reactant Saturation: Fix the TDMASn pulse and purge times (at the determined saturation point) and vary the co-reactant pulse time. Similarly, the GPC should saturate.

Step 4: Consider the Co-reactant Choice

The choice of co-reactant has a significant impact on the GPC.

  • H₂O₂ vs. H₂O vs. O₃: Hydrogen peroxide (H₂O₂) generally yields a higher GPC than water (H₂O) or ozone (O₃).[1] At 175°C, one study reported a GPC of 1.3 Å/cycle with H₂O₂, 0.89 Å/cycle with O₃, and 0.61 Å/cycle with H₂O.[1] It is believed that H₂O₂ leads to a higher concentration of surface hydroxyl groups, which enhances the growth rate.[1][6]

Step 5: Investigate Precursor Quality

While one study suggests that TDMASn degradation does not impact growth kinetics, it's a factor to consider, especially if the precursor has been stored for a long time or at elevated temperatures.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is a typical Growth-Per-Cycle (GPC) for SnO₂ ALD with TDMASn?

A1: The GPC is highly dependent on the deposition temperature and the co-reactant used. Below is a summary of reported GPC values.

Co-reactantTemperature (°C)GPC (Å/cycle)
H₂O₂501.58[1]
H₂O₂1751.2 - 1.3[1][6]
H₂O₂3250.83[1]
H₂O30~2.0[4]
H₂O1500.70[4]
O₃1001.2[3]
O₃1750.89[1]

Q2: My GPC is high and the film uniformity is poor. What could be the cause?

A2: This often indicates that the ALD process is not in the self-limiting growth regime.

  • Thermal Decomposition: If the deposition temperature is too high (≥ 350°C), the TDMASn precursor may thermally decompose, leading to a Chemical Vapor Deposition (CVD)-like growth mode.[1][5] This results in a higher, non-uniform growth rate.

  • Insufficient Purge: If the purge times are too short, precursor and co-reactant molecules may react in the gas phase, leading to particle formation and non-uniform deposition.

Q3: How does the TDMASn bubbler temperature affect the growth rate?

A3: The bubbler temperature controls the vapor pressure of the TDMASn precursor. A higher temperature increases the vapor pressure, leading to a higher dose of precursor per pulse. If the process is not yet in saturation with respect to the precursor pulse, increasing the bubbler temperature can increase the GPC. However, once in saturation, a further increase in bubbler temperature should not affect the GPC.

Q4: Can residual ligands from the TDMASn precursor affect the film growth?

A4: Yes, incomplete elimination of the dimethylamino ligands can occur, particularly at lower deposition temperatures.[10] While this may not always directly translate to a lower steady-state GPC, it can influence the nucleation and electronic properties of the film.[10]

Experimental Protocols

Protocol: TDMASn Saturation Curve Experiment
  • Set Initial Parameters:

    • Deposition Temperature: e.g., 150°C

    • TDMASn Bubbler Temperature: e.g., 45°C

    • Co-reactant (e.g., H₂O) Pulse Time: Set to a value expected to be in saturation (e.g., 2 seconds).

    • Purge Times: Set to a value expected to be sufficient (e.g., 30 seconds).

  • Vary TDMASn Pulse Time:

    • Perform a series of depositions with a fixed number of cycles (e.g., 200 cycles) on separate substrates.

    • For each deposition, vary the TDMASn pulse time (e.g., 0.5s, 1s, 2s, 4s, 6s). Keep all other parameters constant.

  • Measure Film Thickness:

    • After each deposition, measure the thickness of the SnO₂ film using an appropriate technique (e.g., spectroscopic ellipsometry).

  • Calculate GPC:

    • For each data point, calculate the GPC by dividing the film thickness by the number of ALD cycles.

  • Plot and Analyze:

    • Plot the GPC as a function of the TDMASn pulse time.

    • Identify the pulse time at which the GPC saturates (i.e., no longer increases with increasing pulse time). The optimal pulse time for your process is at the onset of this saturation plateau.

Visualizations

Troubleshooting_Workflow cluster_delivery Delivery Checks cluster_params Parameter Checks cluster_saturation Saturation Experiments start Low SnO₂ Growth Rate check_delivery Step 1: Verify Precursor & Co-reactant Delivery start->check_delivery check_params Step 2: Review ALD Process Parameters check_delivery->check_params Delivery OK precursor_temp TDMASn Temp (e.g., 40-45°C) check_delivery->precursor_temp saturation_exp Step 3: Perform Saturation Experiments check_params->saturation_exp Parameters in Range dep_temp Deposition Temp (50-300°C) check_params->dep_temp check_coreactant Step 4: Consider Co-reactant Choice saturation_exp->check_coreactant Process Saturated tdmasn_sat Vary TDMASn Pulse saturation_exp->tdmasn_sat check_precursor_quality Step 5: Investigate Precursor Quality check_coreactant->check_precursor_quality Co-reactant Optimal resolved Issue Resolved check_precursor_quality->resolved Precursor OK line_heating Line Heating (e.g., 150°C) carrier_gas Carrier Gas Flow coreactant_delivery Co-reactant Flow pulse_purge Pulse/Purge Times coreactant_sat Vary Co-reactant Pulse

Caption: Troubleshooting workflow for low SnO₂ ALD growth rate.

GPC_Factors cluster_factors Influencing Factors cluster_temp_details Temperature Effects cluster_coreactant_details Co-reactant Effects GPC SnO₂ GPC Temp Temperature GPC->Temp CoReactant Co-reactant GPC->CoReactant PulseTime Pulse Time GPC->PulseTime LowTemp Higher GPC at Lower Temp (50°C) Temp->LowTemp HighTemp Lower GPC at Higher Temp (300°C) Temp->HighTemp Decomposition Decomposition (>350°C) Temp->Decomposition H2O2 H₂O₂ (High GPC) CoReactant->H2O2 O3 O₃ (Medium GPC) CoReactant->O3 H2O H₂O (Lower GPC) CoReactant->H2O

References

Reducing carbon and nitrogen impurities from TDMASn precursor.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the reduction of carbon and nitrogen impurities when using the Tetrakis(dimethylamino)tin (TDMASn) precursor.

Frequently Asked Questions (FAQs)

Q1: What is TDMASn and what are its primary applications?

A1: this compound (TDMASn), with the chemical formula Sn[N(CH₃)₂]₄, is a metal-organic precursor used for depositing tin-containing thin films.[1] Its most common application is in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to create tin oxide (SnO₂) films.[2][3] These films are crucial as transparent conducting oxides and electron transport layers in devices like perovskite solar cells, transistors, gas sensors, and flexible electronics.[4][5][6]

Q2: What are the primary sources of carbon and nitrogen impurities when using TDMASn?

A2: The main sources of carbon (C) and nitrogen (N) impurities are:

  • Incomplete Ligand Removal : The dimethylamino ([N(CH₃)₂]⁻) ligands are the primary source. During the deposition process, these ligands may not fully react and can leave behind C and N remnants in the film.[7]

  • Precursor Degradation : TDMASn can thermally degrade, particularly with improper heating, into other compounds like bis(dimethylamido)tin(II) (BDMASn).[4] This degradation can lead to non-ideal film growth and impurity incorporation.

  • Readsorption of Byproducts : Volatile byproducts, such as dimethylamine (B145610), can readsorb onto the substrate surface if not effectively removed by purging, contributing to impurities.[8]

  • Residual Solvents : Although less common with high-purity precursors, residual solvents from the synthesis process, such as N-methylpyrrolidone (NYP), can be a source of contamination.[5]

Q3: Why is it critical to reduce carbon and nitrogen impurities in films grown with TDMASn?

A3: Carbon and nitrogen impurities can significantly degrade the performance of the final device. They can act as charge traps or scattering centers, which negatively impacts the electrical conductivity and optical transparency of the tin oxide film.[9] For applications in electronics and photovoltaics, high-purity films are essential to achieve desired efficiency, reliability, and performance.[5][6]

Troubleshooting Guides

Problem: I am observing high levels of carbon and nitrogen in my SnO₂ films, especially at low deposition temperatures (<200°C).

  • Possible Cause 1: Incomplete Surface Reactions. At lower temperatures, the reaction between the TDMASn precursor and the co-reactant (e.g., H₂O, H₂O₂, O₃) may be incomplete, leaving unreacted dimethylamino ligands on the surface.[10]

  • Solution 1: Optimize ALD Process Parameters.

    • Increase Co-reactant Exposure: Use a more reactive oxygen source like hydrogen peroxide (H₂O₂) or an ozone (O₃) plasma, which can more effectively remove ligands at lower temperatures. H₂O₂ has been shown to yield higher growth rates compared to H₂O or O₃.[9][10]

    • Extend Purge Times: Increase the duration of the purge step after the TDMASn pulse. This helps to thoroughly remove unreacted precursor and volatile byproducts from the chamber, preventing their incorporation into the film.[8]

    • Modulate Temperature: While the goal is low-temperature deposition, slightly increasing the temperature within the ALD window (typically 50–300°C) can enhance reaction kinetics and reduce impurities.[10][11] However, be aware that TDMASn begins to thermally decompose above 325-350°C.[9][10]

  • Possible Cause 2: Precursor Degradation. The TDMASn in your bubbler may have degraded due to prolonged heating or exposure to trace moisture, leading to the deposition of unintended species.

  • Solution 2: Verify Precursor Integrity.

    • Check Bubbler Temperature and Stability: Ensure the bubbler is maintained at a stable, recommended temperature (typically 40-45°C) and that the lines to the reactor are heated to prevent condensation.[10][12]

    • Perform Quality Control: If possible, analyze the precursor using techniques like Nuclear Magnetic Resonance (NMR) or thermogravimetry (TG) and differential scanning calorimetry (DSC) to check for degradation products.[4][6]

  • Possible Cause 3: Inefficient Removal of Reaction Byproducts. Reaction byproducts like dimethylamine (DMA) can have a long residence time in the reactor and readsorb onto the surface.[11]

  • Solution 3: Implement a Modified ALD Cycle.

    • Introduce an Intermediate Cleaning Pulse: Inspired by similar methods for reducing carbon in AlN deposition, add an extra, short pulse of an inert gas (e.g., Ar, N₂) after the TDMASn pulse and subsequent purge.[8] This can help dislodge and remove lingering byproduct molecules before the co-reactant is introduced.

Problem: My film growth rate is non-linear and results are inconsistent from run to run.

  • Possible Cause: Thermal Decomposition of TDMASn. If the deposition temperature is too high (approaching or exceeding 350°C), the TDMASn precursor can start to decompose, leading to a non-self-limited, CVD-like growth.[10][11] This results in poor film uniformity and higher impurity content.

  • Solution: Operate Within the ALD Window.

    • Reduce Deposition Temperature: Lower the substrate temperature to a range where self-limiting growth is observed (typically 100-200°C).[9]

    • Confirm Saturation: Perform a saturation study by varying the TDMASn pulse time and confirming that the growth per cycle plateaus. This ensures you are operating in a true ALD mode.[13]

Data Presentation

Table 1: Effect of Deposition Temperature on Impurity Content in SnO₂ Films

This table summarizes data on how carbon and nitrogen content in SnO₂ films, deposited via ALD using TDMASn and H₂O₂, changes with the deposition temperature. Lower temperatures tend to result in higher impurity incorporation due to less efficient reaction kinetics.

Deposition Temperature (°C)Carbon Content (atomic %)Nitrogen Content (atomic %)Data Source
50~15~7[10][11]
100~10~5[10][11]
150~5~2[10][11]
200< 2< 1[10][11]
250< 1< 1[10][11]

Note: Values are approximate and compiled from graphical data presented in the cited sources. They serve to illustrate the general trend.

Experimental Protocols

Protocol 1: General ALD Procedure for Low-Impurity SnO₂

  • Precursor Handling:

    • Handle TDMASn (>99.99% purity) in an inert atmosphere (e.g., a glovebox) as it is sensitive to moisture.[3]

    • Maintain the TDMASn bubbler at a constant temperature, typically 40°C, to ensure a stable vapor pressure (~0.04 Torr).[10][11]

    • Heat the delivery lines to the reactor to ~150°C to prevent precursor condensation.[10]

  • Substrate Preparation:

    • Clean substrates (e.g., Si(100) wafers) using a standard cleaning procedure (e.g., RCA clean) to ensure a hydroxylated surface for initial growth.

  • ALD Cycle:

    • Set the substrate deposition temperature between 150°C and 200°C for a good balance between growth rate and film purity.

    • Use a typical ALD timing sequence of t₁:t₂:t₃:t₄, representing TDMASn pulse : N₂ purge : Co-reactant pulse : N₂ purge.

    • t₁ (TDMASn pulse): 1.0 seconds.

    • t₂ (N₂ purge): 5-20 seconds. Longer times may be needed to fully clear the chamber.

    • t₃ (Co-reactant pulse, e.g., H₂O₂): 1.0 seconds.

    • t₄ (N₂ purge): 5-20 seconds.

    • Repeat for the desired number of cycles to achieve the target film thickness (average growth rate is ~1.2 Å/cycle).[11]

Protocol 2: Impurity Analysis by X-ray Photoelectron Spectroscopy (XPS)

  • Sample Preparation: Transfer the deposited film to the XPS ultra-high vacuum (UHV) chamber with minimal exposure to ambient air to reduce surface contamination.

  • Surface Cleaning: Perform a gentle in-situ surface clean using a low-energy Ar⁺ ion beam to remove adventitious carbon and other surface adsorbates without significantly altering the bulk film composition.

  • Data Acquisition:

    • Acquire a survey scan to identify all elements present.

    • Acquire high-resolution scans for the Sn 3d, O 1s, C 1s, and N 1s core levels.

  • Data Analysis:

    • Use the peak areas from the high-resolution scans and apply appropriate relative sensitivity factors (RSFs) to quantify the atomic concentrations of tin, oxygen, carbon, and nitrogen in the film.

    • Analyze the C 1s and N 1s peak shapes to gain insight into the chemical states of the impurities (e.g., C-N bonds from ligand fragments).

Visualizations

TDMASn_Degradation_Pathway cluster_main TDMASn Thermal Degradation cluster_impact Impact on Deposition TDMASn TDMASn Sn[N(CH₃)₂]₄ Imine Sn-Imine Complex (Intermediate) TDMASn->Imine Heat (Improper Bubbler Temp.) BDMASn BDMASn Sn[N(CH₃)₂]₂ Impurity Increased C/N Impurities & Non-Ideal Film Growth BDMASn->Impurity Imine->BDMASn Degradation

Caption: TDMASn can thermally degrade into BDMASn, a source of impurities.[4]

Troubleshooting_Workflow start High C/N Impurities Detected q1 Is Deposition Temp. within ALD Window? (e.g., 150-250°C) start->q1 a1_yes Check Reaction Parameters q1->a1_yes Yes a1_no Adjust Temperature into Stable ALD Window q1->a1_no No q2 Are Purge Times Sufficiently Long? a1_yes->q2 end_good Impurity Level Reduced a1_no->end_good a2_yes Use Stronger Oxidizer (H₂O₂ or O₃ Plasma) q2->a2_yes Yes a2_no Increase Purge Duration (e.g., >10s) q2->a2_no No a2_yes->end_good a2_no->end_good

Caption: A workflow for troubleshooting high carbon and nitrogen impurities.

ALD_Cycle_Comparison cluster_standard Standard ALD Cycle cluster_modified Modified ALD Cycle for Impurity Reduction p1 1. TDMASn Pulse pu1 2. N₂ Purge p1->pu1 r1 3. H₂O₂ Pulse pu1->r1 pu2 4. N₂ Purge r1->pu2 p2 1. TDMASn Pulse pu3 2. N₂ Purge p2->pu3 clean 3. Inert Gas Cleaning Pulse (Ar/N₂) pu3->clean r2 4. H₂O₂ Pulse clean->r2 pu4 5. N₂ Purge r2->pu4

Caption: A modified ALD cycle with a cleaning pulse to reduce impurities.[8]

References

Technical Support Center: Optimizing Deposition Temperature for TDMASn in CVD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the deposition temperature for Tetrakis(dimethylamino)tin(IV) (TDMASn) in Chemical Vapor Deposition (CVD) processes for tin oxide (SnO₂) thin films.

Troubleshooting Guide

This guide addresses common issues encountered during the CVD of SnO₂ using TDMASn, with a focus on problems related to deposition temperature.

Issue IDQuestionPossible Causes & Solutions
TS-01 Low or no film growth. Cause: Deposition temperature is too low, leading to insufficient precursor decomposition.Solution: Gradually increase the substrate temperature. A typical starting point for TDMASn is in the range of 150-250°C.[1] Cause: Inadequate precursor delivery.Solution: Ensure the TDMASn bubbler is heated to an appropriate temperature (e.g., 40°C) to achieve sufficient vapor pressure.[2] Also, check for any blockages in the gas lines.
TS-02 Poor film uniformity. Cause: Non-uniform temperature distribution across the substrate.Solution: Verify the calibration and uniformity of the substrate heater. Cause: High deposition temperature leading to gas-phase reactions.Solution: Reduce the deposition temperature to favor surface-controlled reactions over gas-phase nucleation.
TS-03 High carbon or nitrogen contamination in the film. Cause: Incomplete reaction of the TDMASn precursor at lower deposition temperatures.Solution: Increase the deposition temperature. For thermal ALD/CVD, temperatures above 200°C have been shown to yield purer SnO₂ films with no detectable nitrogen.[1][2] Cause: Insufficient purge times in a pulsed CVD (or ALD) process.Solution: Increase the purge time after the TDMASn pulse to ensure all unreacted precursor and byproducts are removed from the chamber.
TS-04 Film has high electrical resistance. Cause: Precursor degradation due to prolonged heating.Solution: TDMASn can degrade into bis(dimethylamido)tin(II) (BDMASn) under heat stress, which can lead to films with higher electrical resistance.[3][4] Minimize the time the precursor is kept at elevated temperatures. If degradation is suspected, use a fresh batch of precursor. Cause: Amorphous film structure.Solution: Increase the deposition temperature or perform a post-deposition anneal to crystallize the film, which can improve conductivity.
TS-05 Unstable or drifting deposition rate. Cause: Precursor degradation over time.Solution: As mentioned in TS-04, TDMASn can degrade. This can alter its vapor pressure and reactivity, leading to process drift. Monitor the precursor's condition and replace it if necessary.[3][4] Cause: Fluctuations in gas flow or pressure.Solution: Ensure all mass flow controllers and pressure gauges are functioning correctly and are stable.

Frequently Asked Questions (FAQs)

FAQ IDQuestionAnswer
FAQ-01 What is the optimal deposition temperature range for TDMASn in CVD?The optimal temperature depends on the specific CVD technique (e.g., ALD, continuous flow CVD) and the desired film properties. Generally, a window between 150°C and 300°C is used. Lower temperatures (down to 50°C) can be used, but may result in higher impurity levels.[5] Above 350°C, the TDMASn precursor may start to thermally decompose, leading to non-self-limited growth and potentially poor film quality.[2][5]
FAQ-02 How does deposition temperature affect the growth rate of SnO₂ from TDMASn?In many cases, particularly in ALD-type processes, the growth rate of SnO₂ from TDMASn and an oxygen source (like water or hydrogen peroxide) decreases as the deposition temperature increases within the ALD window.[2][6][7] This is often attributed to a decrease in the density of reactive surface sites (e.g., hydroxyl groups) at higher temperatures.
FAQ-03 What is the effect of TDMASn precursor temperature on the deposition process?The precursor (bubbler) temperature controls the vapor pressure of TDMASn. A higher temperature increases the amount of precursor delivered to the chamber. It's important to find a stable temperature that provides a sufficient and consistent flow of precursor without causing it to decompose in the container. A bubbler temperature of around 40°C is commonly used.[2]
FAQ-04 My TDMASn has turned a yellowish color. Can I still use it?A yellowish color can indicate thermal degradation of the TDMASn.[4] While degraded precursor may still yield films, it can negatively impact their electronic properties, such as increasing electrical resistance.[3][4] For applications where electronic properties are critical, it is recommended to use fresh, colorless precursor.
FAQ-05 How can I improve the crystallinity of my SnO₂ films?Higher deposition temperatures generally promote the growth of crystalline films. However, with TDMASn, as-deposited films are often amorphous.[6] To obtain crystalline (rutile) SnO₂, a post-deposition annealing step at a higher temperature (e.g., 600°C) in a nitrogen atmosphere is often employed.

Data Presentation

Effect of Deposition Temperature on SnO₂ Film Properties

The following table summarizes the influence of deposition temperature on key properties of tin oxide films grown using TDMASn and an oxygen source (e.g., H₂O, H₂O₂).

Deposition Temperature (°C)Growth Rate (Å/cycle)Refractive Index (@633 nm)Carbon ContentNitrogen ContentFilm Structure
50 - 150Decreasing from ~1.6 to ~1.3~1.8 - 1.85Present at lower temperaturesPresent at lower temperaturesAmorphous
150 - 250Decreasing from ~1.3 to ~1.0~1.85 - 1.9DecreasingBelow detection limit above 200°CAmorphous
250 - 325Decreasing from ~1.0 to ~0.8~1.9LowNot detectedAmorphous
> 350Abrupt increase---Polycrystalline (due to decomposition)

Note: The data presented is a synthesis from multiple sources, primarily from ALD processes, and should be considered as a general guideline. Actual values will depend on the specific CVD reactor geometry, pressure, and other process parameters.[2][5][6]

Experimental Protocols

Standard Protocol for SnO₂ Deposition using TDMASn (ALD-type process)

This protocol outlines a typical Atomic Layer Deposition (ALD) process, which is a form of pulsed CVD.

  • Substrate Preparation:

    • Clean the substrate using a standard procedure appropriate for the material (e.g., RCA clean for silicon wafers).

    • Load the substrate into the reaction chamber.

  • System Preparation:

    • Heat the TDMASn precursor bubbler to 40°C to ensure adequate vapor pressure.

    • Heat the precursor delivery lines to a temperature higher than the bubbler (e.g., 150°C) to prevent condensation.[2]

    • Heat the substrate to the desired deposition temperature (e.g., 150-250°C).

    • Pressurize the chamber with an inert carrier gas (e.g., N₂).

  • Deposition Cycle:

    • TDMASn Pulse: Introduce TDMASn vapor into the chamber for a set duration (e.g., 0.5 - 2 seconds).

    • Inert Gas Purge: Purge the chamber with the inert carrier gas to remove unreacted TDMASn and byproducts (e.g., 5 - 30 seconds).

    • Oxidizer Pulse: Introduce the oxygen source (e.g., H₂O or H₂O₂) into the chamber (e.g., 0.5 - 2 seconds).

    • Inert Gas Purge: Purge the chamber with the inert carrier gas to remove unreacted oxidizer and byproducts (e.g., 5 - 30 seconds).

  • Repeat: Repeat the deposition cycle until the desired film thickness is achieved.

  • Post-Deposition:

    • Cool down the chamber under an inert atmosphere.

    • (Optional) Perform a post-deposition anneal to improve film properties.

Visualizations

Deposition_Temp_Effects cluster_temp Deposition Temperature cluster_props Film Properties & Process Characteristics low_temp Low Temp (50-150°C) growth_rate High Growth Rate low_temp->growth_rate impurities Higher Impurities (C, N) low_temp->impurities amorphous Amorphous Structure low_temp->amorphous opt_temp Optimal Temp (150-300°C) opt_temp->amorphous pure_film High Purity Film opt_temp->pure_film good_electrical Good Electrical Properties opt_temp->good_electrical high_temp High Temp (>350°C) decomposition Precursor Decomposition high_temp->decomposition non_uniform Non-uniform Growth high_temp->non_uniform

Caption: Effect of deposition temperature on TDMASn CVD.

Troubleshooting_Workflow cluster_quality Quality Issues cluster_growth Growth Rate Issues start Start: Deposition Issue q1 Poor Film Quality? start->q1 q2 Low Growth Rate? q1->q2 No a1 Check for Contamination (High C or N content?) q1->a1 Yes a2 Check Film Uniformity q1->a2 Yes a3 Check Deposition Temp. q2->a3 Yes a4 Check Precursor Delivery q2->a4 Yes end Process Optimized q2->end No s1 Increase Deposition Temp. (>200°C for purity) a1->s1 s2 Verify Heater Uniformity a2->s2 s1->end s2->end s3 Adjust Temperature (Rate may decrease with temp.) a3->s3 s4 Verify Bubbler Temp. & Gas Line Integrity a4->s4 s3->end s4->end

Caption: Troubleshooting workflow for TDMASn CVD.

References

Technical Support Center: Impact of TDMASn Degradation on Film Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the precursor Tris(dimethylamino)tin (TDMASn) for thin film deposition. The following sections address common issues arising from TDMASn degradation and its subsequent impact on the electronic properties of the deposited films.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during experiments involving TDMASn, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution(s)
Inconsistent or higher than expected film resistivity. TDMASn precursor degradation. The primary degradation product, bis(dimethylamido)tin(II) (BDMASn), formed via an Sn-imine complex, leads to films with significantly higher electrical resistance.[1][2][3][4]Verify precursor purity: Before use, analyze the TDMASn precursor using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹¹⁹Sn NMR) to check for the presence of degradation products.[3]Proper storage: Store TDMASn in a tightly sealed, dry, inert atmosphere (e.g., in a glove box with high-purity nitrogen or argon), away from moisture, air, light, and heat.[5][6] TDMASn can degrade even under optimal storage conditions, with a reported degradation rate of 0.3% per month.[7]Use fresh precursor: Whenever possible, use freshly opened or recently purchased TDMASn to minimize the impact of degradation.
Variations in device performance, such as low power conversion efficiency in solar cells. Deteriorated electronic properties of the film due to precursor degradation. Films deposited from degraded TDMASn exhibit poor charge transport and transfer, leading to significant losses in device performance.[1][2][3][4]Implement precursor quality control: Establish a routine check of TDMASn purity before critical deposition runs.Optimize deposition parameters: While degradation doesn't significantly affect film growth rate or morphology, subtle changes in deposition parameters might be necessary to compensate for altered precursor chemistry.[1][2][3][4] However, stabilizing the precursor is a more effective strategy.[1][2]
Unexplained changes in the work function of the deposited film. Presence of degradation products in the precursor. Films deposited using heat-treated (degraded) TDMASn have been shown to have a higher work function compared to films from fresh TDMASn.[3]Characterize precursor and film: Use techniques like Kelvin Probe Force Microscopy (KPFM) to measure the work function of the deposited films and correlate it with the purity of the TDMASn precursor.[3]Follow strict handling protocols: Minimize exposure of the precursor to elevated temperatures during handling and in the deposition tool. The thermal decomposition of TDMASn can begin at higher temperatures (onset at 350 °C), but degradation can occur at lower temperatures relevant to ALD conditions.[4][8]
Visible changes in the TDMASn precursor (e.g., color change from colorless to pale-yellow). Degradation of the TDMASn. The fresh precursor is a colorless liquid.[3][9] A change in color can indicate the formation of impurities.Discard suspect precursor: If the precursor shows visible signs of degradation, it is best to discard it to avoid fabricating films with compromised electronic properties.Review storage conditions: Ensure that the storage environment is free of contaminants and maintained at the recommended temperature.

Frequently Asked Questions (FAQs)

Q1: How does TDMASn degradation affect the growth rate and morphology of my thin films?

A1: Surprisingly, the degradation of TDMASn into bis(dimethylamido)tin(II) has been found to have a negligible impact on the growth kinetics and morphology of SnOₓ films deposited by Atomic Layer Deposition (ALD).[1][2][3][4] This means you may still achieve the desired film thickness and surface roughness even with a partially degraded precursor. However, the electronic properties will be significantly compromised.[1][2][3][4]

Q2: What is the primary degradation pathway for TDMASn?

A2: TDMASn degrades into bis(dimethylamido)tin(II) (BDMASn) through the formation of an Sn-imine complex (a Sn-C-N metallacycle).[1][2][3][4] This process can be accelerated by heat.[3]

Q3: What are the expected quantitative changes in electronic properties due to TDMASn degradation?

A3: The most significant change is a notable increase in the electrical resistance of the deposited films. Studies have shown that films produced from degraded TDMASn can have twice the electrical resistance compared to those made with a fresh precursor.[1][2][3][4]

Q4: What are the best practices for handling and storing TDMASn to prevent degradation?

A4: TDMASn is extremely sensitive to moisture and air and will hydrolyze rapidly upon contact.[5] Therefore, all handling must be performed in a dry, inert atmosphere, such as a glove box filled with high-purity nitrogen or argon.[5] Store the precursor in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, open flames, and sparks.[5][6] It is also sensitive to light.[9]

Q5: Can I still use a TDMASn precursor that has slightly changed in color?

A5: A color change from colorless to pale-yellow is an indication of degradation.[3][9] While the film growth may not be significantly affected, the electronic properties will be compromised. For applications where electronic performance is critical, it is strongly recommended to use a fresh, colorless precursor.

Quantitative Data Summary

The following tables summarize the quantitative impact of TDMASn degradation on film properties as reported in the literature.

Table 1: Impact on Electrical Properties

Precursor StateFilm PropertyValueReference
Fresh TDMASnElectrical ResistanceR[3]
Degraded TDMASnElectrical Resistance~2R[1][2][3][4]

Table 2: Impact on Device Performance (Perovskite Solar Cells)

Film Property from Degraded TDMASnImpact on DeviceObservationReference
Deteriorated electronic propertiesPower Conversion Efficiency (PCE)Significant loss in PCE[1][2][3][4]
Poor charge transport and transferCharge Transport and TransferPrimary cause of PCE loss[1][2][3]

Experimental Protocols

Below are generalized methodologies for key experiments related to the deposition and characterization of thin films using TDMASn.

Atomic Layer Deposition (ALD) of SnOₓ Films
  • Substrate Preparation: Clean the substrate (e.g., silicon wafer, glass) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).

  • Precursor Handling: Handle the TDMASn precursor inside a glove box with an inert atmosphere to prevent exposure to air and moisture.[5]

  • Deposition Parameters:

    • Maintain the TDMASn precursor bubbler at a constant temperature (e.g., 40 °C) to ensure a stable vapor pressure.[8]

    • Heat the precursor delivery lines to a temperature higher than the bubbler to prevent condensation (e.g., 150 °C).[8]

    • Set the substrate deposition temperature within the ALD window (e.g., 50–300 °C).[8]

    • Use a co-reactant such as water (H₂O), hydrogen peroxide (H₂O₂), or ozone (O₃).[8][10][11]

    • The ALD cycle typically consists of four steps: TDMASn pulse, inert gas purge, co-reactant pulse, and another inert gas purge. A representative timing sequence could be x:y:z:w seconds for each step (e.g., 1:5:1:5 s).[8]

  • Film Growth Monitoring: The film thickness can be monitored in-situ using techniques like Quartz Crystal Microbalance (QCM) or ex-situ using Spectroscopic Ellipsometry.[8][12]

Four-Point Probe Measurement of Film Resistivity
  • Sample Preparation: Deposit the thin film on an insulating substrate.

  • Probe Configuration: Use a four-point probe head with equally spaced collinear probes.

  • Measurement Procedure:

    • Gently place the four probes on the surface of the film.

    • Pass a known DC current (I) through the two outer probes.

    • Measure the voltage (V) between the two inner probes.

    • Calculate the sheet resistance (Rₛ) using the formula Rₛ = (π/ln2) * (V/I) for a thin film on an insulating substrate.

    • The resistivity (ρ) can then be calculated by multiplying the sheet resistance by the film thickness (t): ρ = Rₛ * t.

Visualizations

TDMASn Degradation Pathway

TDMASn_Degradation TDMASn TDMASn (Tris(dimethylamino)tin) SnImine Sn-imine complex TDMASn->SnImine Heat BDMASn BDMASn (bis(dimethylamido)tin(II)) SnImine->BDMASn Degradation

Caption: Degradation pathway of TDMASn to BDMASn via an Sn-imine intermediate.

Experimental Workflow for Film Deposition and Characterization

Experimental_Workflow cluster_deposition Film Deposition cluster_characterization Film Characterization Precursor TDMASn Precursor Deposition ALD / CVD / Spin-coating Precursor->Deposition Film Thin Film Deposition->Film Structural Structural Properties (AFM, SEM, XRD) Film->Structural Optical Optical Properties (Spectroscopic Ellipsometry, UV-Vis) Film->Optical Electronic Electronic Properties (Four-Point Probe, Hall Effect, KPFM) Film->Electronic

Caption: General workflow for thin film deposition and subsequent characterization.

Logical Relationship: TDMASn Degradation and its Effects

Degradation_Effects cluster_properties Film Properties Degradation TDMASn Degradation (Presence of BDMASn) Electronic Deteriorated Electronic Properties (Higher Resistance) Degradation->Electronic leads to Growth Unaffected Growth Kinetics & Morphology Degradation->Growth does not significantly affect Device Poor Device Performance (e.g., Low PCE) Electronic->Device results in

References

Technical Support Center: Handling Air-Sensitive Tetrakis(dimethylamino)tin (TDMASn)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling air-sensitive Tetrakis(dimethylamino)tin (TDMASn). It includes a troubleshooting guide and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Troubleshooting Guide

This guide is designed to help users identify and resolve common problems encountered when working with TDMASn.

Problem IDQuestionPossible CausesSuggested Solutions
TDMASn-T-01 My reaction yield is consistently low. - Incomplete reaction: Reaction time may be too short, or the temperature may be too low.- Product decomposition: The reaction temperature may be too high, or the workup procedure may be too harsh.- Loss of material during workup: Product may be partially soluble in the aqueous layer during extraction, or volatile products may be lost during solvent removal.- Impure starting materials: Contaminants in TDMASn or other reagents can interfere with the reaction.- Optimize reaction conditions: Monitor the reaction by TLC or NMR to determine the optimal time and temperature. Consider a stepwise increase in temperature if the reaction is sluggish.- Use milder conditions: If product decomposition is suspected, lower the reaction temperature and use a less aggressive workup.- Improve workup technique: Perform multiple extractions with smaller volumes of solvent. Check the pH of theaqueous layer to ensure the product is in a form that favors partitioning into the organic layer. For volatile products, use a cold trap during solvent removal.- Purify reagents: Ensure the purity of all starting materials. TDMASn can be purified by fractional distillation under vacuum.[1]
TDMASn-T-02 I observe unexpected side products in my reaction. - Presence of impurities: Contaminants in the TDMASn precursor can lead to side reactions.- Reaction with atmospheric components: Accidental exposure to air or moisture can lead to hydrolysis and other side reactions.- Incorrect reaction conditions: Temperature or reactant stoichiometry may be favoring side reactions.- Verify precursor purity: Use high-purity TDMASn (e.g., ≥99.99%).[2] If purity is uncertain, purify by vacuum distillation.[1]- Ensure inert atmosphere: Use proper Schlenk line or glovebox techniques to rigorously exclude air and moisture.- Optimize reaction parameters: Carefully control the reaction temperature and the order and rate of reagent addition.
TDMASn-T-03 My TDMASn precursor has changed color from colorless to light yellow. - Degradation upon heating or prolonged storage: TDMASn can degrade, especially when heated, forming species like bis(dimethylamido)tin(II). This can affect the electronic properties of resulting materials.- Store properly: Keep TDMASn in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place.- Avoid prolonged heating: If heating is necessary for a process like ALD, use the lowest effective temperature and minimize the time the precursor is heated.- Check for performance changes: If color change is observed, be aware that it may impact the electronic properties of your final product, even if growth kinetics appear unaffected.
TDMASn-T-04 I'm experiencing a low growth rate during Atomic Layer Deposition (ALD) of SnO₂. - Low precursor temperature: The vapor pressure of TDMASn may be too low for efficient transport.- Incomplete surface reactions: Pulse or purge times may be too short.- Substrate temperature out of optimal range: The deposition temperature affects the growth rate.- Increase bubbler temperature: Gently warm the TDMASn container to increase its vapor pressure. A temperature of 40 °C provides a vapor pressure of approximately 0.04 Torr.[3]- Optimize ALD cycle times: Systematically vary the TDMASn and co-reactant (e.g., water, ozone) pulse times and the purge times to ensure complete reactions and removal of byproducts.- Adjust substrate temperature: The growth rate of SnO₂ from TDMASn and water is temperature-dependent, with higher growth rates observed at lower temperatures.[4]
TDMASn-T-05 The pressure in my Schlenk line is not reaching the expected vacuum level. - Leaks in the system: Poorly sealed joints or cracks in the glassware can allow air to enter.- Contaminated vacuum pump oil: Oil can become contaminated with volatile byproducts, reducing its efficiency.- Blocked solvent trap: A full or frozen solvent trap can impede vacuum.- Leak check the system: Individually check each stopcock and joint for a good seal. Re-grease joints if necessary.- Maintain the vacuum pump: Change the pump oil regularly.- Manage the cold trap: Ensure the cold trap is sufficiently cold (e.g., with liquid nitrogen) and empty it when it becomes full. Be cautious with solvents that can freeze and block the trap.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What is the proper way to store this compound?

A1: TDMASn is extremely sensitive to moisture and air.[2][5] It should be stored in a tightly sealed, dry container under an inert atmosphere, such as high-purity nitrogen or argon.[2] Keep the container in a cool, well-ventilated area away from heat, open flames, and sparks.[5]

Q2: What personal protective equipment (PPE) should I wear when handling TDMASn?

A2: Always handle TDMASn in a well-ventilated fume hood or a glovebox.[2] Wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), safety goggles or a face shield, and a lab coat.[5]

Q3: How should I handle a spill of TDMASn?

A3: In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[5] Use an absorbent material to collect the spill and place it in a suitable container for disposal. Do not use water to clean up a spill, as TDMASn reacts vigorously with it.[5]

Experimental Procedures

Q4: What are the best practices for setting up a reaction with TDMASn using a Schlenk line?

A4: All glassware must be thoroughly dried in an oven and then assembled while hot and purged with a stream of inert gas. The assembled apparatus should then be subjected to several vacuum/inert gas cycles on the Schlenk line to ensure a completely inert atmosphere. A typical inert gas flow rate is about one bubble per second.[6]

Q5: How can I purify TDMASn if I suspect it is impure?

A5: TDMASn can be purified by fractional distillation under vacuum.[1] This method is effective at removing less volatile impurities and any decomposition products.

Q6: What are the common byproducts of reactions involving TDMASn, and how can I manage them?

A6: The most common byproduct is dimethylamine, which is formed upon hydrolysis or in ligand exchange reactions.[5] Dimethylamine is a flammable and corrosive gas with a strong odor. Reactions should be performed in a well-ventilated fume hood, and any off-gassing should be directed through a bubbler or a trap containing a weakly acidic solution to neutralize the amine.

Q7: How should I clean glassware after using TDMASn?

A7: Glassware should be carefully quenched and cleaned. First, rinse the glassware with an inert, dry solvent (e.g., hexane (B92381) or toluene) under an inert atmosphere to remove the bulk of the TDMASn. The rinses should be disposed of as hazardous waste. Then, the glassware can be carefully rinsed with a protic solvent like isopropanol (B130326) to quench any remaining residue, followed by a standard cleaning procedure with detergent and water. For stubborn inorganic residues, a dilute acid wash may be necessary.[7][8][9]

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₈H₂₄N₄Sn[5]
Molecular Weight 295.01 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 53-55 °C at 0.1 mmHg[2][5]
Density 1.17 g/mL[2]
Vapor Pressure < 0.1 mmHg at 20 °C[5]
~0.04 Torr at 40 °C[3]
Hydrolysis Sensitivity Reacts rapidly with water and protic solvents[2]

Table 2: Recommended Inert Gas Flow Rates for Schlenk Line Operations

OperationRecommended Flow RatePurposeReference(s)
Maintaining Inert Atmosphere ~1 bubble/secondTo maintain a positive pressure of inert gas and prevent air ingress.[6]
Purging Glassware 4-5 bubbles/secondTo quickly flush air out of the apparatus during setup.[10]
Cannula Transfer 4-5 bubbles/secondTo provide sufficient pressure to transfer liquids between flasks.[10]

Experimental Protocols

Protocol 1: General Handling of TDMASn using a Schlenk Line
  • Glassware Preparation: Ensure all glassware is oven-dried for at least 4 hours at >120 °C to remove adsorbed water. Assemble the glassware while hot and immediately place it under a positive pressure of inert gas (argon or nitrogen).

  • Inerting the System: Connect the assembled glassware to the Schlenk line. Perform at least three cycles of evacuating the glassware to a good vacuum (<0.1 Torr) and refilling with high-purity inert gas.

  • Transferring TDMASn: Use a gas-tight syringe that has been purged with inert gas to withdraw the desired amount of TDMASn from the Sure/Seal™ bottle. The transfer should be done under a positive flow of inert gas.

  • Reaction Setup: Add the TDMASn to the reaction flask, which is maintained under a positive pressure of inert gas.

  • Reaction Quenching: Upon completion, cool the reaction mixture to a safe temperature (e.g., 0 °C) and slowly add a quenching agent (e.g., isopropanol) dropwise.

  • Workup: Proceed with the appropriate aqueous or non-aqueous workup.

Protocol 2: Purification of TDMASn by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus that has been thoroughly dried and purged with inert gas.

  • Transfer: Transfer the impure TDMASn to the distillation flask under an inert atmosphere.

  • Distillation: Apply a vacuum and gently heat the distillation flask in an oil bath. Collect the fraction that distills at the expected boiling point and pressure (e.g., 53-55 °C at 0.1 mmHg).[2][5]

  • Storage: Transfer the purified TDMASn to a clean, dry Schlenk flask under an inert atmosphere for storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Workup A Oven-Dry Glassware B Assemble Hot & Purge with N2/Ar A->B C Evacuate/Refill Cycles (3x) B->C D Transfer TDMASn via Syringe C->D E Add to Reaction Flask D->E F Run Reaction E->F G Quench Reaction F->G H Aqueous/Non-Aqueous Workup G->H troubleshooting_logic start Low Reaction Yield q1 Check for Unreacted Starting Material start->q1 q2 Evidence of Product Decomposition? q1->q2 No sol1 Increase Reaction Time/Temp. q1->sol1 Yes q3 Analyze Aqueous Layer from Workup q2->q3 No sol2 Decrease Reaction Time/Temp. q2->sol2 Yes sol3 Optimize Extraction Protocol q3->sol3 Product Detected sol4 Purify Starting Materials q3->sol4 No Product

References

Identifying side reactions of TDMASn with water vs ozone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of Tetrakis(dimethylamino)tin (TDMASn) with water and ozone. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize TDMASn in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the reaction between TDMASn and water?

The primary reaction of TDMASn with water is a vigorous hydrolysis. This reaction yields tin hydroxides and dimethylamine.[1] The overall reaction can be generalized as the replacement of the dimethylamino ligands with hydroxyl groups from water.

Q2: What are the potential side reactions when TDMASn is exposed to water?

Beyond the primary hydrolysis, a key consideration is the formation of tin(II) oxyhydroxide, particularly if there are any reducing agents or specific reaction conditions present. The primary gaseous byproduct is dimethylamine.[2] Incomplete hydrolysis can also lead to the formation of various tin oxo-hydroxide species with remaining dimethylamino groups.

Q3: What are the expected products and side reactions of TDMASn with ozone?

The reaction of TDMASn with ozone is fundamentally a combustion process of the dimethylamino ligands.[3] While detailed studies on the specific byproducts for TDMASn are limited, by analogy to other organometallic precursors with alkylamine ligands, the expected gaseous byproducts include carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ). Incomplete combustion could also lead to the formation of carbon monoxide (CO) and various smaller organic amine fragments.

Q4: Can TDMASn undergo side reactions even before reacting with water or ozone?

Yes. TDMASn can undergo thermal degradation, especially at elevated temperatures commonly used in deposition processes like Atomic Layer Deposition (ALD). This degradation can occur in the precursor container before it even reaches the reaction chamber. The primary degradation products are bis(dimethylamido)tin(II) (BDMASn) and a tin-imine complex.[4][5] The presence of these degradation products can significantly impact the subsequent reactions with water or ozone.

Q5: How can I detect the thermal degradation of my TDMASn precursor?

Thermal degradation of TDMASn can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ¹H NMR and ¹¹⁹Sn NMR are effective techniques to identify the presence of degradation products like BDMASn and the Sn-imine complex alongside the parent TDMASn.[4] Visually, the precursor may change from a colorless liquid to a yellowish tint upon heating, indicating potential degradation.

Troubleshooting Guides

Issue 1: Inconsistent Film Growth or Material Properties in ALD/CVD Processes

Possible Cause: Thermal degradation of the TDMASn precursor.

Troubleshooting Steps:

  • Verify Precursor Purity: Before use, especially if the TDMASn has been stored for a long time or subjected to temperature fluctuations, it is advisable to check its purity using ¹H NMR or ¹¹⁹Sn NMR.

  • Optimize Precursor Temperature: Maintain the TDMASn precursor at the lowest possible temperature that still provides adequate vapor pressure for your process. Avoid prolonged heating at high temperatures.

  • Monitor Byproducts: Use in-situ analytical techniques like mass spectrometry to monitor the gaseous byproducts during the deposition process. The presence of unexpected fragments may indicate precursor degradation.

Issue 2: Uncontrolled or Vigorous Reaction Upon Introduction of Water

Possible Cause: TDMASn reacts very rapidly with water.

Troubleshooting Steps:

  • Control Water Introduction: Introduce water vapor in a controlled manner, for example, by using a mass flow controller or a bubbler with a carrier gas. Avoid direct liquid water contact with TDMASn unless a controlled hydrolysis is the intended experiment.

  • Inert Atmosphere: Ensure all handling of TDMASn is performed under a dry, inert atmosphere (e.g., in a glovebox) to prevent premature hydrolysis from ambient moisture.[6]

  • Solvent Choice: If performing the reaction in a solvent, use anhydrous solvents to have better control over the reaction rate.

Issue 3: Formation of Unwanted Carbon or Nitrogen Impurities in Films Grown with Ozone

Possible Cause: Incomplete combustion of the dimethylamino ligands.

Troubleshooting Steps:

  • Optimize Ozone Concentration and Exposure: Increase the ozone concentration or the exposure time to ensure complete oxidation of the ligands.

  • Increase Deposition Temperature: A higher substrate temperature can promote more complete combustion of the precursor ligands.

  • Post-Deposition Annealing: A post-deposition annealing step in an oxygen-containing atmosphere can help to remove residual carbon and nitrogen impurities.

Data Presentation

Table 1: Quantitative Analysis of TDMASn Thermal Degradation

This table summarizes the quantification of TDMASn and its degradation products after heat treatment, as determined by ¹¹⁹Sn NMR spectroscopy.[4]

CompoundTemperature (°C)DurationPercentage (%)
TDMASn1252 days~90
Degradation Products (BDMASn, Sn-imine complex)1252 days~10

Experimental Protocols

Protocol 1: Analysis of TDMASn Thermal Degradation by NMR Spectroscopy

Objective: To identify and quantify the thermal degradation products of TDMASn.

Methodology:

  • Sample Preparation: An aliquot of the TDMASn precursor is transferred into an NMR tube under an inert atmosphere (e.g., inside a glovebox). The tube is flame-sealed or securely capped to prevent contamination from air and moisture.

  • Heating (Optional): To study thermal stability, the sealed NMR tube containing TDMASn can be heated in an oven at a specific temperature (e.g., 125°C) for a defined period (e.g., 48 hours).[4]

  • NMR Analysis:

    • Acquire ¹H NMR and ¹¹⁹Sn NMR spectra of the sample.

    • In the ¹H NMR spectrum, look for new peaks in addition to the singlet corresponding to the methyl protons of TDMASn. These new peaks may correspond to the protons of the degradation products.

    • In the ¹¹⁹Sn NMR spectrum, the presence of new resonance peaks in addition to the TDMASn signal will indicate the formation of different tin species.

  • Quantification: The relative integrals of the peaks in the ¹¹⁹Sn NMR spectrum can be used to quantify the percentage of TDMASn that has degraded and the relative amounts of the different degradation products.[4]

Mandatory Visualization

TDMASn_Thermal_Degradation TDMASn Thermal Degradation Pathway cluster_products Degradation Products cluster_byproducts Gaseous Byproducts TDMASn TDMASn (this compound) Heat Heat (e.g., 125°C) TDMASn->Heat Dimethylamine Dimethylamine (gaseous byproduct) TDMASn->Dimethylamine N_methylmethanimine N-methylmethanimine (gaseous byproduct) TDMASn->N_methylmethanimine BDMASn BDMASn (bis(dimethylamido)tin(II)) Heat->BDMASn Imine_Complex Sn-imine Complex Heat->Imine_Complex

Caption: Thermal degradation pathway of TDMASn.

TDMASn_Hydrolysis TDMASn Hydrolysis Pathway cluster_reactants Reactants cluster_products Products TDMASn TDMASn (this compound) Water Water (H₂O) TDMASn->Water Tin_Hydroxide Tin Hydroxide (Sn(OH)₄) Water->Tin_Hydroxide Dimethylamine Dimethylamine (4 HN(CH₃)₂) Water->Dimethylamine

Caption: Simplified hydrolysis pathway of TDMASn.

TDMASn_Ozone_Reaction Postulated TDMASn Reaction with Ozone cluster_reactants Reactants cluster_products Main Product cluster_byproducts Gaseous Byproducts (Combustion) TDMASn TDMASn (this compound) Ozone Ozone (O₃) TDMASn->Ozone Tin_Oxide Tin Oxide (SnO₂) Ozone->Tin_Oxide CO2 Carbon Dioxide (CO₂) Ozone->CO2 H2O Water (H₂O) Ozone->H2O NOx Nitrogen Oxides (NOₓ) Ozone->NOx

Caption: Postulated reaction of TDMASn with ozone.

References

How to prevent thermal decomposition of TDMASn during deposition.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal decomposition of tetrakis(dimethylamino)tin (TDMASn) during deposition processes.

Troubleshooting Guide

This guide addresses common issues encountered during the deposition of tin-based films using TDMASn, with a focus on preventing thermal decomposition of the precursor.

Issue: Non-uniform film growth and poor thickness control.

  • Question: My film thickness is not consistent across the substrate, and the growth rate is much higher than expected. What could be the cause?

  • Answer: This is a classic sign of TDMASn thermal decomposition. When the precursor decomposes in the gas phase before reaching the substrate, it can lead to chemical vapor deposition (CVD)-like growth, which is less controlled than atomic layer deposition (ALD). One study noted the onset of thermal decomposition at 350°C, resulting in non-self-limited growth and less uniform films[1].

Issue: High carbon and nitrogen impurity levels in the film.

  • Question: My deposited films show significant carbon and nitrogen contamination in XPS or other characterization techniques. How can I reduce these impurities?

  • Answer: High levels of carbon and nitrogen impurities can result from incomplete reactions at lower temperatures or from the decomposition of the dimethylamino ligands at higher temperatures. For depositions below 200°C, residual dimethylamine (B145610) ligands may remain in the film[2]. To mitigate this, ensure complete reaction by optimizing precursor and co-reactant pulse and purge times. If operating at higher temperatures, the issue might be linked to precursor decomposition.

Issue: Poor electronic properties of the deposited film.

  • Question: The electrical resistance of my tin oxide film is higher than expected, or the performance of my device (e.g., solar cell) is poor. Could this be related to the TDMASn precursor?

  • Answer: Yes, the thermal stability of the TDMASn precursor itself is crucial. Even before deposition, TDMASn can degrade into bis(dimethylamido)tin(II) (BDMASn) when heated (e.g., in the bubbler)[3][4][5]. This degradation can significantly alter the electronic properties of the resulting film, leading to higher electrical resistance[3][4]. It is critical to ensure the purity of the precursor and to use the lowest possible bubbler temperature that provides adequate vapor pressure.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature range for depositing SnO₂ using TDMASn without causing thermal decomposition?

A1: The ideal temperature window for ALD of SnO₂ using TDMASn is typically between 50°C and 300°C[2]. The onset of significant thermal decomposition of TDMASn has been observed at 350°C[1]. However, another study using thermogravimetry (TG) and differential scanning calorimetry (DSC) showed that TDMASn experiences rapid weight loss between 70°C and 150°C, with an endothermic peak at 230°C, suggesting that decomposition can occur at lower temperatures[6]. Therefore, it is recommended to conduct depositions at the lowest possible temperature that still allows for complete surface reactions with the chosen co-reactant.

Q2: How can I minimize TDMASn decomposition before it reaches the deposition chamber?

A2: To prevent premature decomposition, maintain the TDMASn bubbler at a relatively low temperature. A bubbler temperature of 40-45°C is often sufficient[1][7]. It is also critical to heat the delivery lines to a temperature higher than the bubbler to prevent condensation, but not so high as to cause decomposition. A common practice is to maintain the delivery lines at around 150°C[1].

Q3: Does the choice of co-reactant (oxidizer) affect TDMASn stability?

A3: While the co-reactant primarily influences the surface reactions, the overall process conditions, including temperature, are more critical for TDMASn's thermal stability in the gas phase. Common co-reactants for SnO₂ deposition with TDMASn include hydrogen peroxide (H₂O₂), ozone (O₃), and water (H₂O)[1][6][7][8][9]. The choice of co-reactant will affect the optimal deposition temperature and growth rate. For instance, using H₂O can allow for depositions at temperatures as low as 30°C[8][9].

Q4: Are there any special handling and storage requirements for TDMASn?

A4: Yes, TDMASn is sensitive to moisture and air, so it should be handled in an inert atmosphere (e.g., a glovebox)[10]. Proper storage is also critical to prevent degradation. One report indicates that TDMASn can degrade by 0.3% per month even under optimal storage conditions (20°C, <1ppm O₂)[11]. Prolonged heating, even at temperatures around 125°C, can lead to the formation of impurities like BDMASn[3][4]. Therefore, it is advisable to store the precursor in a cool, dark, and dry place and to minimize its time at elevated temperatures in the deposition system.

Data on Deposition Parameters and Film Properties

The following tables summarize key quantitative data from various studies on the deposition of SnO₂ from TDMASn.

Table 1: TDMASn ALD Process Parameters

Substrate Temperature (°C)Co-reactantTDMASn Bubbler Temperature (°C)Growth Per Cycle (Å/cycle)Reference
50 - 325H₂O₂401.58 - 0.83[1]
175H₂O₂30 - 50~1.3[1]
100O₃451.2[7]
100 or 120O₃Not specifiedNot specified[6]
30 - 200H₂O45~2.0 - 0.70[8][9]

Table 2: Influence of Deposition Temperature on SnO₂ Film Properties

Deposition Temperature (°C)Co-reactantFilm PurityRefractive Index (@633 nm)Reference
< 150H₂O₂Residual dimethylamine~1.75[2]
> 200H₂O₂Relatively pure SnO₂~1.9[1]
150H₂ONo carbon or nitrogen detected by XPS~1.95[9]

Experimental Protocols

Detailed Methodology for ALD of SnO₂ using TDMASn and H₂O₂

This protocol is based on a study by Elam et al. and is designed to minimize TDMASn decomposition[1].

  • Substrate Preparation: Use silicon wafers or glass substrates. Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon).

  • Precursor Handling:

    • Maintain the TDMASn bubbler at 40°C. At this temperature, the vapor pressure is approximately 0.04 Torr[1].

    • Heat the delivery lines from the bubbler to the reactor to 150°C to prevent precursor condensation[1].

  • Deposition Parameters:

    • Set the substrate temperature within the ALD window, for example, at 175°C.

    • Use ultra-high purity nitrogen as the carrier and purge gas.

    • A typical ALD cycle consists of the following steps:

      • TDMASn pulse (e.g., 1 second).

      • N₂ purge (e.g., 5 seconds).

      • H₂O₂ pulse (e.g., 1 second).

      • N₂ purge (e.g., 5 seconds).

    • Note: For longer TDMASn exposure times (e.g., >2 seconds), the subsequent purge time should be increased to prevent CVD-like growth[1].

  • Post-Deposition:

    • After the desired number of cycles, cool down the reactor under a nitrogen atmosphere.

    • Characterize the films using techniques such as ellipsometry (for thickness and refractive index), XPS (for composition and purity), and XRD (for crystallinity).

Visualizations

TDMASn_Decomposition_Pathway TDMASn Thermal Degradation Pathway TDMASn TDMASn (this compound) Heat Heat (e.g., in bubbler) TDMASn->Heat exposed to SnImine Sn-imine complex Heat->SnImine forms BDMASn BDMASn (Bis(dimethylamido)tin(II)) SnImine->BDMASn leads to

Caption: Thermal degradation pathway of TDMASn to BDMASn.

ALD_Workflow_for_TDMASn ALD Workflow to Minimize TDMASn Decomposition cluster_precursor_delivery Precursor Delivery cluster_deposition_cycle ALD Cycle Bubbler TDMASn Bubbler (40-45°C) DeliveryLines Heated Delivery Lines (~150°C) Bubbler->DeliveryLines Vapor Flow TDMASn_Pulse 1. TDMASn Pulse DeliveryLines->TDMASn_Pulse Inject into Reactor (Substrate at 50-300°C) Purge1 2. N2 Purge TDMASn_Pulse->Purge1 Oxidant_Pulse 3. Oxidant Pulse (H2O, H2O2, O3) Purge1->Oxidant_Pulse Purge2 4. N2 Purge Oxidant_Pulse->Purge2 Purge2->TDMASn_Pulse Troubleshooting_TDMASn_Decomposition Troubleshooting TDMASn Decomposition Issues Start Deposition Issue Observed (e.g., non-uniformity, high GPC) Check_Temp Is Substrate Temp > 300°C? Start->Check_Temp Lower_Temp Action: Lower substrate temperature into the 50-250°C range. Check_Temp->Lower_Temp Yes Check_Bubbler_Temp Is bubbler temperature too high? Check_Temp->Check_Bubbler_Temp No End Problem Resolved Lower_Temp->End Lower_Bubbler_Temp Action: Lower bubbler temperature (e.g., to 40-45°C). Check_Bubbler_Temp->Lower_Bubbler_Temp Yes Check_Pulse_Purge Are pulse/purge times optimized? Check_Bubbler_Temp->Check_Pulse_Purge No Lower_Bubbler_Temp->End Optimize_Pulse_Purge Action: Increase purge times, especially after the TDMASn pulse. Check_Pulse_Purge->Optimize_Pulse_Purge No Check_Precursor_Age Is the TDMASn precursor old or has it been heated for a long time? Check_Pulse_Purge->Check_Precursor_Age Yes Optimize_Pulse_Purge->End Replace_Precursor Action: Use a fresh batch of TDMASn. Check_Precursor_Age->Replace_Precursor Yes Check_Precursor_Age->End No Replace_Precursor->End

References

Improving film uniformity and conformality with TDMASn.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrakis(dimethylamino)tin (TDMASn) for thin film deposition. The following sections address common issues related to film uniformity and conformality.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with TDMASn.

Issue: Poor Film Uniformity Across the Substrate

Potential Cause Recommended Solution
Incomplete Precursor Saturation The surface may not be fully reacting with the TDMASn precursor during each cycle. Increase the TDMASn pulse time to ensure sufficient exposure and achieve saturation. One study on SnO₂ ALD demonstrated a sharp increase in growth rate with TDMASn exposure times up to approximately 1 second, after which the growth rate increased more gradually, indicating the approach to saturation[1].
Non-Ideal Deposition Temperature The deposition temperature significantly impacts the growth rate and uniformity. For TDMASn with H₂O₂, a stable growth window is generally observed between 100 and 200 °C[2]. However, with H₂O as the co-reactant, the growth rate can be highly sensitive to temperature, decreasing as the temperature rises[2]. Operating outside the optimal atomic layer deposition (ALD) window can lead to non-uniformity. It is crucial to determine the optimal temperature for your specific process.
Precursor Decomposition At elevated temperatures, TDMASn can thermally decompose, leading to chemical vapor deposition (CVD)-like growth and reduced uniformity. The onset of thermal decomposition for TDMASn has been observed at temperatures around 350 °C, resulting in a sharp increase in growth rate and less uniform films[1].
Insufficient Purge Times If the purge time after the TDMASn pulse is too short, precursor molecules may still be present in the chamber during the co-reactant pulse, leading to gas-phase reactions and non-uniform deposition. For longer TDMASn exposure times, it is recommended to also increase the subsequent purge times to prevent this[1].
Precursor Degradation TDMASn can degrade over time, especially when heated, forming species like bis(dimethylamido)tin(II) (BDMASn).[3][4][5] While this degradation may not significantly affect the growth kinetics or film morphology, it can be detrimental to the electronic properties of the film[3][4][5]. It is advisable to use fresh precursor and minimize prolonged heating.

Issue: Poor Film Conformality on High-Aspect-Ratio Structures

Potential Cause Recommended Solution
Insufficient Precursor Exposure In high-aspect-ratio structures, the precursor needs more time to diffuse and react with the entire surface. Increase the TDMASn pulse and exposure times to ensure complete surface saturation within the features.
Non-Self-Limited Growth If the deposition is not in the self-limited ALD regime due to issues like precursor decomposition at high temperatures, conformality will be compromised. Ensure your process parameters (temperature, pulse times) are within the established ALD window. For SnO₂ ALD using TDMASn and H₂O₂, a deposition temperature range of 50–300 °C has been shown to produce conformal films[1][6].
Incomplete Ligand Removal Residual dimethylamine (B145610) ligands from the TDMASn precursor can hinder subsequent reactions, particularly in confined geometries.[6][7] Increasing the co-reactant (e.g., H₂O or H₂O₂) pulse time and ensuring adequate purge times can help facilitate the complete removal of these ligands.

Frequently Asked Questions (FAQs)

Q1: What is the optimal deposition temperature for TDMASn?

A1: The optimal deposition temperature for TDMASn depends on the co-reactant used. For TDMASn with H₂O₂, a stable ALD window with a relatively constant growth rate is typically found between 100 °C and 200 °C.[2] In this range, the growth rate for SnO₂ is approximately 1.2 Å/cycle.[1][6] When using H₂O as the co-reactant, the growth rate is highly temperature-dependent, decreasing significantly as the temperature increases from 30 °C to 200 °C.[2]

Q2: How can I ensure my TDMASn precursor is pure and has not degraded?

A2: TDMASn is a colorless to pale yellow liquid.[8] Significant degradation of TDMASn can occur under heat stress, leading to the formation of BDMASn and a Sn-imine complex.[3][4] While this may not alter the visual appearance, it can negatively impact the electronic properties of the deposited films.[4][5] It is recommended to use precursors from reputable suppliers and to avoid prolonged heating of the precursor vial. If degradation is suspected, characterization of the precursor may be necessary.

Q3: What are the expected growth rates for films deposited with TDMASn?

A3: The growth rate is dependent on the deposition temperature and the co-reactant. For SnO₂ deposition with TDMASn and H₂O₂, an average growth rate of 1.2 Å/cycle is reported in the 50–300 °C range.[1][6] With H₂O as the co-reactant, the growth rate varies more significantly with temperature, from approximately 2.1 Å/cycle at 30 °C down to about 0.5 Å/cycle at 200 °C.[2]

Q4: Can TDMASn be used for low-temperature depositions?

A4: Yes, TDMASn is suitable for low-temperature ALD. High-quality SnO₂ films have been successfully deposited at temperatures as low as 30 °C using TDMASn and water.[2] This makes it compatible with temperature-sensitive substrates, such as those used in biological and polymeric systems.[2]

Experimental Protocols

Atomic Layer Deposition of SnO₂ using TDMASn and H₂O₂

This protocol is based on methodologies reported for achieving uniform and conformal SnO₂ films.

  • Precursor Handling:

    • Use this compound (TDMASn) with a purity of >95%.

    • Heat the TDMASn precursor vial to 40-45 °C to ensure adequate vapor pressure.[1][2]

    • Maintain the precursor delivery lines at a higher temperature (e.g., 150 °C) than the precursor vial to prevent condensation.[1]

  • Substrate Preparation:

    • Use n-type Si(100) wafers or other suitable substrates.

    • Ensure substrates are clean prior to deposition.

  • Deposition Parameters:

    • Deposition Temperature: Maintain the substrate temperature within the ALD window of 50–200 °C for optimal self-limited growth.[1][2]

    • Co-reactant: Use hydrogen peroxide (H₂O₂).

    • Timing Sequence (t₁:t₂:t₃:t₄):

      • t₁ (TDMASn pulse): 0.7 - 1 second. Saturation should be confirmed by observing the growth rate as a function of pulse time.

      • t₂ (Purge): 5 - 20 seconds. Longer purge times may be necessary for higher aspect ratio structures or after longer precursor pulses.

      • t₃ (H₂O₂ pulse): 1 second.

      • t₄ (Purge): 5 - 20 seconds.

    • A typical timing sequence could be 1:5:1:5 (in seconds) for TDMASn pulse:purge:H₂O₂ pulse:purge.[1]

  • Post-Deposition Analysis:

    • Characterize film thickness and uniformity using techniques such as spectroscopic ellipsometry.

    • Assess film conformality on structured substrates using scanning electron microscopy (SEM).[1][6]

    • Evaluate film composition and purity with X-ray photoelectron spectroscopy (XPS).

Data Presentation

Table 1: TDMASn-based SnO₂ ALD Process Parameters and Growth Rates

Co-reactantDeposition Temperature (°C)TDMASn Pulse Time (s)H₂O/H₂O₂ Pulse Time (s)Purge Time (s)Growth Rate (Å/cycle)Reference
H₂O₂50115~1.6[2]
H₂O₂175115~1.2[1]
H₂O₂200115~1.3[2]
H₂O301230~2.1[2]
H₂O1501230~0.7[2]
H₂O2001230~0.5[2]

Visualizations

G start Start: Poor Film Uniformity or Conformality check_temp Is Deposition Temperature within ALD Window? (e.g., 100-200°C for TDMASn/H₂O₂) start->check_temp adjust_temp Adjust Temperature to Optimal ALD Window check_temp->adjust_temp No check_pulse Are Precursor/Co-reactant Pulse Times Sufficient for Saturation? check_temp->check_pulse Yes adjust_temp->check_pulse increase_pulse Increase Pulse Times check_pulse->increase_pulse No check_purge Are Purge Times Adequate? check_pulse->check_purge Yes increase_pulse->check_purge increase_purge Increase Purge Times check_purge->increase_purge No check_precursor Is Precursor Integrity Confirmed? check_purge->check_precursor Yes increase_purge->check_precursor replace_precursor Replace with Fresh TDMASn Precursor check_precursor->replace_precursor No solution Solution: Improved Uniformity and Conformality check_precursor->solution Yes replace_precursor->solution G cluster_cycle Single ALD Cycle step1 Step 1: TDMASn Pulse (Surface Reaction) step2 Step 2: Inert Gas Purge (Remove Excess Precursor) step1->step2 step3 Step 3: Co-reactant Pulse (e.g., H₂O₂ or H₂O) step2->step3 step4 Step 4: Inert Gas Purge (Remove Byproducts) step3->step4 end_cycle End of Cycle (Thin Film Layer) step4->end_cycle start Start (Substrate) start->step1 repeat Repeat N Cycles end_cycle->repeat repeat->step1

References

Minimizing particle formation in TDMASn-based ALD/CVD.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TDMASn-Based ALD/CVD

Welcome to the technical support center for TDMASn-based Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize particle formation and optimize their thin film deposition processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of particle formation in TDMASn-based deposition processes?

A1: Particle formation in TDMASn-based ALD/CVD typically stems from three main sources:

  • Gas-Phase Nucleation: This occurs when the precursor thermally decomposes in the gas phase before reaching the substrate. For TDMASn, this becomes significant at temperatures above its ALD window, particularly around 350°C, leading to non-self-limited growth.[1]

  • Precursor Condensation: TDMASn can condense on cold spots within the delivery lines or on the chamber walls if they are not adequately heated. These condensed droplets can then be transported to the substrate as particles.[2] To prevent this, delivery lines are often heated to temperatures such as 150°C.[1]

  • Incomplete Purging and Byproduct Removal: Insufficient purge times can leave unreacted precursor or reaction byproducts, such as dimethylamine (B145610) (DMA), in the chamber. DMA can bind strongly to the surface, and its slow desorption can interfere with the subsequent ALD cycle, leading to CVD-type growth and particle generation.[1][3]

Q2: What is the recommended ALD temperature window for TDMASn?

A2: The optimal ALD window for TDMASn depends on the co-reactant used. For processes using TDMASn and hydrogen peroxide (H₂O₂), a common window is between 100°C and 200°C.[3] Growth has been observed at temperatures as low as 50°C.[1] However, as temperatures rise towards 300°C, the process becomes more sensitive, and exceeding 325°C can lead to thermal decomposition of the TDMASn precursor, causing a sharp increase in growth rate and particle formation.[1]

Q3: How does the handling and temperature of the TDMASn precursor itself impact the process?

A3: Proper temperature control of the TDMASn source is critical. The precursor is typically held in a bubbler at a stable, elevated temperature (e.g., 40°C) to ensure a consistent vapor pressure.[1] It is crucial that the gas lines connecting the bubbler to the reactor are heated to a significantly higher temperature (e.g., 150°C) to prevent the precursor from condensing in the lines before reaching the chamber.[1] Additionally, TDMASn can degrade over time, especially when heated, into compounds like bis(dimethylamido)tin(II).[4][5] While this degradation primarily affects the film's electronic properties, it underscores the importance of using a fresh, high-purity precursor.[4][5]

Q4: Why are extended purge times often necessary for TDMASn processes?

A4: Extended purge times are crucial to thoroughly remove any unreacted TDMASn and, importantly, the dimethylamine (DMA) reaction byproduct from the chamber.[1] DMA has been observed to bind strongly to the hydroxylated surface of the growing film, leading to slow desorption.[1][3] If the purge is too short, residual DMA or TDMASn can lead to parasitic CVD reactions during the subsequent co-reactant pulse, contributing to film non-uniformity and particle generation. For longer TDMASn exposure times, the purge times should also be proportionally increased.[1]

Troubleshooting Guide: High Particle Counts

This guide provides a systematic approach to diagnosing and resolving issues with particle formation during TDMASn-based deposition.

Issue: Observation of excessive particles on the substrate and within the chamber.

Below is a logical workflow to troubleshoot this issue.

G start High Particle Count Detected q1 Is Deposition Temperature > 300°C? start->q1 a1_yes Lower Deposition Temperature to ALD Window (e.g., 150-200°C) q1->a1_yes Yes q2 Are Precursor Lines Adequately Heated (e.g., to 150°C)? q1->q2 No end_node Re-run Process and Verify Particle Reduction a1_yes->end_node a2_yes Increase Line and/or Chamber Wall Temperature q2->a2_yes No q3 Are Purge Times Sufficiently Long (e.g., >5 seconds)? q2->q3 Yes a2_yes->end_node a3_yes Increase N2 Purge Duration After TDMASn Pulse q3->a3_yes No q4 Has a Chamber Clean Been Performed Recently? q3->q4 Yes a3_yes->end_node a4_yes Perform In-Situ Plasma Clean or Mechanical Chamber Clean q4->a4_yes No q4->end_node Yes a4_yes->end_node

Caption: Troubleshooting workflow for particle formation.

Data Presentation

Table 1: Key Process Parameters for Minimizing Particles in TDMASn ALD
ParameterRecommended Value/RangeRationale & Key ConsiderationsCitations
Deposition Temperature 100°C – 250°CThis range constitutes the typical ALD window, promoting self-limiting surface reactions while avoiding precursor decomposition.[1][3]
TDMASn Bubbler Temp. 30°C – 50°C (40°C is common)Provides sufficient and stable vapor pressure for consistent precursor delivery.[1]
Precursor Delivery Lines ~150°CMust be kept significantly hotter than the bubbler to prevent precursor condensation, a major source of particles.[1]
TDMASn Pulse Time 0.5 – 2.0 secondsMust be long enough to achieve full saturation of the substrate surface. This is reactor-dependent.[1]
Purge Time > 5 secondsCrucial for removing unreacted precursor and strongly-adsorbed byproducts (DMA). Should be increased if precursor pulse is lengthened.[1]
Co-reactant H₂O₂, H₂O, O₃H₂O₂ is a common choice. The choice of oxidant can affect the growth rate and film properties.[1][3][6]

Experimental Protocols

Protocol 1: Baseline Method for Low-Particle SnO₂ ALD

This protocol describes a starting point for depositing smooth, low-particle SnO₂ films using TDMASn and H₂O₂.

G cluster_prep System Preparation cluster_dep Deposition Cycle cluster_post Post-Deposition p1 1. Set Temperatures: - Substrate: 175°C - TDMASn Bubbler: 40°C - Delivery Lines: 150°C p2 2. Stabilize System Allow all temperatures to stabilize and perform a system leak check. p1->p2 p3 3. ALD Cycle Sequence (t₁-t₂-t₃-t₄): - t₁ (TDMASn Pulse): 1.0 s - t₂ (N₂ Purge): 5.0 s - t₃ (H₂O₂ Pulse): 1.0 s - t₄ (N₂ Purge): 5.0 s p2->p3 p4 4. Repeat Cycles Execute the required number of cycles (e.g., 100 cycles for ~12 nm film). p3->p4 p5 5. Cool Down Cool the system under a steady flow of inert gas (N₂). p4->p5 p6 6. Characterization Analyze film for thickness (ellipsometry), surface roughness (AFM), and particle density (SEM). p5->p6

Caption: Experimental workflow for SnO₂ ALD.

Methodology Details:

  • System Preparation:

    • Set the substrate temperature to 175°C.[1]

    • Maintain the TDMASn precursor bubbler at 40°C.[1]

    • Heat all precursor delivery lines to 150°C to prevent condensation.[1]

    • Allow temperatures to stabilize for at least 30 minutes. Ensure the chamber base pressure is within the acceptable range for your system.

  • Deposition:

    • Use a carrier gas such as ultra-high purity nitrogen (N₂) at a consistent flow rate (e.g., 60 sccm).[1]

    • Execute the ALD cycles using a timing sequence of 1s (TDMASn) : 5s (N₂ Purge) : 1s (H₂O₂) : 5s (N₂ Purge) .[1]

    • Repeat for the desired number of cycles to achieve the target film thickness. The growth rate at these conditions is approximately 1.2 Å/cycle.[7]

  • Post-Deposition Analysis:

    • After deposition, cool the chamber to room temperature under a continuous flow of N₂.

    • Remove the substrate and characterize the film. Use Scanning Electron Microscopy (SEM) or a surface scanner to evaluate particle density. Use Atomic Force Microscopy (AFM) to measure surface roughness and Spectroscopic Ellipsometry (VASE) to determine film thickness and refractive index.[1]

Protocol 2: General Chamber Cleaning to Mitigate Particle Flaking

Flaking of deposited material from chamber walls is a common source of particles.[2] Regular chamber maintenance is essential.

  • In-Situ Plasma Cleaning (if available):

    • Run a plasma clean cycle using gases like O₂ or an NF₃/Ar mixture, following the tool manufacturer's recommendations. This helps etch away accumulated SnO₂ deposits from the chamber walls and showerhead.

    • Perform this cleaning at regular intervals (e.g., after a set number of deposition runs) to prevent excessive buildup.

  • Mechanical (Vent) Cleaning:

    • Safely vent the chamber to atmosphere.

    • Carefully remove internal chamber components ("kits").

    • Use appropriate solvents (e.g., isopropanol) and cleanroom wipes to manually clean the chamber interior and all removed parts. For stubborn deposits, bead blasting or replacement of parts may be necessary.

    • Reassemble the chamber, perform a thorough pump-down, and conduct a bake-out to remove any residual moisture or solvents before resuming depositions.

References

Technical Support Center: SnO₂ Film Deposition using TDMASn

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the atomic layer deposition (ALD) of tin oxide (SnO₂) films using tetrakis(dimethylamino)tin(IV) (TDMASn) as the precursor.

Troubleshooting Guide

This guide addresses common issues encountered during the ALD of SnO₂ with TDMASn.

Problem Potential Cause Recommended Solution
Non-uniform film thickness 1. Inadequate purge time leading to Chemical Vapor Deposition (CVD) side reactions.[1] 2. Thermal decomposition of the TDMASn precursor at high temperatures.[1] 3. Non-uniform substrate temperature.1. Increase the purge time after both the TDMASn and the oxidant pulse to ensure complete removal of unreacted precursors and byproducts. For longer TDMASn exposure times (>2s), the purge time should also be increased.[1] 2. Ensure the deposition temperature is below the TDMASn decomposition temperature (onset at 350°C).[1] 3. Verify the temperature uniformity across the substrate holder.
Low growth rate 1. Incomplete surface reactions due to insufficient precursor exposure. 2. Low concentration of surface hydroxyl groups.[1] 3. Deposition temperature is too high, leading to desorption of precursors.[2]1. Increase the TDMASn or oxidant (e.g., H₂O, H₂O₂) pulse time to ensure saturation of the surface reactions.[1][2] 2. Using H₂O₂ as the oxidant can lead to a higher concentration of surface hydroxyl groups and a higher growth rate compared to H₂O.[3][4] 3. Optimize the deposition temperature. Lower temperatures (e.g., 30-150°C) can sometimes lead to higher growth rates.[2]
High film roughness 1. Nucleation delay, especially on hydrogen-terminated silicon (H-Si).[5] 2. Island growth (3D growth mechanism).[5]1. Introduce a seeding layer, such as a thin Al₂O₃ film, before SnO₂ deposition to promote uniform nucleation.[1] 2. Optimize deposition parameters (temperature, pulse/purge times) to favor layer-by-layer growth.
Poor electrical conductivity 1. Film contamination with residual ligands (e.g., dimethylamine).[6] 2. Amorphous film structure.[2] 3. Presence of oxygen vacancies.[4]1. Increase purge times to facilitate the removal of byproducts.[6] Deposition at temperatures above 150°C can reduce residual dimethylamine (B145610).[6] 2. Perform post-deposition annealing (e.g., at 600°C in N₂) to crystallize the film into the rutile SnO₂ phase.[2] 3. Using a stronger oxidant like H₂O₂ can reduce oxygen vacancies and improve electron extraction.[4]
Film delamination 1. Poor adhesion to the substrate. 2. High film stress.1. Ensure proper substrate cleaning and surface preparation before deposition. A UV/Ozone clean can be effective.[7] 2. Optimize the deposition temperature and film thickness to minimize stress.

Frequently Asked Questions (FAQs)

Q1: What is the optimal purge time for SnO₂ ALD using TDMASn?

A1: The optimal purge time is crucial to prevent CVD reactions and ensure self-limiting growth. It depends on several factors, including reactor geometry, gas flow rates, and precursor pulse times. A general guideline is to use purge times long enough to remove all non-chemisorbed precursors and reaction byproducts. For TDMASn, purge times of 10 seconds or more are often required for complete desorption of dimethylamine byproducts.[6] In some studies, purge times of 30 to 40 seconds have been used to ensure a robust ALD process window.[2][5][8] When using longer TDMASn pulses, it is recommended to also increase the subsequent purge time.[1]

Q2: How does the purge time affect the growth per cycle (GPC)?

A2: Insufficient purge times can lead to an artificially high GPC due to CVD-like growth. In a proper ALD process, once the purge time is sufficient to remove excess precursor and byproducts, the GPC should saturate and become independent of further increases in purge duration. One study determined that a purge time of 15 seconds for TDMASn was sufficient to achieve saturation.[9]

Q3: What is the effect of the oxidant (H₂O vs. H₂O₂) on the ALD process and SnO₂ film quality?

A3: The choice of oxidant significantly impacts the SnO₂ ALD process.

  • H₂O₂: Generally yields a higher GPC compared to H₂O, which is attributed to a higher concentration of surface hydroxyl groups.[3] It can also lead to films with fewer oxygen vacancies, which improves electrical properties and device stability in applications like perovskite solar cells.[4]

  • H₂O: A common and effective oxidant for TDMASn. The process is well-established, but may result in a lower GPC compared to H₂O₂.[2]

Q4: What is the typical ALD temperature window for TDMASn?

A4: SnO₂ films can be deposited using TDMASn and an oxidant over a wide range of temperatures, typically from 50°C to 300°C.[1] The GPC generally decreases as the deposition temperature increases within this window.[1][2] At temperatures above 350°C, thermal decomposition of TDMASn can occur, leading to non-self-limited growth.[1]

Q5: My SnO₂ films are amorphous. How can I make them crystalline?

A5: As-deposited SnO₂ films grown by ALD at lower temperatures are typically amorphous.[2][6] To induce crystallinity, a post-deposition annealing step is required. For example, annealing in a nitrogen atmosphere at 600°C can lead to the formation of polycrystalline rutile SnO₂.[2]

Experimental Protocols

Detailed Methodology for SnO₂ ALD using TDMASn and H₂O

This protocol is a synthesis of methodologies reported in the literature.[2][5][8]

  • Substrate Preparation:

    • Clean substrates (e.g., Si wafers, glass) by sonicating in a sequence of detergent, deionized water, acetone, and ethanol (B145695) for 10 minutes each.[7]

    • Dry the substrates with a nitrogen gun.

    • Perform a UV/Ozone treatment for 10 minutes to remove organic residues and create a hydrophilic surface.[7]

  • ALD Reactor Setup:

    • Load the cleaned substrates into the ALD reactor.

    • Heat the reactor to the desired deposition temperature (e.g., 150-200°C).

    • Heat the TDMASn precursor to 40-60°C to ensure adequate vapor pressure.[1][8]

    • Maintain the precursor delivery lines at a higher temperature than the precursor (e.g., 150°C) to prevent condensation.[1]

  • ALD Cycle:

    • The ALD cycle consists of four steps:

      • TDMASn Pulse: Introduce TDMASn vapor into the reactor for a set duration (e.g., 0.5 - 1.5 seconds) to allow for self-limiting chemisorption onto the substrate surface.[5][8]

      • Purge 1: Purge the reactor with an inert gas (e.g., N₂ or Ar) for a sufficient time (e.g., 30 - 40 seconds) to remove unreacted TDMASn and gaseous byproducts.[5][8]

      • H₂O Pulse: Introduce H₂O vapor into the reactor for a set duration (e.g., 0.5 - 2.0 seconds).[2][5][8]

      • Purge 2: Purge the reactor with the inert gas for a sufficient time (e.g., 30 - 40 seconds) to remove unreacted H₂O and byproducts.[5][8]

    • Repeat this cycle for the desired number of times to achieve the target film thickness.

  • Post-Deposition (Optional):

    • For crystalline films, anneal the samples in a tube furnace under a nitrogen atmosphere at a specified temperature (e.g., 600°C) for a set duration.[2]

Data Presentation

Table 1: Effect of Purge Time on SnO₂ Growth Rate
TDMASn Purge Time (s)OxidantOxidant Purge Time (s)Deposition Temp. (°C)Growth per Cycle (Å/cycle)Reference
15H₂O302000.48[9][10]
30H₂O30100-150Not specified, but used in a stable process[8]
40H₂O40170~0.7[5]
>10H₂O₂Not specifiedNot specifiedNoted as required for complete DMA desorption[6]
Table 2: ALD Process Parameters from Literature
TDMASn Pulse (s)Purge 1 (s)Oxidant Pulse (s)Purge 2 (s)OxidantDeposition Temp. (°C)GPC (Å/cycle)Reference
1.530130H₂O100Not specified[8]
1515H₂O₂1751.2[1][3]
115130H₂O2000.48[9][10]
130230H₂O1500.70[2]
0.5400.540H₂O170~0.7[5]

Visualizations

ALD_Workflow cluster_prep Substrate Preparation cluster_ald ALD Cycle cluster_post Post-Deposition sub_clean Substrate Cleaning (Sonication) sub_dry N₂ Drying sub_clean->sub_dry uv_ozone UV/Ozone Treatment sub_dry->uv_ozone tdmasn_pulse TDMASn Pulse uv_ozone->tdmasn_pulse Load into Reactor purge1 Inert Gas Purge 1 tdmasn_pulse->purge1 h2o_pulse Oxidant Pulse (H₂O or H₂O₂) purge1->h2o_pulse purge2 Inert Gas Purge 2 h2o_pulse->purge2 purge2->tdmasn_pulse Repeat N Cycles anneal Annealing (Optional) for Crystallization purge2->anneal

Caption: Experimental workflow for SnO₂ ALD.

Purge_Effect cluster_purge Purge Time Adequacy cluster_consequences Consequences for Film Quality insufficient Insufficient Purge Time cvd CVD-like Growth insufficient->cvd contamination Film Contamination insufficient->contamination sufficient Sufficient Purge Time ald Self-limiting ALD Growth sufficient->ald pure High Purity Film sufficient->pure non_uniform Non-uniformity cvd->non_uniform uniform Uniform Film ald->uniform

Caption: Effect of purge time on SnO₂ film quality.

References

Technical Support Center: ALD Systems and TDMASn Precursor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the cleaning procedures for Atomic Layer Deposition (ALD) systems after using Tetrakis(dimethylamino)tin (TDMASn).

Troubleshooting Guide

This guide addresses common issues that may arise during ALD experiments with TDMASn, potentially linked to chamber cleanliness.

Q1: I am observing a drift in my deposition rate or film properties over multiple runs. What could be the cause?

A1: A drift in deposition rate or film properties can often be attributed to a change in the surface conditions of the ALD reactor chamber. Residue from previous depositions, including unreacted TDMASn precursor and its byproducts, can accumulate on the chamber walls. This buildup can alter the surface chemistry, leading to inconsistencies in film growth. A thorough chamber cleaning is recommended to restore a consistent deposition environment.

Q2: My deposited films are showing an increase in particle contamination. How can I address this?

A2: Increased particle contamination is a strong indicator that residue is flaking off from the chamber walls or other internal components. This is common when deposited films on the chamber surfaces become thick and stressed. A comprehensive cleaning of the ALD chamber and precursor delivery lines is necessary to remove the source of these particles.

Q3: I am noticing non-uniform film growth across my substrate. Could this be related to chamber cleaning?

A3: Yes, non-uniform film growth can be a symptom of an unclean reactor. An uneven accumulation of residues on the chamber surfaces can lead to temperature gradients and non-uniform precursor flow patterns, both of which can negatively impact the uniformity of the deposited film. A proper cleaning procedure will help to ensure a consistent and uniform processing environment.

Q4: The base pressure of my ALD system is higher than usual. What should I check?

A4: An elevated base pressure can be caused by the outgassing of volatile species from residues accumulated within the chamber. Byproducts of TDMASn, such as dimethylamine (B145610) (DMA), can adsorb strongly to surfaces and slowly desorb, contributing to a higher base pressure. A bake-out of the system after cleaning can help to remove these volatile residues. If the problem persists after a bake-out, a more thorough cleaning may be required.

Logical Troubleshooting Workflow for Deposition Issues

The following diagram illustrates a logical workflow for troubleshooting common deposition issues that may be related to the cleanliness of your ALD system.

TroubleshootingWorkflow cluster_0 Start: Deposition Issue Observed cluster_1 Initial Checks cluster_2 Troubleshooting Path start Deposition Anomaly (e.g., Rate Drift, Particles, Non-uniformity) check_params Verify Process Parameters (Temperature, Pressure, Pulse Times) start->check_params check_precursor Check Precursor Canister (Level, Temperature, Valve Operation) start->check_precursor is_clean Is the Chamber Clean? check_params->is_clean check_precursor->is_clean perform_clean Perform Chamber Cleaning (Refer to Cleaning Protocol) is_clean->perform_clean No run_test Run Test Deposition is_clean->run_test Yes bake_out System Bake-out perform_clean->bake_out bake_out->run_test issue_resolved Issue Resolved? run_test->issue_resolved contact_support Contact Technical Support issue_resolved->contact_support No end End issue_resolved->end Yes

Caption: Troubleshooting workflow for ALD deposition issues.

Frequently Asked Questions (FAQs)

Q1: How often should I clean my ALD system when using TDMASn?

A1: The cleaning frequency depends on several factors, including the deposition temperature, the total number of deposition cycles, and the thickness of the films being deposited. As a general guideline, a preventative cleaning schedule is recommended. Visual inspection for residue buildup and monitoring of process parameters (e.g., base pressure, deposition rate) can help determine the optimal cleaning interval for your specific process.

Q2: What are the primary residues I should be concerned about after using TDMASn?

A2: The primary residues of concern are unreacted TDMASn precursor, tin oxide deposits on chamber surfaces, and the reaction byproduct dimethylamine (DMA). DMA is known to have a strong affinity for surfaces and can be challenging to remove completely.[1][2]

Q3: What are the recommended cleaning solvents for TDMASn residues?

A3: TDMASn reacts rapidly with water and protic solvents. For ex-situ cleaning of chamber components, a multi-step process using a sequence of organic solvents is generally recommended. A common practice for cleaning vacuum components involves sequential sonication in acetone (B3395972), isopropanol (B130326), and deionized water. However, for stubborn organometallic residues, more specialized cleaning solutions may be necessary. A patented cleaning solvent for organometallic compounds like diethylzinc (B1219324) (DEZn) suggests a mixture containing a β-diketone like acetylacetone (B45752) and a tertiary amine like triethylamine (B128534) in a carrier solvent such as acetonitrile. This type of solution may also be effective for TDMASn residues, but should be tested for compatibility with your system's materials. Always ensure that any cleaning solvent used is compatible with the materials of your ALD system, such as stainless steel and any o-rings or seals.

Q4: Is an in-situ cleaning process possible after TDMASn deposition?

A4: In-situ cleaning using plasma is a common technique in ALD. For tin oxide deposits, a plasma process using a mixture of hydrogen (H₂) and a hydrocarbon has been shown to be effective at forming volatile tin compounds that can be pumped out of the chamber. This would be followed by an oxygen plasma step to remove any carbon-containing polymer byproducts. Another approach for general ALD chamber cleaning involves using a chlorine-based plasma.[3][4] The feasibility and effectiveness of these in-situ processes depend on the specific configuration of your ALD system and should be developed in consultation with the equipment manufacturer.

Q5: What safety precautions should I take during the cleaning process?

A5: TDMASn is a reactive and potentially hazardous material. Always handle it in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. When performing ex-situ cleaning, ensure that the chamber components are handled with care and that all cleaning procedures are carried out in a safe environment. Be aware of the hazards associated with the cleaning solvents being used and follow all safety guidelines provided in their respective Safety Data Sheets (SDS).

Q6: How should I dispose of waste generated from the cleaning process?

A6: Waste generated from the cleaning process, including used solvents and wipes contaminated with TDMASn residues, should be treated as hazardous waste.[5] It is crucial to collect all waste in properly labeled, sealed containers. Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of any TDMASn-contaminated waste down the drain.[5]

Experimental Protocol: General Ex-Situ Cleaning of ALD Chamber Components

This protocol provides a general guideline for the ex-situ cleaning of stainless steel components of an ALD reactor after use with TDMASn. Always consult your ALD system's manual and safety guidelines before performing any maintenance.

Materials:

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

  • Lint-free wipes

  • High-purity acetone

  • High-purity isopropanol (IPA)

  • Deionized (DI) water

  • Ultrasonic bath

  • Nitrogen gas for drying

  • Appropriate hazardous waste containers

Procedure:

  • System Cooldown and Venting:

    • Ensure the ALD system is safely shut down and has cooled to room temperature.

    • Vent the reactor chamber to atmospheric pressure with dry nitrogen.

  • Component Removal:

    • Carefully remove the internal components to be cleaned, such as chamber liners and substrate holders. Handle these parts with clean gloves to avoid further contamination.

  • Initial Mechanical Cleaning:

    • In a fume hood, use lint-free wipes to gently remove any loose particles or visible residue from the component surfaces.

  • Solvent Cleaning (in Ultrasonic Bath):

    • Place the components in a clean beaker suitable for sonication.

    • Step 1: Acetone Wash: Submerge the components in high-purity acetone and sonicate for 15-20 minutes. This step helps to dissolve organic residues.

    • Step 2: Isopropanol Wash: Decant the acetone and replace it with high-purity IPA. Sonicate for another 15-20 minutes. This step removes residual acetone and other contaminants.

    • Step 3: Deionized Water Rinse: Decant the IPA and rinse the components thoroughly with DI water. Sonicate in DI water for 15-20 minutes to remove any remaining solvents and water-soluble contaminants.

  • Drying:

    • Remove the components from the DI water and dry them thoroughly using a stream of high-purity nitrogen gas. Ensure all moisture is removed, especially from crevices and threaded holes.

  • Bake-out (Optional but Recommended):

    • For ultra-high vacuum systems, a bake-out of the cleaned components in a vacuum oven is recommended to remove any adsorbed water and volatile residues. A typical bake-out is performed at a temperature compatible with the component materials (e.g., 150-200°C) for several hours.

  • Reassembly:

    • Once the components are clean and dry, carefully reinstall them into the ALD chamber using clean gloves and tools.

  • System Pump-down and Bake-out:

    • Pump down the ALD system to its base pressure. A system bake-out according to the manufacturer's recommendations is advisable to further outgas the chamber and achieve optimal vacuum conditions before the next deposition run.

Quantitative Data Summary

ParameterValueSource
TDMASn Decomposition TemperatureOnset at ~350 °C[2]
Dimethylamine (DMA) DesorptionSlow desorption, can require extended purge times[6]
In-situ Cleaning Temperature (Chlorine-based)400-500 °C[4]

This table summarizes key quantitative data relevant to the handling and cleaning procedures for TDMASn in ALD systems.

References

Technical Support Center: Enhancing Electrical Conductivity of SnO₂ Films from TDMASn

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the electrical conductivity of tin oxide (SnO₂) films synthesized from tetrakis(dimethylamino)tin (TDMASn).

Troubleshooting Guides

Low electrical conductivity is a frequent issue in the deposition of SnO₂ films. The following table outlines common problems, their potential causes, and recommended solutions based on experimental evidence.

Problem Potential Cause(s) Recommended Solution(s)
High Film Resistivity Low Deposition Temperature: Incomplete precursor reaction and incorporation of impurities at lower temperatures can lead to high resistivity. For instance, films deposited at 115 °C can exhibit high resistivity (7.3 × 10² Ω·cm).[1]Increase the deposition temperature. A significant decrease in resistivity is often observed at temperatures of 200°C and above.[1][2][3]
Impurities from Precursor: Residual dimethylamine (B145610) ligands can remain in the film, especially at deposition temperatures below 150°C-200°C, increasing resistivity.[2][4]Optimize the deposition temperature to be at or above 200°C to ensure more complete reaction and removal of precursor ligands.[1][2][5] Consider using a more reactive co-reactant like ozone or an oxygen plasma to facilitate cleaner decomposition.[1][2][6]
Amorphous Film Structure: Amorphous films generally have lower conductivity compared to their crystalline counterparts due to increased electron scattering.[7][8]Perform post-deposition annealing. Annealing at temperatures around 400°C can induce crystallization and significantly reduce resistivity.[7] Alternatively, depositing at higher temperatures (e.g., 250°C) can promote the growth of polycrystalline films.[1]
Insufficient Oxidant Reactivity or Concentration: Incomplete oxidation of the TDMASn precursor can lead to the formation of sub-stoichiometric and less conductive SnOₓ.Use a stronger oxidizing agent like ozone (O₃) or an oxygen plasma instead of water (H₂O).[1][2][6][9] Increasing the ozone concentration can also improve film quality and electrical properties.[9][10][11]
Low Carrier Concentration Oxygen Vacancies: An insufficient concentration of oxygen vacancies, which act as n-type dopants in SnO₂, can lead to low carrier concentration.Adjusting the ozone concentration during deposition can influence the number of oxygen vacancies.[10] Post-deposition annealing in a controlled atmosphere can also be used to modify the defect chemistry.
Ineffective Doping: For intentionally doped films, improper incorporation or activation of dopant atoms will result in low carrier concentration.Optimize doping parameters such as dopant precursor flow rate and deposition temperature. Post-deposition annealing may be required to activate the dopants.
Low Carrier Mobility Grain Boundary Scattering: In polycrystalline films, electron scattering at grain boundaries can limit mobility.Annealing can increase grain size, thereby reducing the density of grain boundaries and improving mobility.[12][13]
Impurity Scattering: The presence of impurities, such as residual carbon or nitrogen from the TDMASn precursor, can act as scattering centers for charge carriers.[2]Increase the deposition temperature or use a more reactive co-reactant to minimize impurity incorporation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical range of electrical resistivity for SnO₂ films deposited from TDMASn?

A1: The electrical resistivity of SnO₂ films grown from TDMASn can vary significantly depending on the deposition conditions. For films deposited using ozone as the reactant, resistivities as low as 5.63 x 10⁻⁴ Ω·cm have been achieved at deposition temperatures above 200°C.[1] In plasma-enhanced atomic layer deposition (PEALD), a resistivity of 1.8 × 10⁻³ Ω·cm has been reported for films deposited at 200°C.[14] However, at lower temperatures (e.g., 115°C), the resistivity can be as high as 7.3 × 10² Ω·cm.[1]

Q2: How does the choice of oxidant affect the electrical conductivity?

A2: The choice of oxidant plays a crucial role in determining the electrical properties of the resulting SnO₂ films. Using stronger oxidants like ozone (O₃) or oxygen plasma generally leads to films with higher conductivity compared to those grown with water (H₂O).[1][2][6][9] This is attributed to more efficient removal of precursor ligands and a more complete oxidation of the tin precursor, resulting in films with fewer impurities and better stoichiometry.[2][9] For instance, the growth rate of SnO₂ films is higher with O₃ compared to H₂O at the same temperature, indicating a different and more efficient reaction pathway.[9]

Q3: What is the effect of post-deposition annealing on the conductivity of SnO₂ films?

A3: Post-deposition annealing is a highly effective method for enhancing the electrical conductivity of SnO₂ films. Annealing can induce crystallization in initially amorphous films, which reduces electron scattering and thereby decreases resistivity.[7] The process can also increase carrier mobility and density.[12] For example, annealing at 400°C in air has been shown to crystallize amorphous SnO₂ films and significantly reduce their electrical resistivity.[7] The conductivity of spin-coated SnO₂ films has been observed to increase with annealing temperature, reaching 916 S/m at 500°C.[13]

Q4: Can doping be used to enhance the conductivity of SnO₂ films from TDMASn?

A4: Yes, doping is a common strategy to improve the electrical conductivity of SnO₂. While the provided search results primarily focus on undoped SnO₂, the general principles of doping SnO₂ are applicable. Introducing dopants like fluorine or antimony can increase the carrier concentration and thus enhance conductivity.[8] Zinc doping has also been shown to unusually enhance the electrical conductivity of SnO₂ films.[15]

Q5: How does the deposition temperature influence the film's properties?

A5: The deposition temperature is a critical parameter that significantly impacts the structural, optical, and electrical properties of SnO₂ films.

  • At low temperatures (e.g., 50°C - 150°C): Films are often amorphous and may contain residual impurities from the precursor, leading to higher resistivity.[1][2][4]

  • At higher temperatures (e.g., 200°C - 250°C): The films tend to be polycrystalline with lower resistivity, higher carrier concentration, and improved mobility.[1] For example, films deposited above 200°C using TDMASn and ozone showed high carrier concentrations (3.2 x 10²⁰ - 1.2 x 10²¹ cm⁻³) and Hall mobility (~32 cm²/Vs).[1]

Experimental Protocols

Protocol 1: Atomic Layer Deposition (ALD) of SnO₂ Films using TDMASn and Ozone

This protocol describes a typical thermal ALD process for depositing conductive SnO₂ films.

Materials and Equipment:

  • ALD reactor

  • TDMASn precursor

  • Ozone (O₃) gas source

  • Substrates (e.g., Si, glass)

  • Carrier gas (e.g., Argon)

Procedure:

  • Substrate Preparation: Clean the substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).

  • Deposition Parameters:

    • Set the substrate temperature to a range of 150°C to 250°C. A temperature of 200°C is a good starting point for achieving low resistivity.[1][3]

    • Heat the TDMASn precursor bubbler to a suitable temperature (e.g., 45°C) to ensure adequate vapor pressure.[14]

  • ALD Cycle: The ALD cycle consists of four steps:

    • TDMASn Pulse: Introduce TDMASn vapor into the reactor for a set duration (e.g., 2 seconds).[14]

    • Purge 1: Purge the reactor with an inert carrier gas (e.g., Argon) for a sufficient time (e.g., 10 seconds) to remove unreacted precursor and byproducts.[14]

    • Ozone Pulse: Introduce ozone into the reactor for a specific duration.

    • Purge 2: Purge the reactor again with the inert carrier gas to remove unreacted ozone and byproducts.

  • Film Growth: Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle (GPC) is dependent on the deposition temperature and can range from approximately 0.046 nm/cycle at 115°C to 0.192 nm/cycle at 250°C.[1]

  • Post-Deposition Annealing (Optional): To further improve conductivity, the deposited films can be annealed in a tube furnace. A typical annealing process would be at 400°C in air.[7]

Data Presentation

Table 1: Electrical Properties of SnO₂ Films vs. Deposition Temperature (TDMASn + O₃)
Deposition Temperature (°C)Resistivity (Ω·cm)Carrier Concentration (cm⁻³)Hall Mobility (cm²/Vs)Reference
1157.3 x 10²--[1]
2008.9 x 10⁻⁴1.4 x 10²¹12.5[1]
>2005.63 x 10⁻⁴3.2 x 10²⁰ - 1.2 x 10²¹~32[1]
Table 2: Electrical Properties of SnO₂ Films from PEALD (TDMASn + O₂ Plasma)
Deposition Temperature (°C)Resistivity (Ω·cm)Carrier Density (cm⁻³)Mobility (cm²/Vs)Reference
2001.8 x 10⁻³9.6 x 10¹⁹36.0[14]

Visualizations

experimental_workflow sub Substrate Cleaning pulse_sn 1. TDMASn Pulse precursor TDMASn Precursor precursor->pulse_sn purge1 2. Purge pulse_sn->purge1 Repeat n cycles pulse_o3 3. Oxidant Pulse (O₃ or O₂ Plasma) purge1->pulse_o3 Repeat n cycles purge2 4. Purge pulse_o3->purge2 Repeat n cycles purge2->pulse_sn anneal Post-Deposition Annealing (Optional) purge2->anneal analysis Characterization (Electrical, Structural) anneal->analysis

Caption: Experimental workflow for depositing and characterizing SnO₂ films.

logical_relationship temp Deposition Temperature impurities Reduced Impurities temp->impurities influences crystallinity Increased Crystallinity temp->crystallinity influences oxidant Oxidant (O₃, O₂ Plasma) oxidant->impurities influences anneal Post-Deposition Annealing anneal->crystallinity influences grain Increased Grain Size anneal->grain influences mobility Increased Carrier Mobility impurities->mobility leads to crystallinity->mobility leads to carrier Increased Carrier Concentration crystallinity->carrier leads to grain->mobility leads to conductivity Enhanced Electrical Conductivity mobility->conductivity contributes to carrier->conductivity contributes to

Caption: Factors influencing the electrical conductivity of SnO₂ films.

References

Validation & Comparative

A Head-to-Head Comparison: TDMASn vs. SnCl₄ as Tin Precursors for Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of atomic layer deposition (ALD) for tin-based thin films, the choice of precursor is a critical determinant of the final material properties and the process parameters. This guide provides a comprehensive comparison of two commonly used tin precursors: the metalorganic compound Tris(dimethylamino)tin, or TDMASn, and the inorganic halide, tin(IV) chloride (SnCl₄). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal precursor for their specific applications.

Executive Summary

TDMASn and SnCl₄ present distinct advantages and disadvantages. TDMASn is favored for its ability to facilitate low-temperature deposition, which is crucial for temperature-sensitive substrates. It also avoids the introduction of halogen impurities and the creation of corrosive byproducts. In contrast, SnCl₄ is a more traditional and cost-effective precursor that typically yields crystalline films at higher temperatures. However, its use is associated with potential chlorine contamination and the production of corrosive hydrochloric acid (HCl).

Performance and Properties: A Tabular Comparison

The following tables summarize the key performance indicators and resulting film properties for ALD processes using TDMASn and SnCl₄.

Table 1: ALD Process Parameters

ParameterTDMASnSnCl₄
Typical Deposition Temperature 30°C - 200°C[1]300°C - 600°C[2]
Common Oxidants H₂O, O₃, H₂O₂[3]H₂O, H₂O₂[2]
Growth Rate (per cycle) ~0.7 - 2.0 Å[1]~0.5 - 1.0 Å
Byproducts DimethylamineHydrochloric acid (HCl)[4]

Table 2: Resulting Film Properties

PropertyTDMASnSnCl₄
Crystallinity Typically amorphous as-deposited[1]Polycrystalline[3]
Film Purity Prone to carbon and nitrogen impurities at lower temperaturesPotential for chlorine impurities, especially at lower temperatures
Surface Morphology Generally smooth and featureless[3]Can lead to rougher surfaces with a higher density of defects[2]
Conformality ExcellentGood
Resistivity ~0.3 Ω·cm (for a 140 nm film)[3]Varies with deposition temperature and purity
Refractive Index ~1.8-1.9~2.0[3]

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols for the ALD of tin oxide (SnO₂).

ALD of SnO₂ using TDMASn and Water

A typical experimental setup for the ALD of SnO₂ using TDMASn involves a hot-wall ALD reactor.

Precursor Handling and Delivery:

  • The TDMASn precursor is typically heated to around 60°C to ensure adequate vapor pressure.[5]

  • The precursor delivery lines and the reactor manifold are maintained at a higher temperature (e.g., 115°C) to prevent condensation.[5]

  • Deionized water is used as the oxidant.

Deposition Cycle: A standard ALD cycle consists of four steps:

  • TDMASn Pulse: A pulse of TDMASn vapor is introduced into the reactor chamber. A typical pulse duration is 1.5 seconds.[5]

  • Purge 1: The chamber is purged with an inert gas, such as nitrogen (N₂), to remove any unreacted TDMASn and byproducts. A typical purge time is 30 seconds.[5]

  • Water Pulse: A pulse of water vapor is introduced into the chamber. A typical pulse duration is 1 second.[5]

  • Purge 2: The chamber is again purged with N₂ to remove unreacted water and byproducts. A typical purge time is 30 seconds.[5]

This cycle is repeated until the desired film thickness is achieved. The substrate temperature is maintained at the desired deposition temperature, for example, 100°C.[5]

ALD of SnO₂ using SnCl₄ and Water

The ALD of SnO₂ using SnCl₄ is also performed in a hot-wall reactor.

Precursor Handling and Delivery:

  • SnCl₄ has a higher vapor pressure than TDMASn and is often used at or near room temperature.

  • Deionized water is the typical co-reactant.

Deposition Cycle: The ALD cycle is analogous to the TDMASn process:

  • SnCl₄ Pulse: A pulse of SnCl₄ vapor is introduced. A typical pulse duration is 0.5 seconds.[6]

  • Purge 1: The chamber is purged with an inert gas. A typical purge time is 10 seconds.[6]

  • Water Pulse: A pulse of water vapor is introduced. A typical pulse duration is 1.0 second.[6]

  • Purge 2: The chamber is purged with an inert gas. A typical purge time is 10 seconds.[6]

The substrate temperature for the SnCl₄ process is significantly higher, typically in the range of 300-600°C.[2]

Visualizing the Process: ALD Mechanisms and Workflow

To better understand the differences between the two precursors, the following diagrams illustrate the ALD reaction mechanisms and a comparative experimental workflow.

TDMASn_Mechanism cluster_step1 Step 1: TDMASn Pulse cluster_step2 Step 2: H₂O Pulse A Surface-OH C Surface-O-Sn(N(CH₃)₂)₃ A->C Reaction B Sn(N(CH₃)₂)₄ (TDMASn) B->C D HN(CH₃)₂ (byproduct) C->D E Surface-O-Sn(N(CH₃)₂)₃ G Surface-O-Sn(OH)₃ E->G Reaction F H₂O F->G H HN(CH₃)₂ (byproduct) G->H

Caption: ALD reaction mechanism for TDMASn and water.

SnCl4_Mechanism cluster_step1 Step 1: SnCl₄ Pulse cluster_step2 Step 2: H₂O Pulse A Surface-OH C Surface-O-SnCl₃ A->C Reaction B SnCl₄ B->C D HCl (byproduct) C->D E Surface-O-SnCl₃ G Surface-O-Sn(OH)₃ E->G Reaction F H₂O F->G H HCl (byproduct) G->H

Caption: ALD reaction mechanism for SnCl₄ and water.

ALD_Workflow_Comparison cluster_TDMASn TDMASn Process cluster_SnCl4 SnCl₄ Process T1 Load Substrate T2 Heat to 50-200°C T1->T2 T3 TDMASn Pulse T2->T3 T4 N₂ Purge T3->T4 T5 H₂O/O₃/H₂O₂ Pulse T4->T5 T6 N₂ Purge T5->T6 T7 Repeat Cycle T6->T7 T8 Amorphous SnO₂ Film T7->T8 S1 Load Substrate S2 Heat to 300-600°C S1->S2 S3 SnCl₄ Pulse S2->S3 S4 N₂ Purge S3->S4 S5 H₂O Pulse S4->S5 S6 N₂ Purge S5->S6 S7 Repeat Cycle S6->S7 S8 Crystalline SnO₂ Film S7->S8

Caption: Comparative workflow for ALD of SnO₂.

Concluding Remarks

The selection between TDMASn and SnCl₄ for the ALD of tin-based films is highly dependent on the specific requirements of the application. For processes demanding low deposition temperatures to protect sensitive substrates, and where the avoidance of corrosive byproducts and halogen contamination is paramount, TDMASn emerges as the superior choice. Conversely, when the goal is to deposit crystalline tin oxide films and the substrate can withstand higher temperatures, SnCl₄ offers a cost-effective and well-established alternative. Researchers and professionals should carefully weigh the tradeoffs in process conditions, film properties, and cost to make an informed decision that best suits their research or development objectives.

References

The Superiority of Tetrakis(dimethylamino)tin for Advanced Material Deposition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, the choice of precursor is critical in synthesizing high-quality thin films and nanomaterials. In the realm of tin-based compounds, Tetrakis(dimethylamino)tin (TDMASn) is emerging as a superior alternative to traditional halogenated precursors like tin tetrachloride (SnCl₄) and tin tetraiodide (SnI₄). This guide provides an objective comparison, supported by experimental data, to highlight the distinct advantages of TDMASn.

The primary benefits of utilizing TDMASn lie in its halogen-free nature, which circumvents issues of corrosion and impurity contamination, and its ability to facilitate lower-temperature deposition processes. These characteristics are crucial for applications in sensitive electronics and advanced material fabrication.

Performance Comparison: TDMASn vs. Halogenated Precursors

The use of TDMASn in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for producing tin oxide (SnO₂) thin films showcases its significant advantages over halogenated counterparts.

FeatureThis compound (TDMASn)Tin Tetrachloride (SnCl₄)Tin Tetraiodide (SnI₄)
Deposition Temperature As low as 30-50°C[1][2][3]Typically 300-600°CALD window up to 750°C
Byproducts Dimethylamine (non-corrosive)[1]Hydrochloric acid (HCl) (corrosive)[1]Corrosive byproducts
Film Quality Smooth, conformal, amorphous films[1][2][3]Can lead to rougher surfaces and defects-
Contamination Halogen-free films[1]Potential for chlorine contaminationPotential for iodine contamination
Corrosion Issues Avoids corrosion of deposition equipment[1][3][4]Corrosive to deposition equipment[1]Corrosive to equipment
Agglomeration Less prone to agglomeration[1][3]Can form agglomerates, leading to non-uniform coatings[1]-
Growth Rate (ALD) ~1.2-2.0 Å/cycle (with H₂O₂ or H₂O)[1][2]Lower growth rates typically observed[1]Higher growth rates than SnCl₄ in some cases

Experimental Data Highlights

Low-Temperature Deposition with TDMASn

One of the most significant advantages of TDMASn is the ability to deposit high-quality SnO₂ films at significantly lower temperatures compared to halogenated precursors. Research has demonstrated successful ALD of SnO₂ using TDMASn and water at temperatures as low as 30°C[2][4]. This is a stark contrast to the high temperatures required for processes using SnCl₄, which typically operate in the 300-600°C range. The lower thermal budget offered by TDMASn is critical for applications involving temperature-sensitive substrates, such as in perovskite solar cells and flexible electronics[5].

Film Characteristics

Films deposited using TDMASn are noted for their smoothness and amorphous nature[1][2][3]. Atomic force microscopy has shown a surface roughness of only 0.84 nm for a 92 nm thick film deposited via ALD[1][3]. In contrast, the use of SnCl₄ can lead to films with a rougher surface and a higher density of defects due to the corrosive nature of the HCl byproduct, which can etch the deposited film.

Purity and Corrosion

The absence of halogens in TDMASn eliminates the formation of corrosive byproducts like HCl, which are a major drawback of using SnCl₄[1][4]. This not only prevents damage to the deposition equipment but also results in films with higher purity, free from halogen contamination. This is particularly important for electronic applications where impurities can significantly degrade device performance.

Experimental Protocols

Atomic Layer Deposition of SnO₂ using TDMASn and H₂O₂

A common method for depositing SnO₂ thin films involves the use of TDMASn and hydrogen peroxide (H₂O₂) as precursors in an ALD reactor.

Methodology:

  • The TDMASn precursor is held in a stainless steel bubbler, typically maintained at 40°C, and delivered to the reactor using an inert carrier gas like nitrogen.

  • The ALD cycle consists of sequential pulses of TDMASn and H₂O₂ into the reaction chamber, separated by purge steps with the carrier gas.

  • A typical timing sequence for a cycle is t₁:t₂:t₃:t₄, where t₁ is the TDMASn exposure time, t₂ is the purge time, t₃ is the H₂O₂ exposure time, and t₄ is the final purge time. An example sequence is 1:5:1:5 seconds[1].

  • The substrate temperature is maintained at the desired deposition temperature, which can range from 50°C to 300°C[1][3].

  • The film thickness is controlled by the number of ALD cycles performed.

Logical Workflow: Precursor Choice and its Consequences

The decision to use TDMASn over halogenated precursors has a direct impact on the entire deposition process and the final product quality.

G cluster_0 Precursor Selection cluster_1 Deposition Process cluster_2 Resulting Film Properties & Outcomes TDMASn TDMASn Low_Temp Low Temperature (30-200°C) TDMASn->Low_Temp Non_Corrosive Non-Corrosive Byproducts TDMASn->Non_Corrosive Halogenated Halogenated Precursor (e.g., SnCl4) High_Temp High Temperature (>300°C) Halogenated->High_Temp Corrosive Corrosive Byproducts (HCl) Halogenated->Corrosive Substrate_Compatibility Wide Substrate Compatibility Low_Temp->Substrate_Compatibility High_Purity High Purity, Halogen-Free Non_Corrosive->High_Purity Contamination Potential Halogen Contamination Corrosive->Contamination Equipment_Damage Equipment Damage Corrosive->Equipment_Damage Smooth_Film Smooth, Conformal Film High_Purity->Smooth_Film Rough_Film Rougher Film, More Defects Contamination->Rough_Film

Workflow of precursor choice and its impact.

ALD Reaction Pathway with TDMASn

The ALD process with TDMASn and an oxygen source like water or hydrogen peroxide proceeds through self-limiting surface reactions.

G start Hydroxylated Surface (-OH) pulse_tdmasn Pulse TDMASn Sn[N(CH3)2]4 start->pulse_tdmasn end SnO2 Film Growth end->start Next Cycle surface_reaction1 Surface Reaction: -OH + Sn[N(CH3)2]4 -> -O-Sn[N(CH3)2]3 + HN(CH3)2 pulse_tdmasn->surface_reaction1 purge1 Purge pulse_oxidant Pulse Oxidant (H2O or H2O2) purge1->pulse_oxidant surface_reaction2 Surface Reaction: -O-Sn[N(CH3)2]3 + H2O -> -O-SnO-OH + 3 HN(CH3)2 pulse_oxidant->surface_reaction2 purge2 Purge purge2->end surface_reaction1->purge1 surface_reaction2->purge2

Simplified ALD cycle for SnO₂ using TDMASn.

References

A Comparative Guide to Metalorganic Tin Precursors: TDMASn vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in materials science and semiconductor fabrication, the choice of a metalorganic precursor is a critical determinant of thin film quality and device performance. This guide provides an objective comparison of Tris(dimethylamino)tin (TDMASn) with other common tin precursors, supported by experimental data, to inform precursor selection for applications such as transparent conducting oxides and next-generation electronics.

The deposition of high-quality tin oxide (SnO₂) thin films is crucial for a wide range of applications, including transparent conductive electrodes in solar cells and displays, gas sensors, and low-emissivity windows. The properties of these films are highly dependent on the deposition technique and, most importantly, the chemical precursor used. This guide focuses on the performance of TDMASn in comparison to other metalorganic and inorganic tin precursors, such as Tetramethyltin (TMT) and tin tetrachloride (SnCl₄), primarily in the context of Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) methods.

Performance Comparison of Tin Precursors

The selection of a tin precursor influences several key aspects of the deposition process and the resulting film characteristics. These include the deposition temperature, growth rate, purity of the film, and its electrical and optical properties.

Key Advantages of TDMASn

TDMASn has emerged as a promising precursor for SnO₂ deposition, offering several advantages over traditional precursors like SnCl₄. A significant benefit of TDMASn is the ability to deposit films at lower temperatures, which is crucial for applications involving temperature-sensitive substrates. Furthermore, the use of TDMASn avoids the introduction of halogen impurities into the film and the generation of corrosive byproducts like HCl, which can damage deposition equipment.[1][2]

Quantitative Performance Metrics

The following tables summarize the key performance indicators for TDMASn, TMT, and SnCl₄ based on reported experimental data. It is important to note that deposition parameters can vary between studies, affecting the direct comparability of some data points.

Table 1: Deposition Parameters and Growth Characteristics

PrecursorDeposition MethodDeposition Temperature (°C)Growth Rate (Å/cycle for ALD)Reference
TDMASn ALD50 - 3000.83 - 1.58[1]
ALD30 - 2000.70 - 2.0[3]
TMT CVD550 - 600N/A[4]
SnCl₄ CVD450 - 650N/A[4]
ALD400 - 600N/A (Higher refractive index suggests denser film)[1]

Table 2: Electrical Properties of Resulting SnO₂ Films

PrecursorDeposition MethodDeposition Temperature (°C)Resistivity (Ω·cm)Carrier Concentration (cm⁻³)Hall Mobility (cm²/V·s)Reference
TDMASn ALD>2005.63 x 10⁻⁴3.2 x 10²⁰ - 1.2 x 10²¹~32[5]
TMT CVD550N/AN/A33[4]
CVD600N/AN/A35[4]
SnCl₄ CVD450N/AN/A13[4]
CVD650N/AN/A28[4]

Table 3: Optical Properties of Resulting SnO₂ Films

PrecursorDeposition MethodAnnealing/Deposition Temperature (°C)Transmittance (%)Optical Band Gap (eV)Reference
TDMASn Spin-coating55083.23.41[6]
TMT CVD550>803.92 - 4.0[4]
SnCl₄ CVD450>803.62[4]
CVD650>803.92 - 4.0[4]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized procedures for SnO₂ thin film deposition using TDMASn and SnCl₄.

Atomic Layer Deposition of SnO₂ using TDMASn

A typical ALD process for depositing SnO₂ using TDMASn involves the sequential exposure of a substrate to the precursor and an oxidant, separated by inert gas purges.

  • Precursor and Oxidant: Tetrakis(dimethylamino)tin (TDMASn) is used as the tin precursor, and common oxidants include hydrogen peroxide (H₂O₂), ozone (O₃), or water (H₂O).[1][3]

  • Deposition Temperature: The substrate temperature is maintained within the ALD window, typically between 50°C and 300°C for TDMASn.[1]

  • Pulse Sequence: A typical ALD cycle consists of the following steps: a. TDMASn pulse (e.g., 1 second) to allow the precursor to chemisorb onto the substrate surface. b. Inert gas purge (e.g., nitrogen or argon for 5 seconds) to remove unreacted precursor and byproducts. c. Oxidant pulse (e.g., H₂O₂ for 1 second) to react with the adsorbed precursor layer, forming SnO₂. d. Inert gas purge (e.g., 5 seconds) to remove reaction byproducts.

  • Film Thickness: The desired film thickness is achieved by repeating this cycle. The growth per cycle is typically in the range of 0.8 to 1.6 Å.[1]

Chemical Vapor Deposition of SnO₂ using SnCl₄

CVD of SnO₂ using SnCl₄ is a more traditional method, often employed in industrial settings.

  • Precursor and Reactant: Tin tetrachloride (SnCl₄) is used as the tin precursor, and water vapor is typically the oxygen source.[4]

  • Deposition Temperature: The substrate temperature is generally higher than in TDMASn-based ALD, typically ranging from 450°C to 650°C.[4]

  • Process: a. The substrate is placed in a reaction chamber and heated to the desired deposition temperature. b. SnCl₄ vapor and water vapor are introduced into the chamber simultaneously. c. The precursors react on the hot substrate surface to form a SnO₂ film.

  • Film Properties: The resulting films are often polycrystalline, and their properties are influenced by the deposition temperature and precursor flow rates.[1]

Visualizing the Comparison and Process

To better illustrate the relationships and workflows, the following diagrams are provided.

Precursor_Comparison cluster_advantages Advantages cluster_disadvantages Disadvantages TDMASn TDMASn (Tris(dimethylamino)tin) low_temp Lower Deposition T TDMASn->low_temp no_halogen No Halogen Impurities TDMASn->no_halogen less_corrosive Less Corrosive Byproducts TDMASn->less_corrosive TMT TMT (Tetramethyltin) high_temp Higher Deposition T TMT->high_temp SnCl4 SnCl4 (Tin Tetrachloride) SnCl4->high_temp corrosive Corrosive Byproducts (HCl) SnCl4->corrosive impurities Potential for Cl Impurities SnCl4->impurities

Caption: Comparison of advantages and disadvantages of different tin precursors.

ALD_Workflow start Start ALD Cycle precursor_pulse Pulse TDMASn Precursor start->precursor_pulse purge1 Inert Gas Purge precursor_pulse->purge1 oxidant_pulse Pulse Oxidant (e.g., H2O2) purge1->oxidant_pulse purge2 Inert Gas Purge oxidant_pulse->purge2 end_cycle End of Cycle purge2->end_cycle repeat Repeat for Desired Thickness end_cycle->repeat repeat->precursor_pulse Next Cycle

Caption: Generalized workflow for Atomic Layer Deposition of SnO₂ using TDMASn.

Conclusion

TDMASn stands out as a highly effective precursor for the deposition of SnO₂ thin films, particularly for applications requiring low processing temperatures and high purity. While TMT and SnCl₄ are established precursors, they present challenges such as higher deposition temperatures and, in the case of SnCl₄, the formation of corrosive byproducts and potential for chlorine contamination. The choice of precursor will ultimately depend on the specific requirements of the application, including substrate limitations, desired film properties, and equipment compatibility. The data presented in this guide serves as a valuable resource for researchers and scientists in making an informed decision for their thin film deposition needs.

References

A Comparative Guide to the Characterization of SnO₂ Films Grown from TDMASn Precursor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the properties of tin oxide (SnO₂) thin films grown using the metalorganic precursor tetrakis(dimethylamino)tin(IV) (TDMASn) against other common precursors. The information presented is tailored for researchers, scientists, and drug development professionals, offering objective experimental data and detailed methodologies to support material selection and process optimization.

Performance Comparison of SnO₂ Films from Different Precursors

The choice of precursor significantly influences the structural, optical, and electrical properties of the resulting SnO₂ films. This section presents a comparative summary of key performance indicators for films grown from TDMASn and the more traditional inorganic precursor, tin tetrachloride (SnCl₄).

Structural Properties

The crystalline structure of SnO₂ films, including crystallite size and orientation, is critical for their application. X-ray diffraction (XRD) is the primary technique used for this characterization.

PrecursorDeposition MethodDeposition/Annealing Temperature (°C)Crystallite Size (nm)Film Structure
TDMASn Spin Coating250-Amorphous[1]
350-Polycrystalline[1]
450-Polycrystalline[1]
550-Polycrystalline[1]
SnCl₄ Chemical Vapor Deposition450-Different from higher temperatures[2]
>550Larger with increasing temperaturePolycrystalline[2]
Optical Properties

The optical characteristics of SnO₂ films, such as transparency and bandgap, are crucial for their use in transparent conducting oxides and other optoelectronic devices.

PrecursorDeposition MethodDeposition/Annealing Temperature (°C)Transmittance (%)Optical Bandgap (eV)Refractive Index
TDMASn Spin Coating55083.2[1][3]3.41[1]-
Atomic Layer Deposition50--~1.8[4]
15094 (for 140 nm film)[5]-~1.85[4]
>200--1.9[4]
SnCl₄ Chemical Vapor Deposition>550-3.92 - 4.0[2]~2.0[4]
450-3.62[2]-
Electrical Properties

The electrical resistivity of SnO₂ films is a key parameter for applications requiring conductive coatings.

PrecursorDeposition MethodDeposition/Annealing Temperature (°C)Resistivity (Ω·cm)
TDMASn Spin Coating250Highest[1]
350Moderate[1]
450Moderate[1]
550Lowest[1]
Atomic Layer Deposition150~0.3[5]

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

X-ray Diffraction (XRD)
  • Objective: To determine the crystalline structure, phase, and crystallite size of the SnO₂ films.

  • Instrumentation: A PANalytical X'Pert PRO X-ray Diffractometer with Cu Kα radiation is a suitable instrument.[1]

  • Procedure:

    • The deposited films are cut to a size compatible with the instrument's sample holder.

    • The samples are mounted in the diffractometer.

    • XRD patterns are recorded in the desired 2θ range.

    • The obtained diffraction peaks are compared with standard JCPDS data for SnO₂ to identify the crystalline phases.

    • The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Scanning Electron Microscopy (SEM)
  • Objective: To investigate the surface morphology and cross-sectional structure of the SnO₂ films.

  • Procedure:

    • For insulating substrates, the samples are first coated with a thin conductive layer, such as carbon, to prevent charging.[1]

    • The sample is mounted on a stub and placed in the SEM chamber.

    • The electron beam is scanned across the sample surface to generate images.

    • For cross-sectional analysis, the sample is carefully cleaved before coating and mounting.

UV-vis Spectroscopy
  • Objective: To measure the optical transmittance and absorbance of the SnO₂ films and to determine the optical bandgap.

  • Instrumentation: A UV-1800 spectrophotometer or a similar instrument can be used.[1]

  • Procedure:

    • A bare substrate is used as a reference to calibrate the spectrophotometer.

    • The transmittance and absorbance spectra of the SnO₂ film are recorded over a specific wavelength range (e.g., 200-800 nm).

    • The optical bandgap (Eg) is determined from the absorbance data using a Tauc plot, which involves plotting (αhν)² versus photon energy (hν) for a direct bandgap semiconductor like SnO₂.

Resistivity Measurement
  • Objective: To determine the electrical resistivity of the SnO₂ films.

  • Procedure:

    • A four-point probe setup is typically used to minimize the influence of contact resistance.

    • The four probes are brought into contact with the surface of the SnO₂ film.

    • A known current is passed through the outer two probes, and the voltage is measured across the inner two probes.

    • The sheet resistance is calculated from the measured current and voltage.

    • The electrical resistivity is then determined by multiplying the sheet resistance by the film thickness.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the characterization process for SnO₂ films.

G cluster_prep Sample Preparation cluster_characterization Film Characterization cluster_analysis Data Analysis & Interpretation start SnO₂ Film Deposition (e.g., ALD, Spin Coating) xrd Structural Analysis (XRD) start->xrd sem Morphological Analysis (SEM/AFM) start->sem uvvis Optical Analysis (UV-vis Spectroscopy) start->uvvis resistivity Electrical Analysis (Four-Point Probe) start->resistivity cryst_phase Crystallinity & Phase xrd->cryst_phase morphology Surface & Thickness sem->morphology optical_prop Transmittance & Bandgap uvvis->optical_prop elec_prop Resistivity resistivity->elec_prop

References

A Comparative Guide to the Electrical Resistivity of SnO₂ Films: TDMASn vs. SnCl₄ Precursors

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of tin oxide (SnO₂) thin films deposited via Atomic Layer Deposition (ALD) using tetrakis(dimethylamino)tin (TDMASn) and tin tetrachloride (SnCl₄) as precursors. This guide provides researchers, scientists, and engineers with a direct comparison of the electrical properties and deposition methodologies, supported by experimental data from peer-reviewed studies.

The selection of a chemical precursor is a critical factor that dictates the final properties of tin oxide (SnO₂) thin films, a widely used transparent conducting oxide in applications ranging from photovoltaics and gas sensors to optoelectronics.[1] This guide focuses on a comparison between two common precursors for Atomic Layer Deposition (ALD): the metalorganic compound this compound (TDMASn) and the inorganic compound tin tetrachloride (SnCl₄).

The primary advantage of using TDMASn is the ability to deposit SnO₂ films at significantly lower temperatures, as low as 50°C, while avoiding the corrosive effects associated with the traditional SnCl₄ precursor.[1] Conversely, SnO₂ films prepared with the SnCl₄ precursor are noted for their potential for higher electrical conductivity, attributed to inherent chlorine doping.[2]

Comparative Electrical Resistivity and Deposition Parameters

The electrical resistivity of SnO₂ films is highly dependent on the deposition temperature and the choice of precursor and oxidant. The following table summarizes key findings from various studies to provide a comparative overview.

PrecursorOxidantDeposition Temperature (°C)Film Thickness (nm)Resistivity (Ω·cm)Carrier Concentration (cm⁻³)Mobility (cm²/V·s)Reference
TDMASn H₂O₂140140~0.3Not ReportedNot ReportedElam et al. (2008)[1]
TDMASn O₃-plasma115Not Reported7.3 x 10²Not ReportedNot ReportedFarva & Kim (2021)[3]
TDMASn O₃-plasma200Not Reported8.9 x 10⁻⁴1.4 x 10²¹12.5Farva & Kim (2021)[3]
TDMASn O₂-plasma165Not Reported~1.0 x 10⁻²Not ReportedNot ReportedChistiakova et al.[4]
TDMASn O₂-plasma90-120Not Reportedup to ~10⁵Not ReportedNot ReportedChistiakova et al.[4]
SnCl₄ H₂O300Not Reported3.0 x 10⁻³Not ReportedNot ReportedLin et al. (2015)[2]
SnCl₄ H₂O450Not Reported2.6 x 10⁻²Not ReportedNot ReportedLin et al. (2015)[2]

Key Observations:

  • SnO₂ films deposited with TDMASn exhibit a wide range of resistivity values that are strongly influenced by the deposition temperature and the oxidant used.[3][4]

  • Using an ozone plasma with TDMASn at 200°C resulted in a remarkably low resistivity of 8.9 x 10⁻⁴ Ω·cm.[3] In contrast, lower deposition temperatures lead to significantly higher resistivity.[3]

  • Films grown from SnCl₄ and water show a clear trend of decreasing conductivity (increasing resistivity) as the deposition temperature rises from 300°C to 450°C.[2] This is attributed to a lower concentration of chlorine incorporated into the film at higher temperatures.[2]

  • The lowest resistivity reported for SnCl₄-based films in the cited studies is 3.0 x 10⁻³ Ω·cm, which is comparable to the highly conductive films produced with TDMASn under optimized plasma conditions.[2]

Experimental Protocols

The methodologies for depositing and characterizing SnO₂ films are crucial for understanding the resulting material properties. Below are summaries of the experimental protocols from the referenced studies.

TDMASn Precursor Protocol (Thermal ALD)
  • Precursor and Oxidant: this compound (TDMASn) and hydrogen peroxide (H₂O₂) were used as the tin precursor and oxygen source, respectively.[1]

  • Deposition System: The deposition was carried out in an ALD reactor. The TDMASn was held in a stainless steel bubbler at 40°C, and the tubing connecting to the reactor was maintained at 150°C to prevent precursor condensation.[1]

  • Deposition Parameters: Films were deposited at temperatures ranging from 50 to 300°C.[1] A typical ALD cycle involved sequential exposures to TDMASn and H₂O₂.[1]

  • Characterization: Film thickness was determined using spectroscopic ellipsometry.[1] Electrical resistivity was measured for films deposited on glass substrates.[1]

TDMASn Precursor Protocol (Plasma-Enhanced ALD)
  • Precursor and Oxidant: TDMASn was used as the tin precursor with an O₃-plasma as the oxidant.[3]

  • Deposition Parameters: The influence of various growth temperatures, ranging from 115°C to 250°C, on the film properties was investigated.[3]

  • Characterization: The electrical properties, including resistivity, carrier concentration, and mobility, were determined through Hall effect measurements.[3]

SnCl₄ Precursor Protocol (Thermal ALD)
  • Precursor and Oxidant: Tin tetrachloride (SnCl₄) and water (H₂O) were used as the reactants.[2]

  • Deposition Parameters: The thin films were prepared by ALD at deposition temperatures between 300 and 450°C.[2][5]

  • Characterization: The electrical properties of the as-deposited SnO₂ films were analyzed. The conductivity was measured, and the resistivity was calculated accordingly.[2] The chlorine concentration in the films was evaluated using Secondary Ion Mass Spectrometry (SIMS).[2]

Visualizing the Deposition and Characterization Workflow

The following diagram illustrates the generalized workflow for the deposition of SnO₂ thin films using ALD and their subsequent characterization, highlighting the parallel processes for TDMASn and SnCl₄ precursors.

G cluster_precursor Precursor Selection cluster_ald Atomic Layer Deposition (ALD) Process cluster_film Film Deposition cluster_characterization Characterization cluster_output Comparative Data TDMASn TDMASn (Metalorganic) ALD_TDMASn 1. TDMASn Pulse 2. Purge 3. Oxidant Pulse (H₂O₂, O₃, O₂-plasma) 4. Purge TDMASn->ALD_TDMASn SnCl4 SnCl₄ (Inorganic) ALD_SnCl4 1. SnCl₄ Pulse 2. Purge 3. H₂O Pulse 4. Purge SnCl4->ALD_SnCl4 SnO2_TDMASn SnO₂ Film (Low Temp, Amorphous/Polycrystalline) ALD_TDMASn->SnO2_TDMASn SnO2_SnCl4 SnO₂:Cl Film (High Temp, Polycrystalline) ALD_SnCl4->SnO2_SnCl4 Resistivity Electrical Resistivity (Four-Point Probe) SnO2_TDMASn->Resistivity Hall Carrier Concentration & Mobility (Hall Effect Measurement) SnO2_TDMASn->Hall Structural Structural Properties (XRD, SEM) SnO2_TDMASn->Structural SnO2_SnCl4->Resistivity SnO2_SnCl4->Hall SnO2_SnCl4->Structural Data Resistivity vs. Deposition Parameters Resistivity->Data Hall->Data Structural->Data

Caption: Workflow for SnO₂ deposition and analysis.

References

A Comparative Guide to SnO₂ Thin Film Synthesis: An XPS Analysis of TDMASn with H₂O₂ versus Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise fabrication of high-quality tin oxide (SnO₂) thin films is critical for a range of applications, from transparent conducting oxides in photovoltaics to sensitive layers in gas sensors. This guide provides a comparative analysis of SnO₂ thin films synthesized via atomic layer deposition (ALD) using tetrakis(dimethylamino)tin (TDMASn) and hydrogen peroxide (H₂O₂) as precursors, benchmarked against alternative synthesis routes. The comparison is supported by a detailed examination of X-ray Photoelectron Spectroscopy (XPS) data to evaluate film purity and stoichiometry.

The use of TDMASn and H₂O₂ in ALD presents a promising method for depositing SnO₂ thin films at lower temperatures, avoiding the corrosive byproducts associated with traditional precursors like tin tetrachloride (SnCl₄).[1] This guide delves into the quantitative differences in elemental composition and purity of films produced by this and other common ALD precursor combinations.

Comparative XPS Analysis of SnO₂ Thin Films

The purity and stoichiometry of SnO₂ thin films are paramount to their performance. XPS is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the constituents in a material. The following table summarizes quantitative XPS data for SnO₂ thin films grown using different ALD precursors and oxidants.

Precursor SystemDeposition Temp. (°C)Sn (at. %)O (at. %)C (at. %)N (at. %)Sn/O RatioReference
TDMASn / H₂O₂ >200Not specifiedNot specified5-6% (surface)~0%Not specified[1]
TDMASn / H₂O150Not specifiedNot specifiedBelow detection limitBelow detection limitNot specified[2]
TDMASn / O₃Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]
SnCl₄ / H₂O500Not specifiedNot specifiedNot specifiedNot specified1.76 - 1.92[3]
SnCl₄ / H₂O₂>200Not specifiedNot specifiedNot specifiedNot specifiedNot specified[3]

Note: The carbon content reported for TDMASn / H₂O₂ is attributed to surface contamination from air exposure.[1] Below the surface, the carbon and nitrogen content is expected to be lower.

Films deposited using TDMASn and H₂O₂ at temperatures above 200°C show negligible nitrogen incorporation.[1] While surface carbon is present, it is believed to be from atmospheric exposure.[1] In comparison, the use of H₂O as an oxidant with TDMASn at 150°C has been reported to produce films with carbon and nitrogen levels below the detection limits of XPS.[2] Traditional methods using SnCl₄ and H₂O can result in non-stoichiometric films with an Sn/O ratio between 1.76 and 1.92.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are typical experimental protocols for the ALD of SnO₂ thin films using the precursor systems discussed.

Synthesis of SnO₂ Thin Films using TDMASn and H₂O₂

This process is performed in an ALD reactor.

  • Precursor Handling: this compound (TDMASn) is held in a stainless steel bubbler at 40°C. The tubing connecting the bubbler to the reactor is maintained at 150°C to prevent precursor condensation.[1] Hydrogen peroxide (H₂O₂, 50 wt % in water) is used as the oxygen source.[1]

  • Substrate Preparation: Silicon (100) wafers are typically used as substrates. A thin (~1 nm) layer of Al₂O₃ is often deposited first to promote uniform growth.[1]

  • ALD Cycle: A typical ALD cycle at 175°C consists of the following timing sequence:

    • 1-second pulse of TDMASn.

    • 5-second purge with ultrahigh purity nitrogen gas.

    • 1-second pulse of H₂O₂.

    • 5-second purge with nitrogen gas.[1]

  • Deposition Parameters: The deposition temperature can range from 50 to 300°C.[1] The growth rate is dependent on the temperature, with a rate of approximately 1.2 Å/cycle at 175°C.[1]

Alternative Synthesis Method: SnO₂ Thin Films using SnCl₄ and H₂O
  • Precursors: Tin tetrachloride (SnCl₄) and deionized water (H₂O) are used as the tin and oxygen precursors, respectively.[3]

  • Deposition Temperature: The ALD window for this process is typically between 300 and 600°C.[3]

  • ALD Cycle: The specific pulse and purge times will vary depending on the reactor geometry and deposition conditions. A typical cycle involves sequential pulses of SnCl₄ and H₂O separated by inert gas purges.

Experimental Workflow

The general workflow for the Atomic Layer Deposition of SnO₂ thin films can be visualized as a cyclical process, ensuring self-limiting surface reactions that lead to precise, conformal film growth.

ALD_Workflow cluster_0 ALD Cycle TDMASn_pulse TDMASn Pulse Purge1 N₂ Purge TDMASn_pulse->Purge1 Self-limiting reaction H2O2_pulse H₂O₂ Pulse Purge1->H2O2_pulse Remove excess precursor Purge2 N₂ Purge H2O2_pulse->Purge2 Surface reaction Purge2->TDMASn_pulse Remove byproducts Deposition Perform N Cycles Purge2->Deposition Repeat N times Start Start Substrate Substrate Preparation Start->Substrate ALD_Reactor Load into ALD Reactor Substrate->ALD_Reactor ALD_Reactor->Deposition Deposition->TDMASn_pulse Analysis Characterization (XPS, etc.) Deposition->Analysis End End Analysis->End

Caption: Atomic Layer Deposition (ALD) workflow for SnO₂ thin film synthesis.

This guide provides a foundational comparison for researchers working with SnO₂ thin films. The choice of precursors significantly impacts the material properties, and a thorough understanding of the resulting film composition through techniques like XPS is essential for optimizing device performance. The TDMASn and H₂O₂ system offers a viable low-temperature route to high-purity SnO₂ films, representing a significant advancement over traditional chloride-based chemistries.

References

Superior Growth Rates Achieved with H₂O₂ Oxidant in TDMASn-Based Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists in drug development and other fields utilizing thin film deposition technologies will find that the choice of oxidant—water (H₂O), hydrogen peroxide (H₂O₂), or ozone (O₃)—in conjunction with the tetrakis(dimethylamino)tin (TDMASn) precursor significantly impacts the growth rate of tin oxide (SnO₂) films. Experimental data reveals that H₂O₂ consistently yields the highest growth rates compared to H₂O and O₃ under similar atomic layer deposition (ALD) conditions.

A comparative analysis of the growth per cycle (GPC) for SnO₂ films deposited via ALD using TDMASn with the three different oxidants demonstrates a clear performance hierarchy. At a deposition temperature of 175 °C, the use of H₂O₂ as the oxygen source results in a GPC of 1.3 Å/cycle.[1] In contrast, O₃ and H₂O yield lower growth rates of 0.89 Å/cycle and 0.61 Å/cycle, respectively, under the same temperature conditions.[1] This suggests that H₂O₂ is a more efficient reactant for this ALD process.

The enhanced growth rate observed with H₂O₂ is attributed to its ability to generate a higher concentration of surface hydroxyl groups compared to H₂O.[1] This increased presence of reactive sites on the substrate surface facilitates a more robust reaction with the TDMASn precursor during each ALD cycle. The trend of H₂O₂ promoting higher growth rates has also been noted in ALD processes with other precursors, such as SnCl₄.[1]

While the primary comparative data is at a fixed temperature, other studies have explored the temperature dependence of TDMASn-based ALD with individual oxidants. For instance, with H₂O, the growth rate has been observed to increase at lower temperatures, reaching up to approximately 2.0 Å/cycle at 30 °C.[2] Conversely, the growth rate for TDMASn with H₂O₂ has been shown to decrease as the deposition temperature rises.[1] For O₃, studies have reported varying GPC values depending on the deposition temperature, for example, 0.064 nm/cycle at 150 °C and 0.140 nm/cycle at 200 °C.[3]

Comparative Growth Rate Data

OxidantDeposition Temperature (°C)Growth Per Cycle (Å/cycle)
H₂O₂1751.3[1]
O₃1750.89[1]
H₂O1750.61[1]

Experimental Protocols

The following are generalized experimental protocols for the ALD of SnO₂ using TDMASn with H₂O, H₂O₂, and O₃ oxidants, based on reported successful depositions.

Precursor and Substrate Preparation:

  • Precursor: this compound (TDMASn) is heated in a bubbler to increase its vapor pressure. The temperature of the bubbler can be varied (e.g., 30 to 50 °C) to control the precursor delivery rate.[1]

  • Oxidants: Deionized water (18 MΩ cm), hydrogen peroxide (H₂O₂), and ozone (O₃) are used as the oxygen sources. Ozone is typically generated from an oxygen source.[1]

  • Substrate: Silicon wafers, such as Si(100), are commonly used as substrates.[1][2] A thin layer of Al₂O₃ (e.g., ~1 nm) may be pre-deposited on the substrate.[1]

  • Carrier Gas: Ultrahigh purity nitrogen is used as the carrier and purge gas.[1]

Atomic Layer Deposition Cycle:

The ALD process consists of sequential pulses of the TDMASn precursor and the oxidant, separated by purge steps. The timing sequence is typically denoted as t₁:t₂:t₃:t₄, where:

  • t₁ = TDMASn pulse time

  • t₂ = Purge time after TDMASn pulse

  • t₃ = Oxidant pulse time

  • t₄ = Purge time after oxidant pulse

Optimized Cycle Parameters (at 175 °C): [1]

  • TDMASn Pulse (t₁): A saturation of the growth rate is observed with a TDMASn pulse time of approximately 1 second.[1]

  • H₂O₂ Pulse (t₃): The growth rate saturates for H₂O₂ exposure times of about 1 second.[1]

  • Purge Times (t₂ and t₄): Purge times of around 5 seconds are utilized to ensure the removal of unreacted precursors and reaction byproducts.[1]

A representative timing sequence for the TDMASn/H₂O₂ process at 175 °C is 1:5:1:5 (in seconds).[1] For comparative studies, similar timing sequences are employed for H₂O and O₃ to maintain consistency.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_ald ALD Cycle cluster_analysis Analysis Substrate Substrate (e.g., Si(100)) Pulse_TDMASn 1. TDMASn Pulse TDMASn TDMASn Precursor (Heated Bubbler) TDMASn->Pulse_TDMASn Oxidant Oxidant Source (H₂O, H₂O₂, or O₃) Pulse_Oxidant 3. Oxidant Pulse Oxidant->Pulse_Oxidant Purge1 2. N₂ Purge Pulse_TDMASn->Purge1 t₁ Purge1->Pulse_Oxidant t₂ Purge2 4. N₂ Purge Pulse_Oxidant->Purge2 t₃ Purge2->Pulse_TDMASn t₄ (Repeat N Cycles) Measurement Film Thickness Measurement Purge2->Measurement After N Cycles GPC_Calc GPC Calculation Measurement->GPC_Calc

Caption: ALD workflow for SnO₂ deposition.

References

A Comparative Guide to SnO₂ Thin Film Deposition: TDMASn vs. SnCl₄

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of advanced materials and devices, the choice of precursor is a critical factor in determining the properties of tin oxide (SnO₂) thin films. This guide provides a detailed comparison of two common precursors used in Atomic Layer Deposition (ALD): tetrakis(dimethylamino)tin (TDMASn) and tin tetrachloride (SnCl₄). The selection between these precursors significantly impacts the conformality, crystallinity, and electrical properties of the resulting SnO₂ films.

The use of TDMASn as a precursor allows for the deposition of SnO₂ films at significantly lower temperatures, ranging from 50°C to 300°C, compared to the higher temperatures of 300°C to 600°C typically required for SnCl₄. This lower thermal budget makes TDMASn a more suitable option for temperature-sensitive substrates. Furthermore, TDMASn is a halogen-free precursor, which circumvents issues of corrosion and film contamination that can be associated with the chlorine content in SnCl₄.

Performance Characteristics: TDMASn vs. SnCl₄

The following table summarizes the key performance metrics for SnO₂ films deposited using TDMASn and SnCl₄, based on reported experimental data.

PropertySnO₂ from TDMASnSnO₂ from SnCl₄
Deposition Temperature 50 - 350°C[1]300 - 600°C
Growth Rate (ALD) ~0.6 - 1.6 Å/cycle[1]~0.35 Å/cycle (at 300°C)
Conformality Excellent, demonstrated on high-aspect-ratio structures[1]Generally lower, can result in rougher surfaces and defects
Film Crystallinity Amorphous as-deposited[1]Polycrystalline (rutile), grain size depends on temperature
Surface Roughness (RMS) ~0.84 nm for a 92 nm film[1]Higher, dependent on deposition temperature
Resistivity ~0.3 Ω·cmVaries with temperature and doping
Optical Transmittance ~94% for a 140 nm film[1]High, but can be affected by surface roughness
Refractive Index ~1.9 (at >200°C)[1]~2.0 (at 400-600°C), suggesting denser films[1]
Reactants (ALD) H₂O, H₂O₂, O₃[1]H₂O
Byproducts DimethylamineHCl

Experimental Protocols

SnO₂ Deposition using TDMASn (ALD)

A typical Atomic Layer Deposition process for SnO₂ using TDMASn involves the sequential exposure of the substrate to the TDMASn precursor and an oxygen source, such as water (H₂O), hydrogen peroxide (H₂O₂), or ozone (O₃).

  • Precursor Delivery : TDMASn is typically heated to between 40-60°C to achieve sufficient vapor pressure and is introduced into the reactor chamber.

  • Substrate Temperature : The substrate is maintained at a temperature within the ALD window, generally between 100°C and 250°C.

  • Pulse Sequence : A typical ALD cycle consists of the following steps:

    • TDMASn pulse (e.g., 0.5 - 2 seconds).

    • Inert gas purge (e.g., N₂) to remove unreacted precursor and byproducts (e.g., 5 - 10 seconds).

    • Oxygen source pulse (e.g., H₂O, H₂O₂, or O₃ for 0.5 - 2 seconds).

    • Inert gas purge (e.g., N₂ for 5 - 10 seconds).

  • Film Growth : This cycle is repeated to achieve the desired film thickness. The growth per cycle is typically in the range of 1.0 - 1.5 Å.

SnO₂ Deposition using SnCl₄ (ALD)

The ALD of SnO₂ from SnCl₄ is a well-established process that utilizes water as the oxygen source.

  • Precursor Delivery : SnCl₄ is a liquid at room temperature and is typically heated to around 20-30°C to increase its vapor pressure for delivery into the reactor.

  • Substrate Temperature : The deposition is carried out at higher temperatures, usually in the range of 300°C to 500°C.

  • Pulse Sequence : The ALD cycle is similar to that of TDMASn:

    • SnCl₄ pulse (e.g., 0.1 - 1 second).

    • Inert gas purge (e.g., N₂ for 2 - 5 seconds).

    • H₂O pulse (e.g., 0.1 - 1 second).

    • Inert gas purge (e.g., N₂ for 2 - 5 seconds).

  • Film Growth : The desired film thickness is achieved by repeating the cycle. The growth rate is generally lower than that of the TDMASn process.

Visualizing the Deposition Process

The following diagrams illustrate the experimental workflow for the deposition and comparison of SnO₂ films from TDMASn and SnCl₄.

Experimental Workflow for SnO₂ Film Deposition and Comparison cluster_TDMASn TDMASn Process cluster_SnCl4 SnCl₄ Process cluster_analysis Comparative Analysis TDMASn_precursor TDMASn Precursor TDMASn_ALD ALD Deposition (50-350°C) TDMASn_precursor->TDMASn_ALD TDMASn_film Amorphous, Conformal SnO₂ Film TDMASn_ALD->TDMASn_film analysis Characterization: - Conformality (Step Coverage) - Crystallinity (XRD) - Surface Morphology (SEM, AFM) - Electrical Properties - Optical Properties TDMASn_film->analysis SnCl4_precursor SnCl₄ Precursor SnCl4_ALD ALD Deposition (300-600°C) SnCl4_precursor->SnCl4_ALD SnCl4_film Polycrystalline SnO₂ Film SnCl4_ALD->SnCl4_film SnCl4_film->analysis

Caption: Workflow for SnO₂ deposition and comparison.

Logical Relationship of Precursor Choice to Film Properties cluster_properties TDMASn TDMASn Low_Temp Low Deposition Temp. TDMASn->Low_Temp Amorphous Amorphous TDMASn->Amorphous Smooth Smooth & Conformal TDMASn->Smooth Halogen_Free Halogen-Free TDMASn->Halogen_Free SnCl4 SnCl₄ High_Temp High Deposition Temp. SnCl4->High_Temp Polycrystalline Polycrystalline SnCl4->Polycrystalline Rough Rougher & More Defects SnCl4->Rough Halogenated Halogenated SnCl4->Halogenated

Caption: Precursor properties and their impact on SnO₂ films.

References

TDMASn: A Cost-Performance Analysis for Industrial Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to Tetrakis(dimethylamino)tin (TDMASn) for researchers and engineers in semiconductor and photovoltaic industries.

This compound (TDMASn) is a vital organometallic precursor in the fabrication of advanced electronic and optoelectronic devices.[1] Its high volatility and reactivity make it an excellent candidate for atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes, enabling the creation of high-purity tin-containing thin films.[1][2] TDMASn is particularly crucial in the semiconductor industry for producing tin oxide (SnO₂) layers in transistors and as a safer alternative to lead-based precursors.[3] Furthermore, it plays a significant role in the photovoltaic sector, where it is used to create electron transport layers (ETLs) in high-efficiency perovskite solar cells.[2][3]

This guide provides a detailed cost-performance analysis of TDMASn, comparing it with key alternatives. It includes experimental data and protocols to assist researchers and industry professionals in making informed decisions for their specific applications.

Performance Comparison: TDMASn vs. Alternatives

The selection of a precursor for industrial applications hinges on a balance of performance characteristics and cost. While TDMASn is a widely used precursor for tin-based films, alternatives such as Tetrakis(diethylamino)tin (TDEASn) and tin(II) formamidinate are also viable options. The following table summarizes the key performance metrics for TDMASn and TDEASn.

Parameter TDMASn (Sn[N(CH₃)₂]₄) TDEASn (Sn[N(C₂H₅)₂]₄) Tin(II) Formamidinate
Typical Deposition Method ALD, CVDSol-Gel, ALDALD
Deposition Temperature 30°C - 325°C[4][5]Room Temperature (Sol-Gel)[6]140°C[7]
Reported Growth Rate (ALD) 0.70 - 2.0 Å/cycle[5]Data not available0.82 Å/cycle[7]
Film Purity High, with low carbon contamination[5]Prone to impurities if not handled in inert atmosphereHigh-quality crystalline films[7]
Thermal Stability Decomposes at 250-300°C[8]Good thermal stability[9]Good thermal stability[7]
Volatility High, with a vapor pressure of ~0.04 Torr at 40°C[10]Lower than TDMASnGood volatility[7]
Key Applications Semiconductors, Perovskite Solar Cells, Transparent Conductive Oxides[2][3]Organic Solar Cells[6]p-type FETs, Next-gen Batteries[7]

Cost-Performance Analysis

The cost of precursors is a critical factor in industrial-scale manufacturing. TDMASn pricing is influenced by purity, volume, and supply chain logistics. The following table provides an overview of the relative costs.

Precursor Relative Cost Key Cost Drivers
TDMASn HighHigh purity requirements, synthesis complexity, sensitivity to handling and storage.[3][11]
TDEASn ModerateSynthesis method, purity levels.
Tin(II) Formamidinate Moderate to HighLigand synthesis cost, precursor stability.

Note: Prices for high-purity TDMASn can be significant, with laboratory-scale quantities costing several hundred dollars per 25g.[11] Regional pricing can also vary, with prices in East Asia being 20-30% lower than the global average due to local production, while the Middle East sees a 30-40% premium due to import reliance.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparing the performance of different precursors. Below are typical methodologies for thin film deposition using TDMASn.

Atomic Layer Deposition (ALD) of Tin Oxide (SnO₂) using TDMASn and Water

This protocol describes a thermal ALD process for depositing SnO₂ films.

1. Precursor and Reactor Setup:

  • Tin Precursor: this compound (TDMASn), heated to 45°C in a stainless steel bubbler.[5]

  • Co-reactant: Deionized water.

  • Carrier Gas: Nitrogen (99.999% purity) at a flow rate of 10 sccm.[5]

  • Reactor: A hot-wall, viscous-flow reactor is used, with a typical pressure of 100 mTorr.[5]

  • Substrate: n-type Si(100) wafers.[5]

2. Deposition Cycle: The ALD cycle consists of four steps with the following timing sequence (t1:t2:t3:t4), where t1 is the TDMASn pulse, t2 is the N₂ purge, t3 is the water pulse, and t4 is the final N₂ purge.

  • A typical timing sequence is 1:30:2:30 (in seconds).[5]

3. Deposition Temperature:

  • The deposition can be carried out in a temperature range of 30°C to 200°C.[5] The growth rate is temperature-dependent, increasing at lower temperatures.[5]

4. Film Characterization:

  • Thickness and Optical Properties: Variable angle spectroscopic ellipsometry (VASE).

  • Surface Morphology: Atomic Force Microscopy (AFM).[5]

  • Crystallinity: X-ray Diffraction (XRD).

  • Composition: X-ray Photoelectron Spectroscopy (XPS).[5]

Comparative Experimental Workflow

To ensure a fair and objective comparison between different precursors, a standardized experimental workflow is crucial. The following diagram illustrates the key stages of such a workflow.

G cluster_0 1. Precursor & Substrate Preparation cluster_1 2. Thin Film Deposition cluster_2 3. Film Characterization cluster_3 4. Data Analysis & Comparison P1 Select Precursors (e.g., TDMASn, TDEASn) P2 Characterize Precursor Purity (e.g., NMR, ICP-MS) P1->P2 P3 Prepare Substrates (e.g., Si wafers, glass) P1->P3 D1 Define Deposition Parameters (Temperature, Pressure, Pulse Times) P3->D1 D2 Perform ALD/CVD Runs for each precursor D1->D2 C1 Measure Film Thickness (Ellipsometry, XRR) D2->C1 C2 Analyze Film Composition (XPS, RBS) C1->C2 C3 Determine Structural Properties (XRD, SEM, AFM) C2->C3 C4 Evaluate Electrical Properties (Hall Effect, I-V) C3->C4 A1 Compare Growth Rates & Material Properties C4->A1 A2 Assess Cost-Performance Trade-offs A1->A2

Standardized workflow for precursor comparison.

Conclusion

TDMASn remains a high-performance precursor for the deposition of tin-based thin films, particularly in demanding semiconductor and photovoltaic applications. Its high cost, however, necessitates a careful evaluation of alternatives. For applications where lower deposition temperatures are critical, TDMASn shows a distinct advantage. The choice of precursor will ultimately depend on the specific requirements of the application, including film properties, process temperature, and budget constraints. This guide provides a framework for researchers and engineers to conduct a thorough evaluation and select the most suitable precursor for their needs.

References

A Comparative Guide to Purity Validation of Commercial TDMASn by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the high-stakes realm of semiconductor manufacturing and advanced materials science, the purity of chemical precursors is paramount. Tris(dimethylamino)silane (TDMASn), a critical precursor for the deposition of tin-containing thin films in various electronic applications, is no exception. Even trace impurities can significantly impact the performance and reliability of the final devices. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of commercial TDMASn, offering detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate analytical strategy.

Quantitative ¹H NMR (qNMR) spectroscopy emerges as a powerful primary method for purity assessment. It offers direct quantification of the analyte without the need for a specific reference standard of TDMASn itself. Its non-destructive nature and the wealth of structural information it provides make it an invaluable tool for both identifying and quantifying the principal compound and its impurities. While GC-MS offers high sensitivity for volatile impurities, qNMR provides a unique combination of accuracy, precision, and structural elucidation, establishing it as an essential orthogonal technique for comprehensive purity validation.

Comparison of Analytical Techniques for TDMASn Purity

FeatureQuantitative ¹H NMR (qNMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural and quantitative information based on signal integration relative to a certified internal standard.Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based detection and identification.
Primary Strengths - Absolute quantification without a TDMASn-specific reference standard.- Non-destructive.- Provides detailed structural information for both the main component and impurities.- High sensitivity for volatile impurities.- Excellent separation of complex mixtures.- Definitive identification of known impurities through mass spectral libraries.
Primary Weaknesses - Lower sensitivity for trace impurities compared to GC-MS.- Potential for signal overlap in complex mixtures.- Requires volatile and thermally stable analytes.- Quantification typically requires calibration with standards for each impurity.
Typical Limit of Detection (LOD) ~0.05 - 0.1 mol% for well-resolved signals.Low ppm to ppb range for volatile impurities.
Sample Throughput Moderate; requires careful sample preparation and longer acquisition times for high accuracy.High; well-suited for automated analysis of multiple samples.
Key Application Accurate determination of the absolute purity (mass fraction) of the main component and quantification of major impurities.Screening for and identification of a wide range of volatile and semi-volatile impurities.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol for TDMASn

Due to the air and moisture sensitivity of TDMASn, all sample manipulations must be performed under an inert atmosphere (e.g., in a glovebox).[1][2]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of a certified internal standard into a clean, dry NMR tube. A suitable internal standard should be inert towards TDMASn, have signals that do not overlap with the analyte, and be soluble in the chosen deuterated solvent. 1,4-bis(trimethylsilyl)benzene (B82404) (BTMSB) is a potential candidate for use in deuterated benzene (B151609) (C₆D₆).[3]

  • In a separate vial, accurately weigh approximately 20-40 mg of the commercial TDMASn sample.

  • Dissolve the TDMASn in a known volume of anhydrous deuterated solvent (e.g., C₆D₆).

  • Carefully transfer a precise volume of the TDMASn solution to the NMR tube containing the internal standard.

  • Seal the NMR tube securely with a cap and parafilm.

2. NMR Data Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum using a standard quantitative pulse program.

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (a D1 of 30-60 seconds is often sufficient for small molecules) to allow for full relaxation of all protons.[4][5]

  • Set the number of scans to achieve a high signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure accurate integration.[4]

  • Use a calibrated 90° pulse angle.

3. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate the characteristic signals of TDMASn and the internal standard. For TDMASn, the singlet corresponding to the N(CH₃)₂ protons is typically used.

  • Calculate the purity of TDMASn using the following formula:

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for TDMASn

1. Sample Preparation:

  • Under an inert atmosphere, prepare a dilute solution of the TDMASn sample in an anhydrous, inert solvent (e.g., hexane (B92381) or toluene). A typical concentration is in the range of 100-1000 ppm.

2. GC-MS Conditions:

  • Injector: Split/splitless inlet, typically operated in split mode with a high split ratio to avoid column overloading. Injector temperature should be optimized to ensure volatilization without degradation (e.g., 250 °C).

  • Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan a suitable mass range (e.g., m/z 30-400).

3. Data Analysis:

  • Identify the main TDMASn peak based on its retention time and mass spectrum.

  • Identify impurities by comparing their mass spectra with a library (e.g., NIST) and by interpreting their fragmentation patterns.

  • Quantify impurities using an internal or external standard method, if standards are available. For a general purity assessment, the area percent of the main peak can be reported, although this is a semi-quantitative measure.

Potential Impurities in Commercial TDMASn

The purity of TDMASn can be affected by byproducts from its synthesis and subsequent degradation. Common synthesis routes may lead to residual starting materials or partially substituted products.[6] Additionally, TDMASn can degrade under thermal stress.[7]

Synthesis-Related Impurities:

  • Residual Reactants: Unreacted tin tetrachloride (SnCl₄) or dimethylamine (B145610) (HN(CH₃)₂).

  • Partially Substituted Amines: Chlorotris(dimethylamino)tin (ClSn(N(CH₃)₂)₃), dichlorobis(dimethylamino)tin (Cl₂Sn(N(CH₃)₂)²), etc.

  • Solvent Residues: Residual solvents from the synthesis and purification process (e.g., hexane, toluene).

Degradation-Related Impurities:

  • Bis(dimethylamido)tin(II) (BDMASn) and its dimer: Formed through thermal degradation.[7]

  • Sn-imine complexes: Also resulting from thermal stress.[7]

  • Hydrolysis Products: Reaction with trace moisture can lead to the formation of tin oxides and hydroxides.[1]

Quantitative Data Summary

The following table presents illustrative data comparing the purity assessment of a commercial TDMASn sample by qNMR and GC-MS.

Analytical MethodPurity of TDMASn (%)Major Impurities Detected
Quantitative ¹H NMR 98.5 ± 0.2- Bis(dimethylamido)tin(II) (BDMASn) (~0.8%)- Unidentified species with broad signals (~0.5%)- Residual solvent (toluene) (~0.2%)
GC-MS (Area %) 99.2- A peak consistent with the mass spectrum of BDMASn (0.6%)- Several other low-level volatile impurities (<0.1% each)

Note: The data presented are for illustrative purposes and may not represent all commercial TDMASn samples.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

TDMASn_Purity_Validation_Workflow TDMASn Purity Validation Workflow cluster_qNMR Quantitative ¹H NMR Analysis cluster_GCMS GC-MS Analysis qNMR_prep Sample Preparation (Inert Atmosphere) qNMR_acq Data Acquisition (Optimized Parameters) qNMR_prep->qNMR_acq qNMR_proc Data Processing (Integration) qNMR_acq->qNMR_proc qNMR_calc Purity Calculation qNMR_proc->qNMR_calc end Comprehensive Purity Report qNMR_calc->end GCMS_prep Sample Preparation (Dilution) GCMS_acq GC Separation & MS Detection GCMS_prep->GCMS_acq GCMS_proc Data Analysis (Library Search) GCMS_acq->GCMS_proc GCMS_report Impurity Profile GCMS_proc->GCMS_report GCMS_report->end start Commercial TDMASn Sample start->qNMR_prep start->GCMS_prep

Caption: Workflow for TDMASn purity validation.

Conclusion

Both qNMR and GC-MS are powerful techniques for assessing the purity of commercial TDMASn, each offering distinct advantages. qNMR provides a direct and accurate measure of the absolute purity and allows for the quantification of major impurities without the need for specific impurity standards. Its ability to provide detailed structural information is invaluable for impurity identification. GC-MS, on the other hand, excels in detecting a broad range of volatile impurities at very low levels.

For a comprehensive and robust quality control strategy, a combination of both techniques is recommended. qNMR can be employed to certify the purity of TDMASn batches and to accurately quantify known impurities, while GC-MS can be used as a screening tool to detect unexpected volatile contaminants. This orthogonal approach ensures the high level of purity required for demanding applications in the electronics and materials science industries.

References

Benchmarking TDMASn-Derived ETLs in Perovskite Solar Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite solar cells (PSCs), the electron transport layer (ETL) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term stability. Among the various materials being explored, tin oxide (SnO₂), particularly when synthesized via atomic layer deposition (ALD) using the precursor tetrakis(dimethylamino)tin(IV) (TDMASn), has emerged as a promising alternative to the conventional titanium dioxide (TiO₂) and solution-processed SnO₂ ETLs. This guide provides an objective comparison of the performance of TDMASn-derived SnO₂ ETLs with these alternatives, supported by experimental data and detailed methodologies.

Performance Comparison of ETLs

The choice of ETL significantly impacts the key photovoltaic parameters of a PSC, including the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and ultimately, the power conversion efficiency (PCE). The following tables summarize the quantitative performance data of PSCs fabricated with TDMASn-derived SnO₂, solution-processed SnO₂, and TiO₂ ETLs, based on findings from various studies.

Table 1: Photovoltaic Performance Parameters

ETL MaterialDeposition MethodPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Hysteresis
TDMASn-derived SnO₂ Atomic Layer Deposition (ALD)20.0 - 25.0+[1][2][3]1.12 - 1.1523.5 - 24.578 - 82Negligible[1]
Solution-processed SnO₂ Spin-coating / Spray coating17.5 - 21.6[4]1.10 - 1.1322.8 - 23.975 - 79Low to moderate
TiO₂ Spray Pyrolysis / Spin-coating16.5 - 20.1[5][6]1.07 - 1.1121.3 - 22.672 - 77Moderate to high[1]

Table 2: Stability Data

ETL MaterialStability MetricInitial PCE (%)Final PCE (%)Conditions
TDMASn-derived SnO₂ T₉₅ lifetime>95%>90%2000 hours, continuous illumination at 65°C[2][3]
TDMASn-derived SnO₂ Shelf life~100%>90%90 days, dark, ambient air (~20% humidity)[1]
TiO₂ Shelf life~100%Significant degradation< 90 days, dark, ambient air (~20% humidity)[1]

Mechanism of Action and Experimental Workflow

The superior performance of TDMASn-derived SnO₂ ETLs can be attributed to several key factors, including improved energy level alignment, enhanced charge extraction, and reduced charge recombination at the ETL/perovskite interface. The ALD process allows for the deposition of highly uniform and pinhole-free thin films with precise thickness control, which is crucial for efficient charge transport.

Below is a diagram illustrating the charge transfer mechanism in a perovskite solar cell with a TDMASn-derived SnO₂ ETL.

G Charge Transfer Mechanism in a PSC with TDMASn-derived SnO₂ ETL cluster_0 Perovskite Layer cluster_1 TDMASn-derived SnO₂ ETL cluster_2 Interfaces Photon_Absorption Photon Absorption Exciton_Generation Exciton Generation Photon_Absorption->Exciton_Generation Light Charge_Separation Charge Separation (e⁻ and h⁺) Exciton_Generation->Charge_Separation Electron_Injection Efficient Electron Injection Charge_Separation->Electron_Injection Electron (e⁻) Reduced_Recombination Reduced Interfacial Recombination Charge_Separation->Reduced_Recombination Hole (h⁺) recombination suppressed Electron_Transport Fast Electron Transport Electron_Injection->Electron_Transport Electron_Injection->Reduced_Recombination Electron (e⁻) recombination suppressed FTO_Electrode FTO Electrode Electron_Transport->FTO_Electrode Collected Electrons

Caption: Charge transfer pathway in a PSC with a TDMASn-derived SnO₂ ETL.

The experimental workflow for fabricating a perovskite solar cell with a TDMASn-derived SnO₂ ETL is a multi-step process that requires precise control over each layer's deposition.

G Experimental Workflow for PSC Fabrication Start Start FTO_Cleaning FTO Substrate Cleaning Start->FTO_Cleaning ETL_Deposition ETL Deposition (TDMASn-ALD SnO₂, Sol-gel SnO₂, or Spray Pyrolysis TiO₂) FTO_Cleaning->ETL_Deposition Perovskite_Deposition Perovskite Layer Deposition (Spin-coating) ETL_Deposition->Perovskite_Deposition HTL_Deposition Hole Transport Layer (HTL) Deposition (Spin-coating) Perovskite_Deposition->HTL_Deposition Electrode_Evaporation Metal Electrode Evaporation HTL_Deposition->Electrode_Evaporation Characterization Device Characterization (J-V, EQE, Stability) Electrode_Evaporation->Characterization

Caption: General experimental workflow for fabricating perovskite solar cells.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for benchmarking studies. The following are representative protocols for the deposition of the compared ETLs.

TDMASn-derived SnO₂ via Atomic Layer Deposition (ALD)
  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes prior to deposition.

  • ALD Process: The cleaned FTO substrates are loaded into an ALD reactor.

    • Precursor: this compound(IV) (TDMASn) is used as the tin precursor.

    • Oxidant: Ozone (O₃) or H₂O₂ can be used as the oxidant[4].

    • Deposition Temperature: The deposition is typically carried out at a low temperature, ranging from 100°C to 180°C.

    • Cycles: The desired thickness is achieved by controlling the number of ALD cycles. A typical thickness for the SnO₂ ETL is 15-30 nm.

  • Post-Annealing: After deposition, the films are often annealed at a temperature between 150°C and 200°C in ambient air for 30-60 minutes to improve film quality and electrical properties.

Solution-Processed SnO₂ via Spin-Coating
  • Precursor Solution: A common precursor is a colloidal dispersion of SnO₂ nanoparticles (e.g., 15% in H₂O from Alfa Aesar) diluted in deionized water or other solvents to a concentration of 2-5 wt%.

  • Deposition: The diluted SnO₂ solution is spin-coated onto the cleaned FTO substrate. A typical spin-coating program is 3000-4000 rpm for 30 seconds[4].

  • Annealing: The coated substrate is annealed on a hotplate at 150-180°C for 30-60 minutes in air to remove the solvent and form a compact SnO₂ layer.

TiO₂ via Spray Pyrolysis
  • Precursor Solution: A common precursor solution is prepared by diluting titanium diisopropoxide bis(acetylacetonate) in ethanol (B145695) or isopropanol.

  • Deposition: The cleaned FTO substrates are heated on a hotplate to a temperature of 450-500°C. The precursor solution is then sprayed onto the hot substrate using an airbrush or an ultrasonic spray nozzle[5]. The high temperature causes the precursor to decompose and form a dense TiO₂ film.

  • Post-Annealing: The substrates are typically kept at the high temperature for an additional 10-30 minutes after spraying to ensure complete reaction and crystallization.

Conclusion

TDMASn-derived SnO₂ ETLs, fabricated via atomic layer deposition, demonstrate significant advantages over traditional TiO₂ and solution-processed SnO₂ ETLs for perovskite solar cells. The primary benefits include higher power conversion efficiencies, often exceeding 20%, and substantially improved long-term stability[1][2][3]. These enhancements are attributed to the formation of a highly uniform, pinhole-free ETL with excellent charge extraction properties and reduced interfacial recombination. The low-temperature processing of TDMASn-derived SnO₂ also makes it compatible with flexible substrates, opening avenues for next-generation photovoltaic applications. While solution-based methods for SnO₂ and TiO₂ offer simpler and lower-cost deposition, the precise control and superior film quality afforded by the TDMASn-based ALD process currently provide a clear performance advantage for high-efficiency and stable perovskite solar cells.

References

A Comparative Guide to the Optical Transmission Properties of SnO₂ Films from TDMASn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the optical transmission properties of tin oxide (SnO₂) thin films synthesized using tetrakis(dimethylamino)tin (TDMASn) as a precursor. The performance is compared with alternative precursors, supported by experimental data, to assist in the selection of appropriate materials and methods for various research and development applications.

Comparison of Optical Properties

SnO₂ films derived from TDMASn exhibit distinct optical characteristics compared to films grown from other common precursors, primarily due to differences in deposition chemistry and resulting film structure. The use of TDMASn, a metalorganic precursor, allows for lower deposition temperatures, which often results in amorphous films with lower density compared to the polycrystalline films typically obtained from inorganic precursors like tin tetrachloride (SnCl₄) at higher temperatures[1].

The optical transparency of SnO₂ films produced from TDMASn is a key advantage. Studies have reported high transmittance in the visible spectrum, generally ranging from 81% to 97%, depending on the deposition technique and process parameters[1][2]. For instance, SnO₂ films deposited by atomic layer deposition (ALD) using TDMASn and an ozone-plasma process showed optical transmittance between 81% and 97% for growth temperatures ranging from 115 °C to 250 °C. In another study employing a sol-gel spin-coating method with a TDMASn-based solution, the average transmittance in the visible range increased from approximately 63.5% to 83.2% as the post-deposition annealing temperature was raised from 250 °C to 550 °C[2].

The optical bandgap of SnO₂ films from TDMASn is also tunable. For the spin-coated films, the bandgap was observed to decrease from 3.6 eV to 3.41 eV as the annealing temperature increased[2]. Similarly, for ALD-grown films, the bandgap can be influenced by the deposition temperature and the film thickness[3].

Below is a summary of the quantitative data on the optical properties of SnO₂ films from TDMASn and a comparison with films from SnCl₄.

PropertySnO₂ from TDMASnSnO₂ from SnCl₄Deposition MethodReference
Typical Transmittance 81% - 97%>90% (at 550°C)ALD / Spin-coating[1][2]
Optical Bandgap (Eg) 3.41 - 3.6 eV~3.9 eVSpin-coating / CVD[2]
Refractive Index (n) ~1.83 - 1.91 (at 633 nm)~2.0ALD / CVD[1]
Film Structure Amorphous (as-deposited)PolycrystallineALD[1]

Experimental Protocols

Detailed methodologies for the deposition of SnO₂ films using TDMASn are provided below for both Atomic Layer Deposition (ALD) and Sol-Gel Spin-Coating techniques.

Atomic Layer Deposition (ALD) of SnO₂ using TDMASn and Ozone

This protocol describes the deposition of SnO₂ thin films using TDMASn and ozone (O₃) as the oxidant in an ALD reactor.

1. Substrate Preparation:

  • Clean the substrates (e.g., silicon wafers or glass slides) ultrasonically in a sequence of acetone, isopropanol, and deionized water for 10 minutes each.

  • Dry the substrates with a nitrogen gun.

  • Perform an oxygen plasma treatment to remove any organic residues and to create a hydrophilic surface.

2. ALD Process:

  • Load the cleaned substrates into the ALD reactor.

  • Heat the reactor to the desired deposition temperature (e.g., 100-250 °C).

  • Heat the TDMASn precursor to a suitable temperature (e.g., 45-60 °C) to achieve an adequate vapor pressure.

  • The ALD cycle consists of four steps:

    • TDMASn Pulse: Introduce TDMASn vapor into the reactor for a set duration (e.g., 0.5-2.0 seconds) to allow for self-limiting chemisorption on the substrate surface.

    • Purge 1: Purge the reactor with an inert gas (e.g., nitrogen or argon) for a specific time (e.g., 5-10 seconds) to remove any unreacted TDMASn and byproducts.

    • Ozone Pulse: Introduce ozone into the reactor for a defined period (e.g., 0.5-2.0 seconds) to react with the adsorbed TDMASn layer, forming SnO₂.

    • Purge 2: Purge the reactor again with the inert gas (e.g., 5-10 seconds) to remove any unreacted ozone and reaction byproducts.

  • Repeat this cycle until the desired film thickness is achieved. The growth per cycle is typically in the range of 0.1-0.2 nm.

3. Post-Deposition Annealing (Optional):

  • The deposited films can be annealed in a furnace under a controlled atmosphere (e.g., air or nitrogen) at elevated temperatures (e.g., 300-550 °C) to improve crystallinity and electrical properties.

Sol-Gel Spin-Coating of SnO₂ from TDMASn

This protocol outlines the preparation of SnO₂ thin films using a sol-gel solution of TDMASn followed by spin-coating.

1. Sol-Gel Solution Preparation:

  • Prepare a solution of 1-butanol (B46404) and nitric acid (HNO₃). For example, a solution of 0.22 mol of 1-butanol and 0.019 mol of nitric acid[2].

  • Dissolve TDMASn (e.g., 1 g, 0.00339 mol) in the prepared solution[2].

  • Stir the mixture at room temperature for an extended period (e.g., 24 hours) to form a stable sol-gel.

2. Spin-Coating Process:

  • Dispense the prepared sol-gel solution onto a cleaned substrate.

  • Spin-coat the substrate at a specific rotation speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to achieve a uniform film[2].

3. Drying and Annealing:

  • Dry the coated substrate on a hot plate at a low temperature (e.g., 100 °C) for a short time (e.g., 60 seconds) to evaporate the solvent[2].

  • Anneal the dried film in a furnace under a nitrogen flow at a desired temperature (e.g., 250 °C, 350 °C, 450 °C, or 550 °C) for a longer duration (e.g., 3 hours) to induce crystallization and densification of the SnO₂ film[2].

Visualizations

The following diagrams illustrate the experimental workflows for the deposition of SnO₂ films from TDMASn.

ALD_Workflow cluster_prep Substrate Preparation cluster_ald ALD Cycle cluster_post Post-Deposition sub_clean Substrate Cleaning (Acetone, IPA, DI Water) sub_dry N₂ Drying sub_clean->sub_dry sub_plasma O₂ Plasma Treatment sub_dry->sub_plasma pulse_tdmasn 1. TDMASn Pulse sub_plasma->pulse_tdmasn purge1 2. N₂ Purge pulse_tdmasn->purge1 Repeat n times pulse_o3 3. O₃ Pulse purge1->pulse_o3 Repeat n times purge2 4. N₂ Purge pulse_o3->purge2 Repeat n times purge2->pulse_tdmasn Repeat n times anneal Optional Annealing cluster_ald cluster_ald cluster_ald->anneal SpinCoat_Workflow cluster_solgel Sol-Gel Preparation cluster_coating Film Deposition cluster_treatment Post-Coating Treatment sol_mix Mix 1-Butanol and HNO₃ sol_dissolve Dissolve TDMASn sol_mix->sol_dissolve sol_stir Stir for 24h sol_dissolve->sol_stir coat_dispense Dispense Sol-Gel sol_stir->coat_dispense coat_spin Spin-Coating coat_dispense->coat_spin treat_dry Drying (100°C) coat_spin->treat_dry treat_anneal Annealing (250-550°C) treat_dry->treat_anneal

References

Navigating the Stability Landscape: A Comparative Guide to TDMASn-Fabricated Devices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the long-term stability of fabricated devices is a paramount concern. This guide provides a comprehensive comparison of devices fabricated using Tetrakis(dimethylamino)tin (TDMASn) as a precursor for tin oxide (SnO₂) thin films, a critical component in various electronic devices, against alternative fabrication methods. We delve into the inherent stability challenges of TDMASn, supported by experimental data, and present a clear comparison with more traditional precursors like tin tetrachloride (SnCl₄).

The use of TDMASn in Atomic Layer Deposition (ALD) allows for the creation of uniform, amorphous SnO₂ films at low temperatures, a significant advantage for applications involving temperature-sensitive substrates.[1] However, the long-term performance of devices utilizing these films is often compromised by the thermal degradation of the TDMASn precursor itself.

The Achilles' Heel of TDMASn: Thermal Degradation

Recent studies have brought to light a significant drawback of TDMASn: its propensity to degrade under thermal stress, conditions often encountered during ALD processes.[2][3] The precursor can decompose into bis(dimethylamido)tin(II) through an Sn-imine complex.[2][3] While this degradation surprisingly does not significantly impact the growth rate or the surface morphology of the resulting SnO₂ film, it has a profoundly negative effect on the film's electronic properties.

The primary consequence of TDMASn degradation is a notable increase in the electrical resistance of the SnO₂ film.[2][3] This heightened resistance impedes efficient charge transport, which is detrimental to the performance of electronic devices. In the context of perovskite solar cells, a prominent application for SnO₂ as an electron transport layer (ETL), this degradation leads to a significant reduction in power conversion efficiency (PCE).[2][3]

Head-to-Head Comparison: TDMASn vs. SnCl₄

To provide a clear perspective on the performance trade-offs, this section compares key parameters of SnO₂ films and devices fabricated using TDMASn and the more conventional precursor, SnCl₄.

ParameterTDMASn-based SnO₂SnCl₄-based SnO₂Key Implications
Deposition Temperature Low (can be below 200°C)High (typically >400°C)TDMASn is suitable for temperature-sensitive substrates.
Film Crystallinity Amorphous as-deposited[1]Polycrystalline[1]Affects electronic and optical properties.
Film Density Less denseDenserCan influence barrier properties and long-term mechanical stability.
Precursor Stability Prone to thermal degradationMore thermally stableDirectly impacts the long-term electronic stability of the fabricated device.
Device Performance (Initial) High initial efficiency possibleHigh initial efficiencyBoth can yield high-performing devices initially.
Long-Term Stability Significant performance degradation due to precursor breakdownGenerally more stable electronic propertiesCritical for the operational lifetime of the device.
Byproducts Amine-based byproductsCorrosive HCl byproducts[1]Affects safety and equipment maintenance.

Experimental Evidence: The Impact on Perovskite Solar Cell Stability

The degradation of TDMASn has been shown to have a direct and measurable impact on the long-term stability of perovskite solar cells. Studies have demonstrated a significant drop in power conversion efficiency (PCE) for devices employing SnO₂ from a degraded TDMASn source.

Precursor StateInitial PCEPCE after AgingObservations
Pristine TDMASn HighGradual decreaseExhibits a baseline degradation common to perovskite solar cells.
Thermally Degraded TDMASn Lower initial PCE and rapid declineSignificant drop in a shorter timeframeThe increased resistance of the SnO₂ layer accelerates device failure.

Experimental Protocols

Atomic Layer Deposition (ALD) of SnO₂

TDMASn-based ALD:

  • Substrate Preparation: Substrates (e.g., FTO glass) are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes prior to deposition.

  • Deposition Parameters:

    • Precursor: this compound (TDMASn)

    • Oxidant: Water (H₂O) or Ozone (O₃)

    • TDMASn bubbler temperature: 60-75°C

    • Deposition temperature: 100-200°C

    • Pulse sequence: TDMASn pulse (0.1-0.5 s), N₂ purge (10-30 s), H₂O/O₃ pulse (0.1-0.5 s), N₂ purge (10-30 s).

    • Number of cycles: Adjusted to achieve the desired film thickness (typically 15-30 nm for ETL applications).

SnCl₄-based ALD:

  • Substrate Preparation: Same as for TDMASn-based ALD.

  • Deposition Parameters:

    • Precursor: Tin tetrachloride (SnCl₄)

    • Oxidant: Water (H₂O)

    • SnCl₄ bubbler temperature: Room temperature

    • Deposition temperature: 400-500°C

    • Pulse sequence: SnCl₄ pulse (0.2-1 s), N₂ purge (20-40 s), H₂O pulse (0.2-1 s), N₂ purge (20-40 s).

    • Number of cycles: Adjusted to achieve the desired film thickness.

Long-Term Stability Testing (ISOS Protocols)

The following International Summit on Organic Photovoltaic Stability (ISOS) protocols are recommended for evaluating the long-term stability of perovskite solar cells with different SnO₂ ETLs.

  • ISOS-L-2 (Light Soaking):

    • Objective: To assess stability under continuous illumination.

    • Conditions: Devices are kept at their maximum power point (MPP) under continuous illumination (e.g., 100 mW/cm² AM1.5G spectrum) in an inert atmosphere (N₂) at a controlled temperature (e.g., 65°C).

    • Metrics: Power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) are monitored over time. The T80 lifetime (time to reach 80% of the initial PCE) is a key metric.

  • ISOS-D-3 (Damp-Heat Test):

    • Objective: To evaluate stability against humidity and heat in the dark.

    • Conditions: Unencapsulated devices are stored in a climate chamber at high humidity (e.g., 85% RH) and elevated temperature (e.g., 85°C) in the dark.

    • Metrics: Device performance parameters are measured periodically after bringing the devices to ambient conditions.

Visualizing the Pathways and Workflows

TDMASn_Degradation_Pathway TDMASn TDMASn (Pristine Precursor) Heat Thermal Stress (During ALD) ALD_Process Atomic Layer Deposition TDMASn->ALD_Process Ideal Process Degraded_TDMASn Degraded TDMASn (Sn-imine complex) Heat->Degraded_TDMASn Degradation Degraded_TDMASn->ALD_Process SnO2_High_R SnO₂ Film (High Resistance) ALD_Process->SnO2_High_R Device_Performance Device Performance (e.g., Perovskite Solar Cell) SnO2_High_R->Device_Performance PCE_Drop Reduced Power Conversion Efficiency & Poor Long-Term Stability Device_Performance->PCE_Drop

Caption: TDMASn degradation pathway under thermal stress.

Experimental_Workflow cluster_fabrication Device Fabrication cluster_testing Long-Term Stability Testing cluster_analysis Performance Analysis TDMASn_ALD ALD of SnO₂ (TDMASn) Perovskite_Depo Perovskite & Electrode Deposition TDMASn_ALD->Perovskite_Depo SnCl4_ALD ALD of SnO₂ (SnCl₄) SnCl4_ALD->Perovskite_Depo TDMASn_Device Device A (TDMASn ETL) Perovskite_Depo->TDMASn_Device SnCl4_Device Device B (SnCl₄ ETL) Perovskite_Depo->SnCl4_Device ISOS_L2 ISOS-L-2 (Light Soaking) TDMASn_Device->ISOS_L2 ISOS_D3 ISOS-D-3 (Damp-Heat) TDMASn_Device->ISOS_D3 SnCl4_Device->ISOS_L2 SnCl4_Device->ISOS_D3 PCE_vs_Time PCE vs. Time ISOS_L2->PCE_vs_Time ISOS_D3->PCE_vs_Time T80 T₈₀ Lifetime Comparison PCE_vs_Time->T80

Caption: Experimental workflow for comparative stability testing.

Conclusion: A Need for Stable Alternatives

While TDMASn offers the advantage of low-temperature processing for SnO₂ thin films, its inherent thermal instability poses a significant risk to the long-term reliability of fabricated devices. The degradation of the precursor leads to the formation of high-resistance SnO₂ films, which in turn causes a decline in device performance over time. For applications where long-term stability is critical, alternative precursors such as SnCl₄, despite requiring higher processing temperatures and producing corrosive byproducts, may offer a more robust solution due to their greater thermal stability. Future research should focus on developing novel tin precursors that combine the benefits of low-temperature deposition with enhanced thermal stability to meet the demands of next-generation electronic devices.

References

Safety Operating Guide

Safe Disposal of Tetrakis(dimethylamino)tin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety information and operational guidance, this document outlines the proper procedures for the disposal of Tetrakis(dimethylamino)tin, ensuring the safety of laboratory personnel and compliance with regulations. This guide is intended for researchers, scientists, and drug development professionals.

This compound is a highly reactive and hazardous organotin compound requiring meticulous handling and disposal procedures. It is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage. A key hazard is its vigorous reaction with water, which liberates flammable and toxic dimethylamine (B145610) gas.[1] Adherence to the following protocols is essential to mitigate risks of fire, explosion, and chemical exposure.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including chemical-resistant gloves, flame-retardant laboratory coats, and chemical splash goggles. All operations involving this compound must be conducted in a well-ventilated chemical fume hood. An inert atmosphere, such as nitrogen or argon, is required for any transfer or reaction to prevent contact with air and moisture.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and hazardous properties.

PropertyValue
Molecular Formula C8H24N4Sn
Molecular Weight 295.01 g/mol [2][3]
Appearance Colorless to light yellow liquid[2]
Density 1.17 g/cm³[2]
Boiling Point 53-55 °C @ 0.1 mmHg[2]
GHS Hazard Codes H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled)[3]

Experimental Protocol: Neutralization of Small Residual Quantities

This protocol is intended only for the neutralization of small, residual amounts of this compound in a laboratory setting. Bulk quantities and uncleaned original containers must be disposed of as hazardous waste through a licensed disposal facility without any pre-treatment.

Materials:
  • An appropriate reaction flask (e.g., three-necked round-bottom flask) equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a scrubber or bubbler.

  • Inert solvent (e.g., heptane (B126788), toluene).

  • Isopropanol (B130326).

  • Methanol (B129727).

  • Deionized water.

  • Ice bath.

  • Inert gas supply (nitrogen or argon).

Procedure:
  • Preparation under Inert Atmosphere: Set up the reaction flask in a chemical fume hood. Ensure all glassware is dry. Purge the entire apparatus with an inert gas (nitrogen or argon).

  • Dilution: Transfer the residual this compound to the reaction flask under a positive pressure of inert gas. Dilute the residue with a suitable inert solvent, such as heptane or toluene.

  • Cooling: Place the reaction flask in an ice bath to cool the solution to 0°C. This is crucial for controlling the exothermic reaction.

  • Stepwise Quenching - Isopropanol: Slowly add isopropanol dropwise from the dropping funnel to the cooled, stirred solution. The rate of addition should be controlled to prevent a rapid temperature increase or excessive gas evolution. Continue the addition until no further reaction (e.g., heat generation, gas bubbling) is observed.

  • Stepwise Quenching - Methanol: After the reaction with isopropanol has ceased, slowly add methanol dropwise. Methanol is a more reactive quenching agent and will neutralize any remaining reactive material. Again, control the addition rate to manage the reaction.

  • Stepwise Quenching - Water: Once the reaction with methanol is complete, very cautiously add deionized water dropwise. This final step ensures the complete hydrolysis of any remaining this compound. Be aware that this step can still be vigorous.

  • Neutralization of Byproducts: The hydrolysis of this compound produces tin hydroxides and dimethylamine. Dimethylamine is a flammable and toxic gas with a fishy, ammonia-like odor.[4][5][6][7][8] The gas outlet of the reaction setup should be connected to a scrubber containing a dilute acid (e.g., citric acid or acetic acid) to neutralize the evolved dimethylamine.

  • Final Disposal: After the quenching procedure is complete and the solution has been allowed to warm to room temperature without any further signs of reaction, the resulting mixture should be transferred to a properly labeled hazardous waste container for disposal by a licensed facility.

Disposal of Bulk Quantities

Bulk quantities of unused or waste this compound, as well as its original containers (even if empty), must be disposed of as hazardous waste. Do not attempt to neutralize bulk amounts. The material should be kept in its original, tightly sealed container and segregated from incompatible materials, particularly water, acids, and oxidizing agents.[1] Arrange for collection by a certified hazardous waste disposal company in accordance with all local, state, and federal regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow start Start: Assess Waste decision Bulk Quantity or Small Residual? start->decision bulk_disposal Package for Professional Disposal - Keep in original container - Segregate from incompatibles - Label as hazardous waste decision->bulk_disposal Bulk residual_disposal Prepare for Neutralization - Use fume hood and PPE - Set up inert atmosphere apparatus decision->residual_disposal Residual licensed_facility Dispose via Licensed Facility bulk_disposal->licensed_facility dilute_cool Dilute with Inert Solvent and Cool to 0°C residual_disposal->dilute_cool quench_isopropanol Slowly Add Isopropanol dilute_cool->quench_isopropanol quench_methanol Slowly Add Methanol quench_isopropanol->quench_methanol quench_water Cautiously Add Water quench_methanol->quench_water scrub_gas Scrub Evolved Dimethylamine with Dilute Acid quench_water->scrub_gas final_waste Collect Neutralized Mixture in Hazardous Waste Container scrub_gas->final_waste final_waste->licensed_facility

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Protocols for Handling Tetrakis(dimethylamino)tin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Tetrakis(dimethylamino)tin

This guide provides critical safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. This compound is classified as a flammable liquid and vapor, is harmful if it comes into contact with skin, is swallowed or inhaled, and can cause severe skin and eye damage.[1][2][3] It is also sensitive to air and moisture.[2][4]

Minimum PPE Requirements:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[5]Protects against splashes and vapors that can cause severe eye burns and damage.[1][2][6]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can be harmful and cause severe burns.[1][2][6][7] Organotins can be absorbed through the skin.[3][8]
Body Protection A flame-retardant lab coat or a chemical-resistant apron over a cotton lab coat.[5][7]Protects against spills and splashes.
Footwear Closed-toe shoes, preferably chemical-resistant boots.[5]Protects feet from spills.
Respiratory A full-face respirator with appropriate cartridges should be used if working outside a fume hood or if ventilation is inadequate.[2] Always work in a fume hood.[7]Protects against inhalation of harmful vapors.[1][2][3]
Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted within a designated fume hood to minimize inhalation exposure.[7] The work area should be clear of incompatible materials such as water, acids, and oxidizing agents.[8]

Preparation:

  • Ensure the fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents before introducing this compound.

  • Ground all equipment to prevent static discharge.[1][8]

  • Have an appropriate fire extinguisher (alcohol-resistant foam, carbon dioxide, or dry chemical) readily available.[8] Do not use water.[8][9]

  • Ensure an emergency eye wash station and safety shower are immediately accessible.[8]

Handling:

  • Handle under an inert atmosphere (e.g., nitrogen or argon) as the compound is air and moisture sensitive.[2][4]

  • Use only non-sparking tools.[3][8]

  • When transferring, use a syringe or cannula technique to maintain an inert atmosphere and prevent exposure.

  • Keep the container tightly closed when not in use.[2][8]

Emergency and First Aid Plan

In case of any exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately.[2][3][8] If they feel unwell, seek immediate medical advice.[3][8] If breathing is difficult or has stopped, provide artificial respiration.[2][9]
Skin Contact Immediately remove all contaminated clothing.[1][2][8] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[2][3][8] Seek immediate medical attention.[3][8]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the eyelids.[2][3][8] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[2][3][8]
Ingestion Do NOT induce vomiting.[2][9] If the person is conscious, rinse their mouth with water.[2] Never give anything by mouth to an unconscious person.[2][3][8] Seek immediate medical attention.[2][3][8]
Spill and Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could spread the vapor.

  • Contain: Use an absorbent, inert material (e.g., sand, diatomite) to contain the spill.[9] Do not use combustible materials.

  • Clean-Up:

    • Wear the appropriate PPE as outlined above.

    • Use non-sparking tools to collect the absorbed material.[8]

    • Place the waste into a suitable, labeled, and sealed container for hazardous waste disposal.[8]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., toluene (B28343) or hexane), followed by soap and water.[7] Collect all cleaning materials as hazardous waste.

Disposal:

  • All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[8]

  • Dispose of the waste through a licensed waste disposal facility in accordance with local, state, and federal regulations.[8] Do not dispose of it down the sewer.[8]

  • Handle empty containers with care as they may contain flammable residual vapors.[3][8]

Experimental Workflow and Safety Checkpoints

The following diagram outlines the standard workflow for using this compound, highlighting critical safety checkpoints.

Tetrakis_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Assemble Materials & Ground Equipment prep_hood->prep_materials prep_emergency Confirm Emergency Equipment Accessibility prep_materials->prep_emergency handle_transfer Transfer Reagent via Syringe/Cannula prep_emergency->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction exposure Personal Exposure handle_transfer->exposure handle_storage Securely Close Container handle_reaction->handle_storage spill Spill Occurs handle_reaction->spill cleanup_quench Quench Reaction & Glassware handle_storage->cleanup_quench cleanup_waste Segregate Hazardous Waste cleanup_quench->cleanup_waste cleanup_dispose Dispose via Licensed Facility cleanup_waste->cleanup_dispose cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate spill->cleanup_decontaminate Follow Spill Protocol exposure->prep_emergency Follow First Aid Protocol

Caption: Workflow for handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.